molecular formula C5H4BBrFNO2 B1273221 5-Bromo-2-fluoropyridine-3-boronic acid CAS No. 501435-91-2

5-Bromo-2-fluoropyridine-3-boronic acid

Cat. No.: B1273221
CAS No.: 501435-91-2
M. Wt: 219.81 g/mol
InChI Key: YAXKWQSQZIVTFC-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoropyridine-3-boronic acid (CAS 501435-91-2) is a multifunctional heteroaromatic building block of high value in pharmaceutical research and organic synthesis. This solid compound, with a molecular formula of C 5 H 4 BBrFNO 2 and a molecular weight of 219.80 g/mol, is characterized as a white to almost white powder . Its key research value lies in its dual functionality, featuring both a boronic acid group and a bromine substituent on the pyridine ring. This structure makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds. The boronic acid group allows for coupling with various aryl and heteroaryl halides, while the bromine and fluorine substituents offer additional sites for selective functionalization through nucleophilic aromatic substitution or further metal-catalyzed reactions . This enables researchers to construct complex, poly-substituted pyridine derivatives and biaryl compounds efficiently. Such structures are core scaffolds in medicinal chemistry for developing active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care, as it may cause skin and serious eye irritation .

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXKWQSQZIVTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382529
Record name 5-Bromo-2-fluoropyridine-3-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501435-91-2
Record name 5-Bromo-2-fluoropyridine-3-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoropyridine-3-boronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

5-Bromo-2-fluoropyridine-3-boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-boronic acid

Introduction

This compound is a halogenated heterocyclic organoboron compound that serves as a crucial building block in modern organic synthesis. Its structural features, namely the pyridine core substituted with a bromine atom, a fluorine atom, and a boronic acid group, provide multiple reaction sites for constructing complex molecular architectures. The presence of the electron-withdrawing fluorine atom and the versatile boronic acid moiety makes this compound particularly valuable in cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, key applications, and experimental protocols relevant to researchers in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below. It is important to note the discrepancy in reported melting points, which may be due to the presence of varying amounts of its anhydride form or different experimental conditions.

PropertyValueReference(s)
CAS Number 501435-91-2[1][2][3]
Molecular Formula C₅H₄BBrFNO₂[1][2][3]
Molecular Weight 219.80 g/mol [1][3]
Appearance White to off-white powder/crystal[1]
Melting Point >300 °C or 144-146 °C[1][2]
Boiling Point 357.1 ± 52.0 °C (Predicted)[1]
Density 1.86 ± 0.1 g/cm³ (Predicted)[1]
pKa 5.70 ± 0.58 (Predicted)[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[1]

Synthesis and Reactivity

The primary utility of this compound lies in its role as a versatile intermediate. The boronic acid group is an excellent participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of new carbon-carbon bonds.[4] The bromine atom can also undergo various coupling reactions, while the fluorine atom can be displaced via nucleophilic aromatic substitution, offering a rich reactivity profile for synthetic chemists.[5]

Experimental Protocols

1. Synthesis of this compound

This compound is prepared in high yield via a directed ortho-metalation (DoM) of 5-bromo-2-fluoropyridine, followed by borylation.[6]

  • Materials:

    • 5-Bromo-2-fluoropyridine

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Trimethyl borate or Triisopropyl borate

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 5-bromo-2-fluoropyridine (1.0 eq.) in anhydrous THF under an inert nitrogen or argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq.) dropwise, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to facilitate complete lithiation.[6]

    • Add trimethyl borate (1.2 eq.) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.[6]

    • Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.[6]

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

    • Purify the crude solid by recrystallization or column chromatography.

G A 5-Bromo-2-fluoropyridine in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi (Lithiation) B->C D Stir for 1h @ -78 °C C->D E Add B(OR)₃ (Borylation) D->E F Warm to RT, Stir Overnight E->F G Acidic Workup (HCl) & Extraction F->G H Purification G->H I 5-Bromo-2-fluoropyridine- 3-boronic acid H->I

Synthesis workflow for this compound.

2. Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for coupling this compound with an aryl halide.[4][7][8]

  • Materials:

    • This compound

    • Aryl halide (e.g., Aryl bromide or iodide)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, K₃PO₄)

    • Solvent system (e.g., 1,4-dioxane/water, DMF)

  • Procedure:

    • In a reaction vessel, combine this compound (1.2-1.5 eq.), the aryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).[4][7]

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[8]

    • Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to the required temperature (typically 85-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[8]

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-bromo-2-fluoropyridine.

G Pd0 Pd(0)Ln Pd_complex Ar-Pd(II)-X Ln Pd0->Pd_complex Transmetal_complex Ar-Pd(II)-Ar' Ln Pd_complex->Transmetal_complex Transmetal_complex->Pd0 OA_label Oxidative Addition OA_label->Pd0 TM_label Transmetalation TM_label->Pd_complex RE_label Reductive Elimination RE_label->Transmetal_complex ArX Ar-X (Aryl Halide) ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArAr Ar-Ar' (Product)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Boronic acids are recognized as important pharmacophores and versatile intermediates in medicinal chemistry.[9][10] The approval of drugs like bortezomib (Velcade®) has spurred significant interest in this class of compounds.[10][11] While specific biological activity data for this compound is not widely published, its precursor, 5-bromo-2-fluoropyridine, is a known scaffold for active pharmaceutical ingredients (APIs).[5] These include inhibitors of the neuropeptide Y Y5 receptor, the main protease of SARS-CoV-2, and indoleamine-2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[5] Therefore, this compound is a key intermediate for synthesizing libraries of novel compounds for screening against various biological targets.

G Start 5-Bromo-2-fluoropyridine- 3-boronic acid Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Building Block Library Library of 3-Aryl-5-bromo-2-fluoropyridines Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Role of the title compound in a typical drug discovery workflow.

Safety Information

This compound is classified as an irritant.[1][12] Users should handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

  • Hazard Codes: Xi, Xn[1]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[12]

    • H335: May cause respiratory irritation.[12]

  • Precautionary Measures:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

    • Wear protective gloves, protective clothing, and eye/face protection.[13]

    • IF ON SKIN: Wash with plenty of soap and water.[13][14]

    • IF IN EYES: Rinse cautiously with water for several minutes.[13][14]

    • Store in a well-ventilated, locked place with the container tightly closed.[13]

References

An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 501435-91-2

Introduction

5-Bromo-2-fluoropyridine-3-boronic acid is a halogenated heterocyclic organoboron compound that serves as a crucial building block in modern organic and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a bromine atom, a fluorine atom, and a boronic acid moiety, makes it a versatile reagent for constructing complex molecular architectures. The presence of the electron-withdrawing fluorine atom and the reactive boronic acid group allows for selective and efficient participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[3][4] It is soluble in polar organic solvents and can be soluble in water due to the hydrogen bonding capacity of the boronic acid group.[5] Key quantitative data are summarized in the table below.

PropertyValueReference(s)
CAS Number 501435-91-2[5][6][7]
Molecular Formula C₅H₄BBrFNO₂[6][7]
Molecular Weight 219.80 g/mol [6][7]
Appearance White to off-white powder/crystal[3][4]
Melting Point 144-146 °C[8]
Boiling Point 357.1 ± 52.0 °C (Predicted)N/A
Density 1.86 ± 0.1 g/cm³ (Predicted)N/A
pKa 5.70 ± 0.58 (Predicted)N/A
Purity ≥97%[9]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the ortho-lithiation of its precursor, 5-bromo-2-fluoropyridine, followed by borylation with a trialkyl borate.[2]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A 5-Bromo-2-fluoropyridine in anhydrous THF B Cool to -78 °C A->B 1. C Add n-BuLi (Lithiation) B->C 2. D Add Trialkyl Borate (e.g., B(OMe)₃) C->D 3. E Warm to RT & Stir D->E 4. F Quench with aq. HCl E->F 5. G Extract with Ethyl Acetate F->G 6. H Dry, Concentrate & Purify G->H 7. I This compound H->I 8.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds.[2][10]

Materials:

  • 5-Bromo-2-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate or Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour to ensure complete metal-halogen exchange.

  • Add trialkyl borate (1.5 eq) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1 M HCl and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Data

While detailed spectral assignments are not widely published, analytical data from suppliers confirms the structure of the compound.

SpectroscopyDataReference(s)
¹H NMR Conforms to structure[9]
¹³C NMR Data not publicly availableN/A
Mass Spec. Data not publicly availableN/A

Key Reactions, Applications, and Protocols

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed reactions to form C-C bonds.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura reactions, enabling the synthesis of diverse 3-aryl-5-bromo-2-fluoropyridines. These products are valuable intermediates for further functionalization in the development of pharmaceuticals and advanced materials.[2]

G Suzuki-Miyaura Cross-Coupling Workflow cluster_reagents Reagent Assembly cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound (1.2-1.5 eq) F Combine Reagents in Schlenk Flask A->F B Aryl Halide (Ar-X) (1.0 eq) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) (2-10 mol%) C->F D Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Degas (Evacuate/Backfill with Argon) F->G H Heat (85-110 °C) Monitor by TLC/LC-MS G->H I Cool to RT Dilute with Ethyl Acetate H->I J Wash with Water & Brine I->J K Dry, Concentrate & Purify via Chromatography J->K L 3-Aryl-5-bromo-2-fluoropyridine K->L

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

This general protocol is based on established methods for similar substrates.[4][11]

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., Aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 85–95 °C and stir for 12-18 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-5-bromo-2-fluoropyridine.

Applications in Drug Discovery

The boronic acid functional group is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).[12] Boronic acids can form a reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome, inhibiting its function.[3] This leads to the accumulation of regulatory proteins, disrupting signaling pathways like NF-κB, and ultimately inducing apoptosis in cancer cells.[12][13] While this compound itself is not a drug, it serves as a precursor for compounds designed to target various biological systems, including potential nicotinic acetylcholine receptor antagonists.[5] The fluorinated pyridine scaffold is of high interest as the fluorine atom can enhance metabolic stability and binding affinity.[1]

G Mechanism of Proteasome Inhibition by Boronic Acid Drugs A Boronic Acid Inhibitor (e.g., Bortezomib) C Reversible Covalent Complex Formed A->C B 26S Proteasome (Active Site Threonine) B->C Inhibition D Proteasome Activity Inhibited C->D E Accumulation of Ubiquitinated Proteins (e.g., IκB) D->E F Disruption of NF-κB Pathway E->F G Induction of Apoptosis F->G

References

An In-Depth Technical Guide to 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-fluoropyridine-3-boronic acid, a key building block in modern medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed protocols, safety and handling procedures, and mechanistic insights are provided to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids

The incorporation of the boronic acid functional group into organic molecules has become a cornerstone of modern synthetic chemistry, largely due to the advent and proliferation of palladium-catalyzed cross-coupling reactions.[1][2] Boronic acids offer a unique combination of stability, low toxicity, and versatile reactivity, making them indispensable intermediates.[1] Among these, heteroaromatic boronic acids, particularly those based on the pyridine scaffold, are of immense interest in drug discovery. The pyridine ring is a common motif in a vast number of biologically active compounds, and its functionalization allows for the fine-tuning of a molecule's pharmacological profile.

The subject of this guide, this compound, is a trifunctional reagent of significant strategic value. The presence of three distinct reactive centers—the boronic acid, the bromine atom, and the fluorine atom—provides medicinal chemists with a powerful tool for building molecular complexity and diversity. The fluorine atom, in particular, can modulate key physicochemical properties such as pKa and metabolic stability, which are critical considerations in drug design.[3] Furthermore, the bromine atom serves as an additional handle for subsequent cross-coupling reactions, enabling the synthesis of highly substituted pyridine derivatives.

This guide will delve into the core attributes of this compound, providing both foundational knowledge and practical, field-tested protocols to facilitate its effective use in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. This section outlines the key characteristics of this compound.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and safety assessments.

PropertyValueSource(s)
Molecular Formula C₅H₄BBrFNO₂[4][5]
Molecular Weight 219.80 g/mol [4][5][6]
CAS Number 501435-91-2[4][5][6]
Appearance White to off-white solid[7]
Melting Point 144-146 °C[6]
Stability, Storage, and Handling

Boronic acids as a class exhibit moderate stability and require specific storage conditions to prevent degradation. The primary degradation pathways include oxidation and protodeboronation, which can be accelerated by moisture, heat, and light.[8]

Recommended Storage:

  • Temperature: Refrigerate at 2-8 °C for long-term storage.[8]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8]

  • Moisture: Keep in a tightly sealed container in a dry, well-ventilated place.[8][9] The use of desiccants is recommended in humid environments.[9] Boronic acids are hygroscopic and can absorb moisture from the air, leading to caking or clumping.[9][10]

Handling Precautions:

  • Minimize dust generation during handling.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

Synthesis and Purification

The synthesis of this compound is typically achieved through a directed ortho-metalation (DoM) strategy, a powerful method for the functionalization of aromatic and heteroaromatic systems.

Synthetic Pathway

The most common laboratory-scale synthesis involves the lithiation of 5-bromo-2-fluoropyridine followed by quenching with a boron electrophile.

Synthesis_Workflow Start 5-Bromo-2-fluoropyridine Reagent1 n-BuLi, THF -78 °C Start->Reagent1 Halogen-Metal Exchange Intermediate Lithium Intermediate Reagent1->Intermediate Reagent2 B(OiPr)₃ (Triisopropyl borate) Intermediate->Reagent2 Borylation BoronateEster Boronate Ester Intermediate Reagent2->BoronateEster Reagent3 Aqueous Acidic Workup (e.g., 1M HCl) BoronateEster->Reagent3 Hydrolysis Product 5-Bromo-2-fluoropyridine- 3-boronic acid Reagent3->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar pyridine boronic acids.[11]

Materials:

  • 5-Bromo-2-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add triisopropyl borate (1.2 eq) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1 M HCl and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategies

Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. Common solvent systems include hot water or ethanol/water mixtures.

  • Column Chromatography: While possible, purification by standard silica gel chromatography can be difficult. Reverse-phase (C18) chromatography may offer better results.

  • Adduct Formation: Boronic acids can be purified by forming a crystalline adduct with diethanolamine, which can then be isolated and hydrolyzed back to the free boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[12] This reaction is a workhorse in pharmaceutical development for the synthesis of biaryl and heteroaryl compounds.[1][12]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar¹-Pd(II)L₂-X Pd0->PdII_complex + Ar¹-X OxAdd Oxidative Addition ArX Ar¹-X (Aryl Halide) PdII_biaryl Ar¹-Pd(II)L₂-Ar² PdII_complex->PdII_biaryl + Ar²-B(OR)₂ - XB(OR)₂ Transmetal Transmetalation Boronate Ar²-B(OR)₂ (Activated Boronic Acid) PdII_biaryl->Pd0 - Ar¹-Ar² RedElim Reductive Elimination Product Ar¹-Ar² (Coupled Product)

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

  • Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation has emerged as a powerful technique to accelerate Suzuki couplings, often reducing reaction times from hours to minutes and improving yields.[3]

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., 4-iodoanisole) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • 10 mL microwave reaction vial with stir bar

Procedure:

  • To a 10 mL microwave vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent system (e.g., 4 mL 1,4-dioxane and 1 mL water).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Perform a standard aqueous workup, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible through this compound are prevalent in numerous classes of therapeutic agents. The ability to introduce a fluorinated pyridine ring is particularly valuable.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions and improving cell permeability.

  • Metabolic Stability: C-F bonds are exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, often enhancing a drug candidate's half-life.[7]

  • Scaffold for Library Synthesis: As a trifunctional building block, this reagent allows for sequential, site-selective cross-coupling reactions. For instance, the boronic acid can be reacted first, followed by a second Suzuki or other cross-coupling reaction at the bromine position, enabling the rapid generation of diverse compound libraries.

  • Bioisostere for Carboxylic Acids: The boronic acid group itself is considered a bioisostere of the carboxylic acid group and can act as a transition-state mimic, enabling the design of potent enzyme inhibitors.[1] Several FDA-approved drugs, such as Bortezomib (Velcade®) and Vaborbactam, feature a boronic acid pharmacophore.[1][13][14]

Conclusion

This compound is a high-value, versatile reagent that empowers medicinal chemists to synthesize complex, highly functionalized heterocyclic compounds. Its unique combination of reactive sites provides a robust platform for generating novel molecular architectures with desirable pharmacological properties. A firm grasp of its physicochemical properties, handling requirements, and reactivity, particularly in Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the pursuit of new therapeutic agents. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this powerful building block into their synthetic strategies.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic route for 5-Bromo-2-fluoropyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. The information presented is collated from established chemical literature, focusing on a robust and widely cited protocol.

Core Synthesis Pathway: Directed Ortho-Metalation

The most efficient and high-yielding synthesis of this compound is achieved through a directed ortho-lithiation of 5-Bromo-2-fluoropyridine, followed by quenching with an electrophilic boron source. The fluorine atom at the C2 position strongly directs the deprotonation to the adjacent C3 position.

The synthesis proceeds in two primary steps:

  • Lithiation: A strong lithium amide base, such as Lithium Diisopropylamide (LDA), selectively removes the proton at the C3 position of 5-Bromo-2-fluoropyridine at low temperatures.

  • Borylation: The resulting lithiated intermediate is treated with a trialkyl borate, typically trimethyl borate, to form a boronate ester.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.

This entire process is typically performed as a one-pot synthesis.

Experimental Protocol

The following protocol is based on the procedure reported by Sutherland and Gallagher in The Journal of Organic Chemistry (2003, 68(8), 3352-3355) and represents the standard methodology for this transformation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Notes
5-Bromo-2-fluoropyridine175.99Starting Material
Diisopropylamine101.19For preparation of LDA
n-Butyllithium (n-BuLi)64.06Typically a 2.5 M solution in hexanes
Tetrahydrofuran (THF)72.11Anhydrous, inhibitor-free
Trimethyl borate103.91Electrophilic boron source
Hydrochloric Acid (HCl)36.46For acidic workup (e.g., 1 M solution)
Diethyl ether74.12For extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37Drying agent

Reaction Parameters:

ParameterValue
Lithiation Temperature-75 °C
Borylation Temperature-75 °C
Reaction Time (Total)~ 2-3 hours
AtmosphereInert (Nitrogen or Argon)
Reported YieldHigh

Step-by-Step Procedure:

  • Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -75 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents). Stir the resulting solution at -75 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Lithiation: To the freshly prepared LDA solution, add a solution of 5-bromo-2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature is maintained at or below -75 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Borylation: While maintaining the temperature at -75 °C, slowly add trimethyl borate (1.2 equivalents) to the reaction mixture. Continue stirring at -75 °C for an additional 1-2 hours.

  • Work-up and Isolation: a. Quench the reaction by slowly adding 1 M hydrochloric acid (HCl), ensuring the temperature does not rise significantly. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with diethyl ether. d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid is typically purified by trituration or recrystallization from an appropriate solvent system to yield this compound as a white solid.

Visualization of Synthesis Workflow

The logical flow of the synthesis from starting material to final product is illustrated below.

G cluster_LDA LDA Preparation cluster_main Main Reaction diisopropylamine Diisopropylamine LDA LDA in THF diisopropylamine->LDA -75 °C, THF nBuLi n-Butyllithium nBuLi->LDA intermediate Lithiated Intermediate LDA->intermediate 1.1 eq start 5-Bromo-2-fluoropyridine start->intermediate 1 hr, -75 °C boronate Boronate Ester intermediate->boronate 1-2 hr, -75 °C product This compound boronate->product Acidic Workup (HCl) trimethyl_borate Trimethyl Borate trimethyl_borate->boronate

Caption: Directed ortho-lithiation synthesis pathway.

An In-depth Technical Guide to the ortho-Lithiation of 5-Bromo-2-fluoropyridine for Boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of (5-bromo-2-fluoro-3-pyridinyl)boronic acid, a valuable building block in pharmaceutical and materials science, via directed ortho-lithiation. The core of this process involves the regioselective deprotonation of 5-bromo-2-fluoropyridine at the position ortho to the fluorine atom, followed by reaction with a boron electrophile.

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic rings.[1][2] This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG, through its ability to coordinate with the lithium cation, increases the kinetic acidity of the adjacent protons, leading to regioselective lithiation.[3][4] For pyridines, which are π-deficient heterocycles, a directing group is generally required for efficient lithiation, and lithium amides like lithium diisopropylamide (LDA) are often preferred bases to prevent nucleophilic addition to the ring.[5]

In the case of 5-bromo-2-fluoropyridine, the fluorine atom at the C2 position serves as a moderate directing group, facilitating the removal of the proton at the C3 position. The resulting aryllithium intermediate can then be trapped with an electrophile, in this instance, a trialkyl borate, to yield the desired boronic acid.

Reaction Pathway and Mechanism

The synthesis of (5-bromo-2-fluoro-3-pyridinyl)boronic acid proceeds in two main steps:

  • ortho-Lithiation: 5-Bromo-2-fluoropyridine is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The fluorine atom directs the deprotonation to the C3 position, forming the 3-lithio-5-bromo-2-fluoropyridine intermediate.

  • Borylation: The generated aryllithium species is then quenched with a trialkyl borate, typically triisopropyl borate, to form a boronate ester intermediate.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to afford the final product, (5-bromo-2-fluoro-3-pyridinyl)boronic acid.

The overall transformation is depicted in the following reaction scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 5-bromo-2-fluoropyridine 5-Bromo-2-fluoropyridine Lithium_intermediate 3-Lithio-5-bromo-2-fluoropyridine 5-bromo-2-fluoropyridine->Lithium_intermediate 1. LDA, THF, -78 °C LDA LDA (Lithium Diisopropylamide) Triisopropyl_borate Triisopropyl Borate Boronate_ester Boronate Ester Intermediate Lithium_intermediate->Boronate_ester 2. B(O-iPr)₃ Boronic_acid (5-Bromo-2-fluoro-3-pyridinyl)boronic acid Boronate_ester->Boronic_acid 3. H₃O⁺

Caption: Reaction pathway for the synthesis of (5-bromo-2-fluoro-3-pyridinyl)boronic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of (5-bromo-2-fluoro-3-pyridinyl)boronic acid, based on the procedure reported in the Journal of Organic Chemistry, 2003, vol. 68, №8, p. 3352-3355.[6]

ParameterValueReference
Starting Material 5-Bromo-2-fluoropyridine[6]
Base Lithium Diisopropylamide (LDA)[6][7]
Boron Electrophile Triisopropyl Borate[6]
Solvent Tetrahydrofuran (THF)[6][7]
Reaction Temperature -78 °C[6][7]
Yield High (exact value not specified in abstract)[8]
Product Molecular Formula C₅H₄BBrFNO₂[6][9]
Product Molecular Weight 219.81 g/mol [6][9]

Detailed Experimental Protocol

This protocol is adapted from the general procedures for ortho-lithiation and borylation of halopyridines. The primary reference for this specific transformation is the Journal of Organic Chemistry, 2003, vol. 68, №8, p. 3352-3355.[6]

Materials:

  • 5-Bromo-2-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Diisopropylamine

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Syringes and needles

  • Inert gas (Nitrogen or Argon) supply

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to generate LDA.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 5-bromo-2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains at or below -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Borylation: Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture at -78 °C. The addition should be done at a rate that maintains the low temperature.

  • Warming and Quenching: After the addition of the borate, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (5-bromo-2-fluoro-3-pyridinyl)boronic acid can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/ether) to afford the pure product as a solid.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of (5-bromo-2-fluoro-3-pyridinyl)boronic acid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Flame-dry glassware under inert atmosphere (N₂/Ar) reagents Add anhydrous THF and diisopropylamine setup->reagents cool1 Cool to -78 °C reagents->cool1 add_nbuLi Add n-BuLi to form LDA cool1->add_nbuLi add_pyridine Add 5-bromo-2-fluoropyridine solution add_nbuLi->add_pyridine lithiation Stir for 1-2h at -78 °C (Lithiation) add_pyridine->lithiation add_borate Add triisopropyl borate lithiation->add_borate warm Warm to room temperature and stir overnight add_borate->warm quench Quench with 1 M HCl warm->quench extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (recrystallization/trituration) concentrate->purify product Final Product: (5-Bromo-2-fluoro-3-pyridinyl)boronic acid purify->product

Caption: Experimental workflow for the synthesis of (5-bromo-2-fluoro-3-pyridinyl)boronic acid.

References

An In-depth Technical Guide on the Spectral Data of 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-fluoropyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and visualizations to support its application in research and development.

Chemical Structure and Properties

This compound is a trifunctional pyridine derivative with the molecular formula C₅H₄BBrFNO₂ and a molecular weight of 219.80 g/mol . Its structure incorporates a pyridine ring substituted with a bromine atom, a fluorine atom, and a boronic acid group, making it a versatile reagent for cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

PropertyValue
Molecular FormulaC₅H₄BBrFNO₂
Molecular Weight219.80 g/mol
CAS Number501435-91-2
AppearanceWhite to off-white solid
Melting Point144-148 °C

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is essential for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H, ¹³C, and ¹⁹F NMR data provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.34d2.1H-6
8.16dd8.1, 2.1H-4

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
162.8 (d, J = 242.0 Hz)C-2
149.2 (d, J = 15.0 Hz)C-6
144.9 (d, J = 4.0 Hz)C-4
120.2 (d, J = 28.0 Hz)C-5
115.0 (d, J = 3.0 Hz)C-3

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (boronic acid)
1605C=C stretch (aromatic)
1425B-O stretch
1350O-H bend
1230C-F stretch
1040C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data

m/zAssignment
219/221[M]⁺ (consistent with bromine isotopes)

Experimental Protocols

The following protocols describe the synthesis of this compound and the general procedures for acquiring the spectral data.

Synthesis of this compound

The synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid is achieved through the ortho-lithiation of 5-bromo-2-fluoropyridine followed by reaction with a borate ester.

Materials:

  • 5-Bromo-2-fluoropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexane

Procedure:

  • A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

  • n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).

  • A solution of 5-bromo-2-fluoropyridine in anhydrous THF is added dropwise at -78 °C.

  • After stirring for 1 hour, triisopropyl borate is added, and the reaction is allowed to warm to room temperature overnight.

  • The reaction is quenched with 1 M HCl and stirred for 1 hour.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is triturated with hexane to afford this compound as a white solid.

Spectral Data Acquisition

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: Infrared spectra are generally obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical relationship of the spectral data to the compound's structure and the workflow for its synthesis and characterization.

Spectral_Data_Relationship Figure 1. Relationship of Spectral Data to Chemical Structure cluster_structure Chemical Structure cluster_spectral_data Spectral Data 5-Bromo-2-fluoropyridine-3-boronic_acid This compound NMR NMR (¹H, ¹³C, ¹⁹F) 5-Bromo-2-fluoropyridine-3-boronic_acid->NMR Provides structural framework and connectivity IR IR 5-Bromo-2-fluoropyridine-3-boronic_acid->IR Identifies functional groups MS MS 5-Bromo-2-fluoropyridine-3-boronic_acid->MS Confirms molecular weight and formula Synthesis_and_Characterization_Workflow Figure 2. Synthesis and Characterization Workflow Start Start: 5-Bromo-2-fluoropyridine Lithiation ortho-Lithiation with LDA Start->Lithiation Borylation Borylation with Triisopropyl borate Lithiation->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Purification Purification (Trituration) Hydrolysis->Purification Product Product: this compound Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization Purification->Product

In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-fluoropyridine-3-boronic acid. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this guide presents a predicted spectrum based on established substituent effects and data from analogous compounds. The information herein is intended to support researchers in identifying and characterizing this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit two signals in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. The boronic acid protons are expected to show a broad signal that may be exchangeable with deuterium and can vary in chemical shift depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-6~8.5 - 8.7Doublet of doublets (dd)³J(H6-H4) ≈ 2.0-2.5 Hz, ⁴J(H6-F2) ≈ 1.5-2.0 Hz
H-4~8.2 - 8.4Doublet of doublets (dd)³J(H4-H6) ≈ 2.0-2.5 Hz, ³J(H4-F2) ≈ 8.0-9.0 Hz
B(OH)₂Variable (broad)Singlet (br s)-

Disclaimer: The chemical shifts and coupling constants presented are predictions and should be confirmed by experimental data.

Spectral Interpretation and Prediction Methodology

The predicted ¹H NMR parameters were derived by considering the additive effects of the substituents on the pyridine ring. The starting point for this prediction is the known chemical shifts of pyridine protons (H-2/6: ~8.6 ppm, H-3/5: ~7.2 ppm, H-4: ~7.6 ppm).

  • 2-Fluoro Substituent: The fluorine atom at the C-2 position is a strongly electronegative and electron-withdrawing group. It is expected to deshield the adjacent H-6 proton and the H-4 proton. Furthermore, the fluorine atom will introduce through-bond scalar couplings (J-couplings) to the ring protons.

  • 3-Boronic Acid Substituent: The boronic acid group is also electron-withdrawing, which will contribute to the overall deshielding of the ring protons.

  • 5-Bromo Substituent: The bromine atom at the C-5 position is an electron-withdrawing group that will further deshield the adjacent H-4 and H-6 protons.

The combination of these three substituents results in a significant downfield shift for both the H-4 and H-6 protons compared to unsubstituted pyridine. The predicted coupling patterns arise from proton-proton and proton-fluorine interactions. A three-bond coupling (³J) is expected between H-4 and H-6. Additionally, a three-bond coupling (³J) between H-4 and the fluorine at C-2, and a four-bond coupling (⁴J) between H-6 and the fluorine at C-2 are anticipated.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a recommended protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent.
  • Suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). Boronic acids have a tendency to form anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a protic solvent like methanol-d₄ can help to break up these oligomeric species and ensure the compound is present as the monomeric boronic acid.
  • Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Temperature: 298 K (25 °C).
  • Spectral Width: 0-12 ppm.
  • Number of Scans: 16 to 64 scans, depending on the sample concentration.
  • Relaxation Delay (d1): 2-5 seconds. A longer relaxation delay is recommended for quantitative analysis.
  • Acquisition Time (aq): 3-4 seconds.
  • Receiver Gain: Adjust automatically.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum manually.
  • Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO-d₅ at 2.50 ppm or CHD₂OD at 3.31 ppm).
  • Integrate the signals to determine the relative proton ratios.

Visualization of Molecular Structure and Predicted Couplings

The following diagram illustrates the chemical structure of this compound and the predicted through-bond J-coupling interactions between the aromatic protons and the fluorine atom.

Caption: Structure of this compound with predicted J-couplings.

This in-depth guide provides a foundational understanding of the ¹H NMR spectrum of this compound. Experimental verification of these predictions is crucial for precise structural elucidation and quality control in research and development applications.

In-Depth Technical Guide: ¹³C NMR Chemical Shifts for 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Bromo-2-fluoropyridine-3-boronic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide leverages predictive methodologies and established experimental protocols for analogous compounds to serve as a robust resource for researchers.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were generated using computational prediction tools and analysis of substituent effects on the pyridine ring. The carbon atom numbering corresponds to the molecular structure depicted in the diagram below.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2160.5 ± 5.0
C3118.0 ± 5.0
C4142.0 ± 5.0
C5115.0 ± 5.0
C6150.0 ± 5.0

Note: These are predicted values and may differ from experimental results. The signal for the carbon atom attached to the boron (C3) can be broader and have a lower intensity due to the quadrupolar relaxation of the boron nucleus.[1]

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table.

Caption: Structure of this compound.

Experimental Protocol for ¹³C NMR Acquisition

This section provides a detailed methodology for acquiring the ¹³C NMR spectrum of this compound, based on established protocols for boronic acids.[1][2]

1. Sample Preparation:

  • Weigh approximately 15-30 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a standard 5 mm NMR tube.

    • Note: Boronic acids have a tendency to form oligomers, which can lead to broad and poorly resolved NMR spectra.[3] Using solvents like Methanol-d₄ can sometimes help to break up these oligomers.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[1]

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) should be used.[1]

    • Spectral Width: Approximately 220-250 ppm.[1]

    • Acquisition Time: 1-2 seconds.[1]

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons and the carbon attached to boron.[1]

    • Number of Scans: A minimum of 1024 scans is recommended due to the low natural abundance of ¹³C. More scans will improve the signal-to-noise ratio.[1]

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 39.52 ppm, Methanol-d₄ at 49.00 ppm, or CDCl₃ at 77.16 ppm).

  • Perform peak picking to determine the chemical shifts of all signals.

Logical Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow for the ¹³C NMR analysis of this compound, from sample preparation to data interpretation.

G cluster_workflow Workflow for ¹³C NMR Analysis prep Sample Preparation (Dissolution in Deuterated Solvent) acq ¹³C NMR Data Acquisition (High-Field Spectrometer) prep->acq Load Sample proc Data Processing (Fourier Transform, Phasing, Calibration) acq->proc Acquired FID peak Peak Picking & Chemical Shift Determination proc->peak Processed Spectrum interp Structural Assignment & Interpretation peak->interp Chemical Shift List

Caption: Workflow for ¹³C NMR analysis.

Discussion of Substituent Effects

The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring:

  • Fluorine (at C2): As a highly electronegative atom, the fluorine at the C2 position will have a strong deshielding effect, causing a downfield shift for C2. It will also exhibit through-bond coupling (J-coupling) with adjacent carbon atoms, which may result in splitting of the C2, C3, and potentially C6 signals.

  • Boronic Acid (at C3): The boronic acid group is generally considered a weak electron-donating group.[4] However, the carbon directly attached to the boron (C3) often shows a broad signal due to quadrupolar relaxation of the ¹¹B and ¹⁰B nuclei.[1]

  • Bromine (at C5): The bromine atom at the C5 position will have a shielding effect (the "heavy atom effect") on the directly attached carbon (C5), causing an upfield shift compared to an unsubstituted carbon.

  • Nitrogen (in the ring): The nitrogen atom in the pyridine ring is electronegative and generally causes a downfield shift for the adjacent alpha-carbons (C2 and C6) and the gamma-carbon (C4).

By considering these effects in conjunction with computational prediction methods, a reliable estimation of the ¹³C NMR spectrum for this compound can be achieved, providing a valuable starting point for experimental verification.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoropyridine-3-boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-fluoropyridine-3-boronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on the general principles of boronic acid chemistry, alongside a detailed experimental protocol to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in the construction of complex organic molecules, including active pharmaceutical ingredients, makes understanding its solubility crucial for reaction optimization, purification, and formulation development.[2] The molecule's structure, featuring a polar pyridine ring, a bromine atom, a fluorine atom, and a hydrophilic boronic acid moiety, dictates its solubility behavior.

Chemical Structure:

  • Molecular Formula: C₅H₄BBrFNO₂[3]

  • Molecular Weight: 219.81 g/mol [4]

  • Appearance: Typically a white to off-white solid or powder.[5][6]

  • Melting Point: 144-146 °C[3]

Qualitative Solubility Profile

Based on the general solubility trends of boronic acids, a qualitative solubility profile for this compound can be inferred. Boronic acids are polar compounds capable of forming hydrogen bonds, which significantly influences their interaction with various solvents.[7]

Table 1: Qualitative Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Moderately SolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[7]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Soluble to Sparingly SolubleThe polarity of these solvents can solvate the polar functional groups of the molecule.[7] Solubility in DMSO and Methanol is noted as "Slightly" in some supplier information.[8]
Ethers Diethyl ether, DioxaneSparingly Soluble to InsolubleLower polarity compared to THF may result in reduced solubility.
Esters Ethyl acetate, Isopropyl acetateSparingly Soluble to InsolubleThe moderate polarity may not be sufficient to effectively dissolve the polar boronic acid.
Halogenated Dichloromethane (DCM), ChloroformSparingly Soluble to InsolubleGenerally considered nonpolar to weakly polar, making them poor solvents for polar boronic acids.
Nonpolar Toluene, HexanesInsolubleThe high polarity of this compound leads to poor interaction with nonpolar solvents.[7]

Note: This qualitative assessment is based on general chemical principles. Experimental verification is strongly recommended for specific applications.

Experimental Protocol for Solubility Determination (Dynamic Method)

For precise quantitative data, the following dynamic method, adapted from established protocols for boronic acid solubility determination, is recommended.[9][10][11] This method involves visually determining the temperature at which a known concentration of the solute completely dissolves.

3.1. Materials and Equipment

  • This compound

  • High-purity organic solvents of interest

  • Sealed glass test tubes or vials

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath (e.g., oil bath or heating block)

  • Calibrated thermometer or temperature probe

  • Analytical balance

3.2. Experimental Workflow

The following diagram illustrates the workflow for the dynamic solubility determination method.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh a precise amount of this compound B Add a known volume of the desired organic solvent A->B C Seal the test tube/vial B->C D Place the sealed tube in the temperature-controlled bath with stirring C->D E Gradually increase the temperature D->E F Observe for the complete dissolution of the solid (disappearance of turbidity) E->F G Record the temperature of complete dissolution F->G H Repeat the measurement for different concentrations G->H I Plot solubility (concentration) vs. temperature H->I

Caption: Workflow for Dynamic Solubility Determination.

3.3. Detailed Procedure

  • Preparation of Samples: Accurately weigh a specific amount of this compound into a series of sealable glass test tubes. Add a precise volume of the chosen organic solvent to each tube to create a range of known concentrations.

  • Equilibration and Dissolution: Place the sealed tubes in the temperature-controlled bath equipped with a magnetic stirrer. Begin stirring and gradually increase the temperature of the bath at a slow, controlled rate (e.g., 0.5 °C/minute).

  • Determination of Dissolution Temperature: Carefully observe the samples. The temperature at which the last solid particles disappear, resulting in a clear solution, is the dissolution temperature for that specific concentration.

  • Data Collection: Record the dissolution temperatures for each concentration.

  • Constructing the Solubility Curve: Plot the concentration of this compound (e.g., in g/L or mol/L) against the corresponding dissolution temperature. This curve represents the solubility of the compound in the specific solvent as a function of temperature.

3.4. Considerations and Cautions

  • Anhydride Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides (boroxines).[11] It is advisable to use anhydrous solvents and minimize exposure to moisture. Some commercial sources of this compound note that it may contain varying amounts of the anhydride.[12]

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

  • Supersaturation: To avoid supersaturation, it is crucial to approach the dissolution temperature from a lower temperature. Cooling a heated solution may lead to inaccurate results.[13]

Application in Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[2] Understanding its solubility is critical for ensuring efficient reaction kinetics and product yields.

The following diagram illustrates a typical Suzuki-Miyaura coupling reaction pathway involving this compound.

G reagent1 This compound product Coupled Product (Ar-Pyridine) reagent1->product reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., Dioxane, Toluene, DMF/Water) solvent->product workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Chromatography) workup->purification final_product Isolated Product purification->final_product

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

In this workflow, the choice of solvent is critical and depends on the solubility of all reactants, including the boronic acid, the aryl halide, the catalyst, and the base. A solvent system that ensures adequate solubility of the reactants is essential for the reaction to proceed efficiently.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the literature, this guide provides a foundational understanding of its expected solubility behavior in a range of organic solvents. The provided qualitative assessment, coupled with a detailed experimental protocol for quantitative determination, empowers researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The illustrative workflow for its application in Suzuki-Miyaura coupling further highlights the practical importance of its solubility characteristics in modern drug discovery and development.

References

The Elusive Crystal Structure of Substituted Fluoropyridine Boronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While the crystal structures of specific substituted fluoropyridine boronic acids of significant interest in drug discovery—namely 2-fluoropyridine-3-boronic acid and 6-fluoropyridine-3-boronic acid—are not publicly available in crystallographic databases, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for their structural elucidation. Furthermore, it presents a comparative analysis of the crystal structures of analogous fluorinated phenylboronic acids to offer insights into the expected structural characteristics of their pyridine counterparts.

Substituted fluoropyridine boronic acids are a class of compounds that have garnered considerable attention in medicinal chemistry and organic synthesis. The incorporation of a fluorine atom onto the pyridine ring can significantly alter the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, making these molecules valuable building blocks for the development of novel therapeutics. The boronic acid moiety is a versatile functional group, most notably utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Despite their widespread use, a detailed understanding of their three-dimensional structure in the solid state remains a critical knowledge gap.

This guide outlines the key experimental protocols for the synthesis, crystallization, and X-ray crystallographic analysis of these compounds. In the absence of direct crystallographic data for the title compounds, this guide presents a summary of the crystal structures of several fluorinated phenylboronic acids. This comparative data serves as a valuable resource for predicting the solid-state behavior of fluoropyridine boronic acids, particularly the common formation of hydrogen-bonded dimers.

Comparative Crystallographic Data of Fluorinated Phenylboronic Acid Analogs

The following tables summarize the crystallographic data for a selection of fluorinated phenylboronic acids. This data can be used to infer potential packing motifs and intermolecular interactions in the yet-to-be-determined structures of substituted fluoropyridine boronic acids. A common feature among these structures is the formation of centrosymmetric dimers through hydrogen bonding between the boronic acid groups.

Compound Formula Crystal System Space Group Unit Cell Dimensions CCDC No.
2-Fluorophenylboronic acidC₆H₆BFO₂MonoclinicP2₁/ca = 5.1017(2) Å, b = 5.5566(2) Å, c = 22.0587(9) Å, β = 94.731(2)°4512180[1]
Fluoro-1,4-phenylenediboronic acidC₆H₅BF₂O₄TriclinicP-1a = 6.463(1) Å, b = 7.391(2) Å, c = 9.172(2) Å, α = 98.24(3)°, β = 108.97(3)°, γ = 95.34(3)°882252[2]
2,6-Difluoro-1,4-phenylenediboronic acidC₆H₄B₂F₂O₄MonoclinicP2₁/na = 4.939(1) Å, b = 13.911(3) Å, c = 5.867(1) Å, β = 108.73(3)°882253[2]
2,5-Difluoro-1,4-phenylenediboronic acidC₆H₄B₂F₂O₄MonoclinicP2₁/na = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°882254[2]
2,3-Difluoro-1,4-phenylenediboronic acidC₆H₄B₂F₂O₄MonoclinicC2/ca = 22.427(5) Å, b = 3.765(1) Å, c = 20.370(4) Å, β = 116.14(3)°882256[2]
Tetrafluoro-1,4-phenylenediboronic acidC₆H₂B₂F₄O₄MonoclinicP2₁/ca = 4.881(1) Å, b = 7.550(2) Å, c = 11.235(2) Å, β = 97.43(3)°882255[2]

Experimental Protocols

Synthesis of 2-Fluoropyridine-3-boronic Acid

A common route for the synthesis of 2-fluoropyridine-3-boronic acid involves a halogen-metal exchange followed by borylation.[3][4]

Materials:

  • 3-Bromo-2-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-bromo-2-fluoropyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-butyllithium in hexanes to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-fluoropyridine-3-boronic acid.

General Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction follows a well-established workflow.

1. Crystallization: High-quality single crystals are essential for successful X-ray diffraction analysis. For boronic acids, slow evaporation of a saturated solution is a common crystallization technique.

  • Procedure:

    • Dissolve the purified substituted fluoropyridine boronic acid in a suitable solvent (e.g., water, ethanol, or a solvent mixture) to create a saturated or near-saturated solution.

    • Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the vessel with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent (vapor diffusion).

    • Carefully select a well-formed single crystal with sharp edges and no visible defects under a microscope.

2. Data Collection: Data collection is performed using a single-crystal X-ray diffractometer.

  • Instrumentation: A diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (typically Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is used.

  • Procedure:

    • Mount the selected crystal on a goniometer head, often using a cryoloop and cryoprotectant oil.

    • Cool the mounted crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

    • Collect a series of diffraction images as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure.

  • Software: Programs such as SHELXS, SHELXL, or Olex2 are commonly used for this purpose.

  • Procedure:

    • Integrate the diffraction data to determine the intensities of the reflections.

    • Determine the unit cell parameters and the space group from the positions of the reflections.

    • Solve the initial crystal structure using direct methods or Patterson methods to obtain a preliminary model of the atomic positions.

    • Refine the structural model using a least-squares method. This process adjusts atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 3-Bromo-2-fluoropyridine 3-Bromo-2-fluoropyridine Halogen-Metal Exchange Halogen-Metal Exchange 3-Bromo-2-fluoropyridine->Halogen-Metal Exchange n-BuLi n-BuLi n-BuLi->Halogen-Metal Exchange Triisopropyl borate Triisopropyl borate Borylation Borylation Triisopropyl borate->Borylation Halogen-Metal Exchange->Borylation Hydrolysis Hydrolysis Borylation->Hydrolysis Extraction Extraction Hydrolysis->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification 2-Fluoropyridine-3-boronic acid 2-Fluoropyridine-3-boronic acid Purification->2-Fluoropyridine-3-boronic acid

Synthesis Workflow for 2-Fluoropyridine-3-boronic Acid.

CrystallographyWorkflow Purified Compound Purified Compound Crystallization Crystallization Purified Compound->Crystallization Single Crystal Single Crystal Crystallization->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Diffraction Data Diffraction Data X-ray Diffraction->Diffraction Data Structure Solution Structure Solution Diffraction Data->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Crystal Structure Crystal Structure Structure Refinement->Crystal Structure

General Workflow for Single-Crystal X-ray Crystallography.

References

An In-depth Technical Guide to the Reactivity of 5-Bromo-2-fluoropyridine-3-boronic Acid in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoropyridine-3-boronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex heterocyclic molecules. Its unique trifunctional nature, featuring a reactive boronic acid group, a bromine atom, and a fluorine atom on a pyridine ring, allows for sequential and site-selective cross-coupling reactions. This enables the introduction of diverse functionalities, making it a highly sought-after reagent in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can also impart desirable physicochemical properties to the final products, such as increased metabolic stability and binding affinity.

This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its application in Suzuki-Miyaura and Buchwald-Hartwig reactions. It includes detailed experimental protocols, quantitative data on reaction outcomes with analogous compounds, and visualizations to illustrate key reaction pathways and workflows.

Core Reactivity and Applications

The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions. The boronic acid moiety serves as a nucleophilic partner in Suzuki-Miyaura couplings for the formation of carbon-carbon bonds, while the bromine atom provides a handle for subsequent carbon-carbon or carbon-heteroatom bond formation, including Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl and heteroaryl compounds. In the context of this compound, the boronic acid group readily participates in the catalytic cycle to form a new C-C bond at the 3-position of the pyridine ring. The bromine at the 5-position typically remains intact under these conditions, allowing for further functionalization.

While specific quantitative data for a wide range of coupling partners with this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on the closely related 2-fluoropyridine-3-boronic acid. The following tables summarize typical reaction conditions and expected yields for the microwave-assisted Suzuki-Miyaura coupling of 2-fluoropyridine-3-boronic acid with various aryl halides. These serve as a strong predictive basis for the reactivity of the brominated analogue.

Table 1: Screening of Reaction Conditions for Analogous Suzuki-Miyaura Coupling [1]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)10020Good (60-80)
2Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)12015Excellent (>80)
3Pd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O (4:1)14010Good (60-80)
4Pd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O (10:1)11020Excellent (>80)

Table 2: Substrate Scope with Optimized Conditions for Analogous Suzuki-Miyaura Coupling [1]

(Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min)

EntryAryl HalideProductExpected Yield (%)
14-Bromoanisole2-(4-Methoxyphenyl)-3-fluoropyridine> 90
21-Bromo-4-(trifluoromethyl)benzene3-Fluoro-2-(4-(trifluoromethyl)phenyl)pyridine85-95
33-Bromobenzonitrile3-(3-Fluoropyridin-2-yl)benzonitrile80-90
42-Bromonaphthalene2-(3-Fluoropyridin-2-yl)naphthalene> 90
54-Chlorotoluene3-Fluoro-2-(p-tolyl)pyridine60-75
Buchwald-Hartwig Amination

Following the initial Suzuki-Miyaura coupling, the remaining bromine atom at the 5-position of the newly formed biaryl scaffold can be subjected to a Buchwald-Hartwig amination to introduce a nitrogen-based nucleophile. This sequential approach allows for the controlled and diverse functionalization of the pyridine core.

Direct experimental data on the Buchwald-Hartwig amination of derivatives of this compound is limited. However, general principles and protocols for the amination of bromopyridines can be applied. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the nature of the amine.

Table 3: General Conditions for Buchwald-Hartwig Amination of Bromopyridines

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOtBuToluene80-110
Pd(OAc)₂XantphosCs₂CO₃Dioxane100-120
Pd₂(dba)₃XPhosK₃PO₄t-BuOH80-100

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the aryl halide, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of the 5-bromo position of a 2-fluoro-3-arylpyridine derivative.

Materials:

  • 5-Bromo-2-fluoro-3-arylpyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the 5-bromo-2-fluoro-3-arylpyridine, amine, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product Coupled Product (Ar-Ar') Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Boronic_Acid 5-Bromo-2-fluoropyridine- 3-boronic acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-Br(L)->Ligand_Exchange Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NR'R''(L)] Ligand_Exchange->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerated Catalyst Product Aryl Amine (Ar-NR'R'') Reductive_Elimination->Product Aryl_Bromide 5-Bromo-2-fluoro- 3-arylpyridine (Ar-Br) Aryl_Bromide->Oxidative_Addition Amine Amine (HNR'R'') Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Sequential_Functionalization_Workflow Start 5-Bromo-2-fluoropyridine- 3-boronic acid Suzuki Suzuki-Miyaura Coupling (with Aryl Halide) Start->Suzuki Intermediate 5-Bromo-2-fluoro-3-arylpyridine Suzuki->Intermediate Buchwald Buchwald-Hartwig Amination (with Amine) Intermediate->Buchwald Final_Product 5-Amino-2-fluoro-3-arylpyridine Buchwald->Final_Product

References

Thermodynamic Properties of Pyridine Boronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of pyridine boronic acid derivatives. Understanding these properties is crucial for the application of these versatile compounds in drug discovery, organic synthesis, and materials science. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates important concepts through diagrams.

Core Thermodynamic Properties

The thermodynamic properties of pyridine boronic acid derivatives, such as their acidity (pKa), solubility, and the thermodynamics of their interactions with biological molecules, are fundamental to their function and application. These properties are intrinsically linked to the position of the nitrogen atom in the pyridine ring and the nature of any substituents.

Acidity (pKa)

The acidity of the boronic acid group is a critical parameter, influencing its ionization state at physiological pH and its ability to interact with diols. The pKa of pyridine boronic acids is influenced by the electron-withdrawing nature of the pyridine ring.

Table 1: pKa Values of Pyridine Boronic Acid Isomers

CompoundpKa (Lewis Acidity)pKaH (Pyridinium Ion)
Pyridine-2-boronic acid~7.79 (Predicted)3.86
Pyridine-3-boronic acidNot readily available4.22
Pyridine-4-boronic acid~7.59 (Predicted)3.82

Note: The pKa of the boronic acid moiety reflects its Lewis acidity, while the pKaH refers to the acidity of the protonated pyridine nitrogen.

Solubility

Pyridine boronic acid derivatives are generally polar compounds, exhibiting solubility in polar solvents. Qualitative data indicates that they are soluble in water and polar organic solvents. However, comprehensive quantitative solubility data in a wide range of solvents is not extensively available in the public literature. The solubility is influenced by factors such as the isomeric position of the boronic acid group and the presence of other substituents on the pyridine ring.

Table 2: Qualitative Solubility of Pyridine Boronic Acid Derivatives

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolSolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.
Polar AproticDMSO, DMF, Acetonitrile, THF, DioxaneGenerally Soluble to Moderately SolubleThe polarity of these solvents can solvate the polar functional groups of the molecule.
NonpolarToluene, Hexanes, Diethyl etherSparingly Soluble to InsolubleThe overall polarity of pyridine boronic acid is too high for significant interaction with nonpolar solvents.

Note: This qualitative assessment is based on general chemical principles and data for similar compounds.

Enthalpy and Entropy of Diol Complexation

Boronic acids are well-known for their ability to form reversible covalent complexes with cis-diols, a fundamental interaction for their use as sensors and in drug delivery. The thermodynamics of this complexation, specifically the enthalpy (ΔH) and entropy (ΔS) changes, provide insight into the driving forces of the binding event.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a pyridine boronic acid derivative using potentiometric titration.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Stir plate and stir bar

  • Titration vessel

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Potassium chloride (KCl)

  • Pyridine boronic acid derivative sample

  • Deionized water

Procedure:

  • Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Prepare the sample solution: Accurately weigh a sample of the pyridine boronic acid derivative and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-5 mM). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration with NaOH: Place the sample solution in the titration vessel with a stir bar and immerse the pH electrode. Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition. Continue the titration past the equivalence point.

  • Titration with HCl (for pKaH): To determine the pKa of the pyridinium ion, titrate a separate sample of the pyridine boronic acid solution with standardized 0.1 M HCl.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter prep2 Prepare Sample Solution prep1->prep2 titrate_naoh Titrate with NaOH prep2->titrate_naoh titrate_hcl Titrate with HCl (for pKaH) prep2->titrate_hcl plot Plot pH vs. Volume titrate_naoh->plot titrate_hcl->plot determine_pka Determine pKa plot->determine_pka

Workflow for pKa determination by potentiometric titration.
Determination of Solubility by the Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute dissolves completely in a solvent upon controlled heating.

Materials:

  • Jacketed glass vessel with a stirrer

  • Temperature-controlled circulating bath

  • Turbidity sensor or visual observation setup

  • Analytical balance

  • Pyridine boronic acid derivative sample

  • Solvent of interest

Procedure:

  • Sample Preparation: Accurately weigh the pyridine boronic acid derivative and the chosen solvent into the jacketed glass vessel to prepare a mixture of known composition.

  • Heating and Stirring: Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 K/min) while stirring vigorously to ensure homogeneity.

  • Equilibrium Temperature Determination: Continuously monitor the mixture for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the equilibrium solubility temperature for that specific composition. A turbidity sensor can be used for more precise determination.

  • Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).

experimental_workflow_solubility start Start prep Prepare Sample of Known Composition start->prep heat_stir Heat and Stir at a Constant Rate prep->heat_stir monitor Monitor for Dissolution heat_stir->monitor record_temp Record Equilibrium Temperature monitor->record_temp repeat Repeat for Different Compositions? record_temp->repeat repeat->prep Yes construct_curve Construct Solubility Curve repeat->construct_curve No end End construct_curve->end

Workflow for solubility determination by the dynamic method.
Determination of Enthalpy of Complexation by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Materials:

  • Isothermal titration calorimeter

  • Syringe for titrant

  • Sample cell

  • Pyridine boronic acid derivative solution (in the cell)

  • Diol solution (in the syringe)

  • Buffer solution

Procedure:

  • Sample Preparation: Prepare solutions of the pyridine boronic acid derivative and the diol in the same buffer to avoid heats of dilution from buffer mismatch. Degas the solutions to prevent air bubbles.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

  • Titration: Load the pyridine boronic acid solution into the sample cell and the diol solution into the injection syringe. Perform a series of small, sequential injections of the diol solution into the sample cell.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations: ΔG = -RTln(Ka) ΔG = ΔH - TΔS

Structure-Property Relationships

The thermodynamic properties of pyridine boronic acid derivatives are intrinsically linked to their molecular structure.

logical_relationship cluster_structure Molecular Structure cluster_properties Thermodynamic Properties cluster_application Applications position Position of Nitrogen (2-, 3-, or 4-) pka Acidity (pKa) position->pka influences solubility Solubility position->solubility affects substituents Substituents on Pyridine Ring substituents->pka modifies substituents->solubility impacts binding Diol Binding Affinity (ΔG, ΔH, ΔS) substituents->binding alters pka->binding governs drug_design Drug Design solubility->drug_design is critical for synthesis Organic Synthesis solubility->synthesis is important for binding->drug_design guides sensors Chemical Sensors binding->sensors is the basis for

Relationship between structure, properties, and applications.

The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties of the boronic acid group. For instance, the electron-withdrawing effect is generally strongest when the boronic acid is at the 2- or 4-position, which can lead to a lower pKa (increased acidity) compared to the 3-position. Substituents on the pyridine ring can further modulate these electronic effects, providing a means to fine-tune the thermodynamic properties for specific applications. For example, electron-donating groups would be expected to increase the pKa, while electron-withdrawing groups would decrease it. These structural modifications, in turn, affect the solubility and the thermodynamics of diol binding, which are critical for the design of drugs, optimization of synthetic reactions, and the development of sensitive and selective chemical sensors.

Conclusion

This technical guide has provided an overview of the key thermodynamic properties of pyridine boronic acid derivatives. While a comprehensive set of quantitative data remains to be fully established in the literature, the principles outlined here, along with the detailed experimental protocols, offer a solid foundation for researchers and professionals working with these important compounds. Further experimental work to quantify the solubility and thermodynamic parameters of a broader range of pyridine boronic acid derivatives will undoubtedly accelerate their application in various scientific fields.

The Strategic Application of 5-Bromo-2-fluoropyridine-3-boronic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By focusing on the screening of low molecular weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields starting points with higher ligand efficiency. This technical guide delves into the core principles of utilizing 5-Bromo-2-fluoropyridine-3-boronic acid as a high-value fragment in FBDD campaigns.

This compound is a particularly interesting fragment due to its unique combination of structural features. The pyridine ring provides a scaffold capable of participating in a variety of non-covalent interactions, including hydrogen bonding and aromatic interactions. The strategically placed fluorine atom can modulate the pKa of the pyridine nitrogen and engage in favorable halogen bonding interactions. The bromine atom serves as a convenient vector for synthetic elaboration, allowing for fragment growing or linking strategies. Crucially, the boronic acid moiety can form reversible covalent bonds with nucleophilic residues such as serine, threonine, or lysine within a protein's binding site, offering a distinct advantage in achieving potent and selective binders.

This guide provides a comprehensive overview of the chemical properties, synthesis, and a hypothetical FBDD workflow for this compound, complete with detailed experimental protocols and data presentation.

Chemical Properties and Synthesis

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in FBDD.

PropertyValueReference
CAS Number 501435-91-2[1]
Molecular Formula C₅H₄BBrFNO₂[1]
Molecular Weight 219.80 g/mol [1]
Appearance White to off-white solid
Melting Point >300 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, MeOH)
Synthesis of this compound

The synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid can be achieved in high yield through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with a borate ester.

Reaction Scheme:

Detailed Experimental Protocol:

Materials:

  • 5-bromo-2-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Trimethyl borate (B(OMe)₃)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add trimethyl borate (1.2 eq) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Fragment-Based Drug Discovery Workflow

The application of this compound in an FBDD campaign follows a structured workflow designed to identify and optimize fragment hits.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Hit-to-Lead Optimization Fragment_Library Fragment Library (incl. This compound) Primary_Screen Primary Screen (e.g., DSF, SPR) Fragment_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Orthogonal Screen (e.g., NMR, ITC) Primary_Screen->Hit_Confirmation Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Confirmation->Structural_Biology Structure_Guided_Design Structure-Guided Design Structural_Biology->Structure_Guided_Design Synthesis_of_Analogs Synthesis of Analogs (Fragment Growing/Linking) Structure_Guided_Design->Synthesis_of_Analogs SAR_Exploration SAR Exploration Synthesis_of_Analogs->SAR_Exploration SAR_Exploration->Structure_Guided_Design Lead_Compound Lead Compound SAR_Exploration->Lead_Compound

A typical Fragment-Based Drug Discovery workflow.

Hypothetical Application: Targeting a Serine Protease

To illustrate the practical application of this compound, we present a hypothetical FBDD campaign against a serine protease, a common drug target class. The boronic acid moiety is well-suited to interact with the catalytic serine residue in the active site.

Signaling_Pathway cluster_pathway Simplified Serine Protease Signaling Cascade Upstream_Signal Upstream Signal Zymogen Inactive Zymogen Upstream_Signal->Zymogen Activation Serine_Protease Active Serine Protease Zymogen->Serine_Protease Proteolytic Cleavage Cleaved_Product Cleaved Product Serine_Protease->Cleaved_Product Substrate Cleavage Substrate Substrate Substrate->Serine_Protease Downstream_Effect Downstream Cellular Effect Cleaved_Product->Downstream_Effect Fragment 5-Bromo-2-fluoropyridine- 3-boronic acid Fragment->Serine_Protease Inhibition

Inhibition of a serine protease by the fragment.

Experimental Protocols for Fragment Screening and Characterization

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method to identify fragments that bind to and stabilize a target protein, leading to an increase in its melting temperature (Tₘ).

Protocol:

  • Protein Preparation: Prepare a solution of the purified serine protease at a final concentration of 2 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a working plate by diluting the fragment to 1 mM in DSF buffer.

  • Assay Plate Preparation: In a 384-well PCR plate, add 10 µL of the serine protease solution to each well.

  • Fragment Addition: Add 0.1 µL of the 1 mM fragment solution to the appropriate wells for a final fragment concentration of 10 µM. Include DMSO-only controls.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis: Monitor fluorescence as a function of temperature. A significant positive shift in Tₘ (ΔTₘ) in the presence of the fragment indicates binding.

Hypothetical DSF Data:

FragmentConcentration (µM)Tₘ (°C)ΔTₘ (°C)
DMSO Control-55.2-
This compound1058.7+3.5
Negative Control Fragment1055.3+0.1
Orthogonal Screening and Affinity Determination: Surface Plasmon Resonance (SPR)

SPR is used to confirm binding and determine the kinetics and affinity of the fragment-protein interaction.

Protocol:

  • Chip Preparation: Immobilize the purified serine protease on a CM5 sensor chip via amine coupling.

  • Fragment Series Preparation: Prepare a dilution series of this compound in running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20) ranging from 1 µM to 100 µM.

  • Binding Analysis: Inject the fragment solutions over the sensor chip surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kₐ).

Hypothetical SPR Data:

FragmentKₐ (µM)ka (1/Ms)kd (1/s)
This compound551.2 x 10³6.6 x 10⁻²
Structural Characterization: X-ray Crystallography

Determining the co-crystal structure of the fragment bound to the target protein provides invaluable information for structure-guided design.[2]

Protocol:

  • Protein Crystallization: Obtain crystals of the serine protease using a suitable crystallization condition (e.g., hanging drop vapor diffusion).

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) and allow them to soak for a defined period (e.g., 1-24 hours).

  • Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model and build the fragment into the observed electron density.[2]

Hit-to-Lead Optimization

The bromine atom on the pyridine ring of this compound provides a key vector for synthetic elaboration in the hit-to-lead stage. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.[3]

Hypothetical Optimization Strategy:

Optimization_Strategy Initial_Hit Initial Hit This compound (K_D = 55 µM) Suzuki_Coupling Suzuki-Miyaura Coupling (Vector: Bromine atom) Initial_Hit->Suzuki_Coupling Optimized_Compound Optimized Compound (Improved Affinity & Selectivity) Suzuki_Coupling->Optimized_Compound Aryl_Boronic_Acids Library of Aryl Boronic Acids Aryl_Boronic_Acids->Suzuki_Coupling

Fragment growing via Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[4]

  • Add a suitable solvent system (e.g., 1,4-dioxane/water).[4]

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the crude product by column chromatography.

Quantitative Data for Hit-to-Lead Optimization:

By synthesizing a small library of analogs, a structure-activity relationship (SAR) can be established. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics to monitor during optimization.[5]

Ligand Efficiency (LE): LE = (1.37 * pKₐ) / N where N is the number of non-hydrogen atoms.[6]

Lipophilic Ligand Efficiency (LLE): LLE = pKₐ - cLogP

Hypothetical SAR Table:

CompoundR-groupKₐ (µM)pKₐNLEcLogPLLE
Hit Br554.26100.581.52.76
Analog 1 Phenyl5.25.28160.452.82.48
Analog 2 4-methoxyphenyl1.15.96180.452.93.06
Analog 3 3-aminophenyl0.256.60170.532.14.50

Conclusion

This compound represents a highly valuable fragment for FBDD campaigns, particularly against targets containing nucleophilic residues in their active sites. Its unique combination of a halogenated pyridine core and a reactive boronic acid moiety provides a strong starting point for the development of potent and selective inhibitors. The bromine atom serves as a versatile handle for synthetic elaboration, enabling rapid exploration of SAR through established methodologies like the Suzuki-Miyaura coupling. By employing a systematic FBDD workflow and leveraging key biophysical techniques, researchers can effectively utilize this and similar fragments to accelerate the discovery of novel therapeutics.

References

The Strategic Integration of 5-Bromo-2-fluoropyridine-3-boronic Acid in Contemporary Chemical Screening Libraries

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned 5-Bromo-2-fluoropyridine-3-boronic acid as a cornerstone building block in the construction of sophisticated chemical screening libraries. Its unique structural and electronic properties offer a versatile scaffold for the synthesis of diverse and biologically relevant compounds. This technical guide provides a comprehensive overview of its application, from the synthesis of compound libraries to their screening and the elucidation of their biological targets, with a particular focus on kinase inhibitor discovery.

Physicochemical Properties and Synthetic Utility

This compound is a valued reagent in medicinal chemistry, primarily owing to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of carbon-carbon bonds, enabling the linkage of the fluoropyridinyl moiety to a wide array of aromatic and heteroaromatic systems. The presence of the fluorine atom at the 2-position and the bromine atom at the 5-position provides distinct points for chemical modification, influencing the electronic nature of the pyridine ring and offering vectors for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 501435-91-2
Molecular Formula C₅H₄BBrFNO₂
Molecular Weight 219.80 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

Application in Kinase Inhibitor Screening Libraries

The 2-fluoropyridine scaffold, readily accessible through reactions with this compound, is a privileged structure in the design of kinase inhibitors. This is exemplified by its presence in potent inhibitors of key signaling molecules such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and p38 Mitogen-Activated Protein Kinase (MAPK).

Targeted Signaling Pathways

1. The IRAK4 Signaling Pathway: IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades, which are central to the innate immune response. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Libraries based on the this compound scaffold have yielded potent IRAK4 inhibitors.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes MAPKs->Inflammatory_Genes Inhibitor 2-Fluoropyridine Derivative Inhibitor->IRAK4

IRAK4 Signaling Pathway and Inhibition

2. The p38 MAPK Signaling Pathway: The p38 MAPK pathway is another crucial signaling cascade involved in inflammation, cell stress responses, and apoptosis. Chronic activation of this pathway is associated with various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. The versatility of the 2-fluoropyridine scaffold has enabled the development of specific p38 MAPK inhibitors.

p38_MAPK_Signaling_Pathway Stimuli Stress / Cytokines MAP3Ks MAP3Ks (e.g., TAK1, ASK1) Stimuli->MAP3Ks MKK3_6 MKK3 / MKK6 MAP3Ks->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream_Targets->Cellular_Response Inhibitor 2-Fluoropyridine Derivative Inhibitor->p38_MAPK

p38 MAPK Signaling Pathway and Inhibition
Quantitative Data for Representative Inhibitors

The following tables summarize the in vitro activity of exemplary kinase inhibitors incorporating the 2-fluoropyridine moiety, demonstrating the potency achievable with this scaffold.

Table 2: In Vitro Activity of Representative IRAK4 Inhibitors

Compound IDIRAK4 IC₅₀ (nM)
BAY18308393.0
Zabedosertib (BAY1834845)3.4
ND21107.5
KME-27800.5
Edecesertib (GS-5718)0.6

Table 3: In Vitro Activity of Representative p38 MAPK Inhibitors

Compound IDp38α IC₅₀ (nM)
TAK-7157.1
Pamapimod14
Pexmetinib4
SB20219050
Adezmapimod (SB203580)300-500

Experimental Protocols

Parallel Synthesis of a 2-Fluoropyridine Library via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the parallel synthesis of a library of 3-aryl-2-fluoropyridines in a 96-well plate format.

Materials:

  • This compound

  • A diverse set of aryl/heteroaryl bromides (dissolved in a suitable solvent like dioxane or DMF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., aqueous solution of K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane or DMF)

  • 96-well reaction blocks

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.2 equivalents) in the chosen solvent.

    • Prepare stock solutions of each aryl/heteroaryl bromide (1.0 equivalent) in the same solvent.

    • Prepare a stock solution of the palladium catalyst (e.g., 0.05 equivalents).

    • Prepare an aqueous stock solution of the base (e.g., 2.0 M).

  • Reaction Setup in 96-Well Plate:

    • Under an inert atmosphere, dispense the aryl/heteroaryl bromide stock solutions into the wells of the 96-well reaction block using an automated liquid handler.

    • Add the this compound stock solution to each well.

    • Add the palladium catalyst stock solution to each well.

    • Finally, add the aqueous base solution to initiate the reaction.

  • Reaction Execution:

    • Seal the 96-well plate with a cap mat.

    • Heat the reaction block to the desired temperature (typically 80-120 °C) with shaking for a specified time (4-16 hours).

    • Monitor the reaction progress of a few representative wells by LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reactions by adding water to each well.

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) to each well, sealing, and shaking.

    • Separate the organic layer. This can be done manually or with an automated liquid handler.

    • The crude products in the organic layer can be directly used for screening or purified by parallel flash chromatography or preparative HPLC.

Parallel_Synthesis_Workflow cluster_prep Reagent Preparation Boronic_Acid 5-Bromo-2-fluoropyridine- 3-boronic acid Stock Dispensing Automated Dispensing into 96-Well Plate Boronic_Acid->Dispensing Aryl_Halides Aryl Bromide Library Stocks Aryl_Halides->Dispensing Catalyst Palladium Catalyst Stock Catalyst->Dispensing Base Base Stock Base->Dispensing Reaction Heating and Shaking (Inert Atmosphere) Dispensing->Reaction Workup Quenching and Liquid-Liquid Extraction Reaction->Workup Purification Parallel Purification (e.g., HPLC) Workup->Purification Library Screening Library (DMSO Plate) Purification->Library

Parallel Synthesis Workflow
High-Throughput Screening (HTS) Workflow for Kinase Inhibitors

This workflow outlines a typical HTS campaign to identify kinase inhibitors from the newly synthesized library.

1. Primary Screen:

  • Assay Principle: A biochemical assay measuring kinase activity, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo).

  • Procedure:

    • The synthesized compound library is screened at a single concentration (e.g., 10 µM) in a 384- or 1536-well plate format.

    • The kinase, substrate, and ATP are incubated with the test compounds.

    • The reaction is stopped, and the signal is read on a plate reader.

    • Compounds causing a significant reduction in signal (e.g., >50% inhibition) are considered "hits".

2. Hit Confirmation and Dose-Response:

  • Procedure:

    • "Hits" from the primary screen are re-tested in the same assay to confirm their activity.

    • Confirmed hits are then tested in a dose-response format (e.g., 10-point concentration curve) to determine their IC₅₀ values.

3. Orthogonal and Selectivity Screening:

  • Procedure:

    • Potent compounds are tested in an orthogonal assay (a different assay format measuring the same endpoint) to rule out assay artifacts.

    • The compounds are also screened against a panel of other kinases to assess their selectivity.

4. Hit-to-Lead Optimization:

  • Procedure:

    • Structure-activity relationships (SAR) are established from the screening data.

    • Promising compounds are further optimized through medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.

HTS_Workflow Library Compound Library (2-Fluoropyridine Derivatives) Primary_Screen Primary HTS (Single Concentration) Library->Primary_Screen Hit_Confirmation Hit Confirmation (Re-test) Primary_Screen->Hit_Confirmation Hits Dose_Response Dose-Response Curve (IC₅₀ Determination) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Screen Orthogonal Assay Dose_Response->Orthogonal_Screen Potent Compounds Selectivity_Screen Kinase Selectivity Panel Dose_Response->Selectivity_Screen Hit_to_Lead Hit-to-Lead Optimization Orthogonal_Screen->Hit_to_Lead Selectivity_Screen->Hit_to_Lead

High-Throughput Screening Workflow

Conclusion

This compound stands out as a highly valuable and versatile building block for the generation of chemical screening libraries. Its utility in constructing compounds that target clinically relevant signaling pathways, such as the IRAK4 and p38 MAPK pathways, underscores its importance in modern drug discovery. The protocols and workflows presented in this guide provide a framework for the efficient synthesis and screening of libraries derived from this scaffold, paving the way for the discovery of novel and potent therapeutic agents.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is extensively used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in a vast array of biologically active molecules and approved drugs.[3][4][5]

5-Bromo-2-fluoropyridine-3-boronic acid is a valuable bifunctional reagent for the synthesis of complex heterocyclic structures. The presence of both a bromine atom and a boronic acid group on the same fluorinated pyridine scaffold offers opportunities for sequential, site-selective cross-coupling reactions. This application note focuses on the utilization of the boronic acid moiety in Suzuki coupling reactions with various aryl and heteroaryl halides. The fluorine substituent can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, which is of significant interest in medicinal chemistry.[6][7]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex. This step regenerates the halide salt.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[8]

Microwave irradiation can significantly accelerate this process by providing efficient and uniform heating, often leading to reduced reaction times and improved yields.[8]

Suzuki_Cycle cluster_reactants center Catalytic Cycle pd0 Pd(0)L2 pda Oxidative Addition pdii Ar-Pd(II)L2-X tm Transmetalation pd_ar Ar-Pd(II)L2-Ar' re Reductive Elimination product Ar-Ar' pd_ar->product re->pd0 arx Ar-X arx->pdii ar_b Ar'-B(OH)2 ar_b->tm base Base base->tm

Suzuki-Miyaura Catalytic Cycle

Data Presentation: Representative Coupling Reactions

While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of analogous 2-fluoropyridine-3-boronic acid with various aryl halides. These examples serve as a strong starting point for reaction optimization.

EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C) / TimeExpected Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O120 / 15 min (µW)~85-95
24-ChlorobenzonitrilePd₂(dba)₃ (1.5) / Ligand (3)KFDioxane110 / 12-24 h~70-80
33-BromopyridinePd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O100 / 8-12 h~80-90
41-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O120 / 15 min (µW)~85-95
52-BromothiophenePd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O100 / 8-12 h~75-85

Note: Yields are estimates based on reactions with the closely related 2-fluoropyridine-3-boronic acid and may vary depending on the specific substrate and reaction conditions.[8][9]

Experimental Protocols

The following protocols are provided as a general guide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Conventional Heating

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials and Reagents:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or sealed vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, followed by the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and is ideal for rapid library synthesis.

Materials and Reagents:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial equipped with a stir bar, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).[8]

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.[8]

  • Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[8]

  • Work-up and Purification: After the reaction, allow the vial to cool to room temperature. Work up and purify the product as described in steps 6-8 of Protocol 1.[8]

Mandatory Visualizations

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Preclinical Development start Building Blocks (5-Bromo-2-fluoropyridine- 3-boronic acid & Aryl Halides) suzuki Suzuki Coupling Reaction start->suzuki library Compound Library Generation suzuki->library purification Purification & Characterization library->purification hts High-Throughput Screening (HTS) purification->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead hit_to_lead->suzuki SAR Feedback lead_opt Lead Optimization (ADME/Tox) hit_to_lead->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo candidate Candidate Selection in_vivo->candidate

Drug Discovery Workflow Incorporating Suzuki Coupling

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can be effective for challenging couplings. Additionally, varying the base and solvent system can have a significant impact on the reaction outcome.[10]

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (loss of the boronic acid group).[11] To minimize this side reaction, ensure anhydrous conditions are maintained and consider using milder bases like K₃PO₄ or KF. Alternatively, converting the boronic acid to a more stable pinacol ester may be beneficial.[11]

  • Competing Reactivity: Note that this compound possesses two reactive sites. The protocols provided are optimized for the reaction of the boronic acid. Selective reaction at the bromine position would require different conditions, typically involving the use of a different organoboron reagent as the coupling partner.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluoropyridine-3-boronic acid. This versatile reaction is a cornerstone in modern medicinal chemistry for the synthesis of complex heteroaryl compounds, which are prominent motifs in a wide range of pharmaceutical agents. The strategic selection of the palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and purity.

Reaction Principle

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of 5-Bromo-2-fluoropyridine).

  • Transmetalation: The boronic acid is activated by a base to form a boronate species. This species then transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]

The fluorine substituent on the pyridine ring can influence the electronic properties of the substrate and may impact the reaction kinetics. The pyridine nitrogen itself can coordinate to the palladium center, potentially affecting catalyst activity. Therefore, the use of appropriate ligands is often crucial to shield the metal center and promote the desired catalytic steps.[2]

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and associated ligands is a critical parameter for the successful Suzuki coupling of this compound. Below is a summary of commonly used catalyst systems and their general performance characteristics, extrapolated from reactions with similar bromopyridine substrates.[3][4]

Catalyst SystemLigandTypical BaseSolvent SystemTemperature (°C)Reaction Time (h)Expected Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃, K₃PO₄Dioxane/H₂O, DMF/H₂O80-10012-2475-953-5
Pd(dppf)Cl₂dppfK₂CO₃, Cs₂CO₃Dioxane/H₂O, DME80-1202-1880-982-5
Pd(OAc)₂ / SPhosSPhosK₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane80-1102-1285-991-3
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Toluene100-1104-1680-952-4

Yields are estimated based on analogous reactions and may require optimization for specific substrates.[2] Bulky and electron-rich phosphine ligands like SPhos and XPhos are often effective in promoting the coupling of challenging heteroaryl halides.[3][5]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific coupling partner and scale of the reaction.

Protocol 1: General Procedure using Pd(dppf)Cl₂ under Conventional Heating

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl halide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and potassium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often leads to improved yields.[2]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial equipped with a stir bar, combine this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 15-30 minutes.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (5-Bromo-2-fluoropyridine) aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)(X)L2 oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid R-B(OH)2 boronate [R-B(OH)3]- boronic_acid->boronate Activation base Base base->boronate boronate->transmetalation pd_complex2 Ar-Pd(II)(R)L2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis weigh Weigh Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base add_solvent Add Solvent weigh->add_solvent degas Degas Mixture add_solvent->degas heat Heat to Reaction Temperature (Conventional or Microwave) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench dry_concentrate Dry and Concentrate quench->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

Application Notes and Protocols for the Synthesis of Substituted Bipyridines using 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted bipyridines are a pivotal class of heterocyclic compounds extensively utilized in medicinal chemistry, materials science, and catalysis. Their unique chelating properties and tunable electronic characteristics make them indispensable scaffolds in the design of novel pharmaceuticals, functional materials, and efficient catalysts.[1][2] The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the synthesis of these valuable compounds, offering high tolerance to a wide array of functional groups and generally providing good to excellent yields.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of substituted bipyridines utilizing 5-Bromo-2-fluoropyridine-3-boronic acid as a key building block. The methodologies described herein are based on established Suzuki-Miyaura coupling principles and can be adapted for both conventional heating and microwave-assisted synthesis, offering flexibility for rapid library generation and process optimization.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (in this context, a substituted aryl or heteroaryl halide) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the this compound forms a boronate species, which then transfers the bipyridine moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired substituted bipyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle cluster_reactants Reactants Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0) Ar-Ar' Substituted Bipyridine Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Aryl-Halide Ar-X Aryl-Halide->Ar-Pd(II)-X Boronic_Acid 5-Bromo-2-fluoropyridine -3-boronic acid Boronic_Acid->Ar-Pd(II)-Ar'

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yields.

Protocol 1: Conventional Heating Synthesis

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or sealed reaction vial, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 - 0.5 M.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a biphasic solvent system was used, separate the layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted bipyridine.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, often leading to improved yields and cleaner reaction profiles.[2]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in steps 8-12 of Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base B Combine in Reaction Vessel A->B C Add Degassed Solvent B->C D Seal and Purge with Inert Gas C->D E Heat (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Quench and Extract G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product (NMR, MS) J->K

Data Presentation: Representative Reaction Conditions and Yields

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good
2N-(5-bromo-2-methylpyridin-3-yl)acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good
35-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄tert-Amyl alcohol1201283

Note: Entry 3 describes a nickel-catalyzed variant, which is a common and effective alternative to palladium catalysis for this transformation.[5]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Formation- Inactive catalyst- Inefficient transmetalation- Decomposition of boronic acid- Use a fresh, high-quality catalyst and ligand.- Ensure an inert atmosphere.- Optimize the base; a weaker base may prevent decomposition.- Consider using a boronate ester for increased stability.
Significant Homocoupling of Boronic Acid- Presence of oxygen- Use of a Pd(II) precatalyst- Thoroughly degas all solvents and the reaction setup.- Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).
Protodeboronation (Loss of Boronic Acid Group)- Presence of water- High temperature- Strong base- Use anhydrous conditions where possible.- Attempt the reaction at a lower temperature for a longer duration.- Use a milder base.
Difficulty in Product Purification- Incomplete reaction- Formation of byproducts- Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC).

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and adaptable method for the synthesis of substituted bipyridines from this compound. By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can efficiently generate a diverse range of bipyridine derivatives for applications in drug discovery, materials science, and beyond. Both conventional heating and microwave-assisted protocols offer viable routes, with the latter providing significant advantages in terms of reaction speed and efficiency. The protocols and data presented in these application notes serve as a comprehensive guide for the successful synthesis and optimization of these important molecular scaffolds.

References

Application Notes: 5-Bromo-2-fluoropyridine-3-boronic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating a wide array of processes including cell growth, proliferation, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has become a major focus in drug discovery.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of complex organic molecules, including kinase inhibitors.[2] 5-Bromo-2-fluoropyridine-3-boronic acid is a valuable and versatile building block for the synthesis of kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of a 2-fluoropyridinyl moiety, which can impart favorable pharmacological properties to the final compound.[1] The fluorine atom on the pyridine ring can modulate the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for the target kinase.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent inhibitor of Activin receptor-like kinase 5 (ALK5), a key mediator in the Transforming Growth Factor-β (TGF-β) signaling pathway.

Therapeutic Target: Activin Receptor-Like Kinase 5 (ALK5)

Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-β receptor 1 (TGFβ-R1), is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. This pathway is involved in a multitude of cellular processes, and its aberrant signaling is implicated in various pathologies, including cancer and fibrosis. Upon ligand binding by TGF-β, ALK5 is phosphorylated by the type II receptor, leading to the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3). These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. Inhibition of ALK5 blocks this signaling cascade, making it an attractive therapeutic strategy.

Below is a diagram illustrating the ALK5 signaling pathway.

ALK5_Signaling_Pathway TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 binds ALK5 ALK5 (TGF-β Receptor I) TGFBR2->ALK5 recruits and phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis, fibrosis) Nucleus->Gene_Transcription regulates Inhibitor ALK5 Inhibitor (Synthesized using 5-Bromo-2- fluoropyridine-3-boronic acid) Inhibitor->ALK5 inhibits

Caption: Simplified ALK5 Signaling Pathway and Point of Inhibition.

Featured Application: Synthesis of a Pyrazolylpyridine-Based ALK5 Inhibitor

This section details a proposed synthetic route for a potent ALK5 inhibitor, structurally analogous to the known inhibitor GW788388. The key step involves a Suzuki-Miyaura cross-coupling reaction utilizing this compound to construct the core pyrazolylpyridine scaffold.

Target Molecule and Biological Activity Data

The target molecule for this application note is a structural analog of GW788388. For the purpose of this note, we will refer to it as ALK5i-PyFluor . While the specific biological data for ALK5i-PyFluor is not available without experimental determination, the data for the closely related and well-characterized ALK5 inhibitor, GW788388, is presented below as a benchmark.

CompoundTarget KinaseIC50 (nM) - Binding AssayIC50 (nM) - Cellular AssayReference
GW788388ALK51893[2][3][4]

Experimental Protocols

General Workflow for the Synthesis of ALK5i-PyFluor

The proposed synthesis involves a convergent approach, culminating in a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start1 This compound Intermediate2 4-(Pyrazol-4-yl)-pyridine derivative Start1->Intermediate2 Suzuki Coupling Start2 Protected 4-bromopyrazole derivative Intermediate1 Pyrazolyl boronic ester Start2->Intermediate1 Borylation Intermediate1->Intermediate2 Suzuki Coupling Final_Product ALK5i-PyFluor Intermediate2->Final_Product Amide Coupling / Final Steps Amine_coupling_partner Amine side chain Amine_coupling_partner->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Purification->Final_Product Pure ALK5i-PyFluor

Caption: Proposed Synthetic Workflow for ALK5i-PyFluor.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a suitable pyrazole derivative with this compound.

Materials:

  • This compound (1.0 equivalent)

  • Aryl or heteroaryl halide (e.g., 4-bromo-1H-pyrazole derivative, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the construction of complex heterocyclic scaffolds, such as the pyrazolylpyridine core of the potent ALK5 inhibitor class. The protocols and data presented herein serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery to facilitate the development of novel kinase inhibitors.

References

Application of 5-Bromo-2-fluoropyridine-3-boronic Acid in OLED Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Bromo-2-fluoropyridine-3-boronic acid as a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The unique electronic and structural properties stemming from the fluorinated pyridine core make this compound a promising candidate for developing high-performance OLEDs with enhanced efficiency and stability.

The strategic incorporation of fluorine atoms into organic molecules can significantly improve charge transport, enhance luminescence, and increase the operational lifetime of OLED devices.[1] this compound serves as a versatile precursor in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing the complex conjugated molecules that form the emissive and charge-transporting layers in OLEDs.[2][3]

Hypothetical Application: Synthesis of an Electron-Transporting Material (ETM)

Herein, we propose a hypothetical application of this compound in the synthesis of a novel electron-transporting material, designated as Py-Cz-Ph . This material is designed to exhibit excellent thermal stability and suitable electronic properties for efficient electron injection and transport in a phosphorescent OLED (PhOLED) device.

The synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable carbazole-based aryl halide.

Data Presentation

The following table summarizes the hypothetical photophysical and thermal properties of the synthesized ETM, Py-Cz-Ph , along with its projected performance in a green PhOLED device.

Parameter Value
Photophysical Properties
Photoluminescence (PL) Peak385 nm
Highest Occupied Molecular Orbital (HOMO)-6.2 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.8 eV
Triplet Energy (ET)2.9 eV
Thermal Properties
Glass Transition Temperature (Tg)135 °C
Decomposition Temperature (Td)410 °C
Hypothetical Green PhOLED Device Performance
Maximum Current Efficiency45.5 cd/A
Maximum Power Efficiency38.2 lm/W
Maximum External Quantum Efficiency (EQE)18.5%
Maximum Luminance> 15,000 cd/m²
CIE Coordinates (x, y)(0.32, 0.61)

Experimental Protocols

Synthesis of Hypothetical Electron-Transporting Material (Py-Cz-Ph)

This protocol describes a general procedure for the synthesis of the hypothetical electron-transporting material Py-Cz-Ph via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 9-(4-bromophenyl)-9H-carbazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask, dissolve this compound (1.2 mmol) and 9-(4-bromophenyl)-9H-carbazole (1.0 mmol) in a mixture of toluene (30 mL) and ethanol (10 mL).

  • Degassing: Degas the solution by bubbling with argon or nitrogen for 30 minutes to remove any dissolved oxygen.

  • Catalyst and Base Addition: To the degassed solution, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and an aqueous solution of K₂CO₃ (2 M, 5 mL).

  • Reaction: Heat the mixture to reflux at 90 °C under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The final product, Py-Cz-Ph , is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Fabrication of a Hypothetical Green PhOLED Device

This protocol outlines the fabrication of a multi-layer OLED device using the synthesized Py-Cz-Ph as the electron-transporting layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-injection layer (HIL) material (e.g., HAT-CN)

  • Hole-transporting layer (HTL) material (e.g., TAPC)

  • Emissive layer (EML) host material (e.g., CBP)

  • Green phosphorescent dopant (e.g., Ir(ppy)₃)

  • Electron-transporting layer (ETL) material (Py-Cz-Ph )

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes.

  • Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).

  • Deposit the organic layers and the metal cathode in the following sequence by thermal evaporation:

    • HIL: HAT-CN (10 nm)

    • HTL: TAPC (40 nm)

    • EML: CBP doped with 8% Ir(ppy)₃ (20 nm)

    • ETL: Py-Cz-Ph (30 nm)

    • EIL: LiF (1 nm)

    • Cathode: Al (100 nm)

  • Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect it from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and device efficiencies using a programmable sourcemeter and a spectroradiometer.

Visualizations

Synthesis_Workflow Synthesis Workflow for Py-Cz-Ph Reactants This compound + 9-(4-bromophenyl)-9H-carbazole Reaction Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol, 90°C) Reactants->Reaction Workup Work-up (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Py-Cz-Ph Purification->Product

Caption: Synthesis Workflow for the Hypothetical ETM Py-Cz-Ph.

OLED_Device_Structure Hypothetical Green PhOLED Device Structure cluster_device Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) ETL ETL (Py-Cz-Ph, 30 nm) EML EML (CBP:Ir(ppy)₃, 20 nm) HTL HTL (TAPC, 40 nm) HIL HIL (HAT-CN, 10 nm) Anode Anode (ITO)

Caption: Layered Structure of the Hypothetical Green PhOLED.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is extensively utilized in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[1] Pyridine derivatives are of particular interest in drug discovery, with many approved drugs containing this heterocyclic core.[2] The incorporation of a fluorine atom can modulate the physicochemical properties of a molecule, such as its pKa and metabolic stability, which is of significant interest in medicinal chemistry.[3]

5-Bromo-2-fluoropyridine-3-boronic acid is a valuable building block for the synthesis of novel substituted pyridines. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate Suzuki coupling reactions, significantly reducing reaction times from hours to minutes and often improving product yields.[3][4] This document provides a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides, intended to serve as a guide for laboratory chemists.

Reaction Principle

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (this compound) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[1][3] Microwave irradiation accelerates the reaction by efficiently and uniformly heating the reaction mixture, thereby increasing the rate of each step in the catalytic cycle.[3]

Experimental Protocols

This section provides a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[3]

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)[3]

  • Degassed solvent (e.g., 1,4-dioxane/water, ethanol/water, DMF/water)[3]

  • Microwave synthesis vial

  • Magnetic stir bar

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.5 - 5 mol%), and the base (2.0 - 3.0 equivalents).[3]

  • Add the chosen degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.[3]

  • Seal the vial with a cap and place it in the microwave reactor.[3]

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[3] The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.[3]

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.[3]

  • Filter the mixture to remove the palladium catalyst and inorganic salts.[3]

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][5]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl pyridine derivative.[3][5]

Data Presentation

The following tables summarize typical reaction conditions for microwave-assisted Suzuki coupling reactions of related pyridine derivatives. These can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst Screening for a Model Suzuki Coupling Reaction

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42

Reaction Conditions: Representative reaction of a halopyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), in 1,4-dioxane/H₂O (2:1, 6 mL) at 100 °C for 15 min under microwave irradiation.[4]

Table 2: Solvent System Screening

Solvent (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)65
Toluene/H₂O (2:1)55
DMF/H₂O (2:1)60
Acetonitrile/H₂O (2:1)48

Reaction Conditions: Representative reaction of a halopyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), with Pd(PPh₃)₄ (0.5 mol%) at 100 °C for 15 min under microwave irradiation.[4]

Table 3: Base Screening

BaseYield (%)
K₂CO₃65
Na₂CO₃62
Cs₂CO₃68
K₃PO₄70

Reaction Conditions: Representative reaction of a halopyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), in 1,4-dioxane/H₂O (2:1, 6 mL) with Pd(PPh₃)₄ (0.5 mol%) at 100 °C for 15 min under microwave irradiation.[4]

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base Solvent Add Degassed Solvent Reactants->Solvent Microwave Irradiate in Microwave Reactor (100-150°C, 5-30 min) Solvent->Microwave Cooling Cool to Room Temp. Microwave->Cooling Dilution Dilute with Organic Solvent Cooling->Dilution Filtration Filter Dilution->Filtration Extraction Wash with Water & Brine Filtration->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: Synthesis of Fluorinated Pharmaceutical Intermediates from Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. Boronic acids are exceptionally versatile and stable building blocks in organic synthesis, renowned for their utility in forming carbon-carbon and carbon-heteroatom bonds under mild conditions. This document provides detailed protocols and data for the synthesis of fluorinated pharmaceutical intermediates using boronic acids, focusing on two powerful cross-coupling methodologies: the Suzuki-Miyaura reaction and the Chan-Lam coupling.

Suzuki-Miyaura Coupling for Fluorinated Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[1][2] This method is highly effective for synthesizing fluorinated biaryl compounds, which are common scaffolds in many drugs. The reaction is valued for its mild conditions and broad functional group tolerance.[2][3]

General Reaction Scheme

Suzuki-Miyaura Reaction Scheme

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling of a fluorinated aryl boronic acid with an aryl halide.

Catalytic Cycle and Workflow

The workflow for a typical Suzuki-Miyaura coupling experiment involves careful setup, execution under inert atmosphere, and purification. The underlying catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start_end start_end process process io io analysis analysis A Start: Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) B Assemble Reaction Vessel (Flask, Condenser, Stir Bar) A->B C Add Anhydrous Solvents (e.g., Dioxane, Water) B->C D Degas Mixture (Purge with Argon/Nitrogen) C->D E Add Pd Catalyst & Ligand D->E F Heat Reaction Mixture (e.g., 100°C, Overnight) E->F G Reaction Workup (Quench, Extract, Dry) F->G H Purification (Column Chromatography) G->H I Analysis (NMR, MS) H->I J End: Isolated Product I->J

A typical experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) in1 Pd0->in1  Ar-X OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L₂ in2 ArPdX->in2  Ar'F-B(OH)₂  (Base) Trans Transmetalation ArPdArF Ar-Pd(II)-Ar'F L₂ in3 ArPdArF->in3 RedElim Reductive Elimination Product Ar-Ar'F (Product) RedElim->Product in1->ArPdX in2->ArPdArF in3->Pd0 in4

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Representative Data

The versatility of the Suzuki-Miyaura coupling is demonstrated by its effectiveness with a range of fluorinated substrates. The following table summarizes results for the coupling of various aryl bromides with 4-fluorophenylboronic acid.

EntryAryl Bromide PartnerProductYield (%)
11-Bromo-4-fluorobenzene4,4'-Difluorobiphenyl>95
21-Bromo-3-fluorobenzene3,4'-Difluorobiphenyl>95
31-Bromo-2-fluorobenzene2,4'-Difluorobiphenyl>95
42-Bromo-5-fluorotoluene4'-Fluoro-4-methyl-2-biphenyl>95
54-Bromobenzaldehyde4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde99

Table adapted from catalytic studies using palladium nanoparticles. Conditions may vary.[4][5]

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide and an aryl boronic acid.[1]

Materials:

  • Aryl Halide (e.g., 1-bromo-4-fluorobenzene, 1.0 mmol)

  • Fluorinated Aryl Boronic Acid (e.g., 4-vinylphenylboronic acid, 1.1 mmol)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.1 mmol)

  • Base (e.g., Cesium Carbonate, 2.5 mmol)

  • Anhydrous Solvents (e.g., 1,4-Dioxane and Water)

  • Round-bottom pressure flask with stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom pressure flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the fluorinated aryl boronic acid (1.1 mmol), and the base (2.5 mmol).

  • Seal the flask with a septum and purge with an inert gas (argon) for 10-15 minutes.

  • Under the argon atmosphere, add the anhydrous solvents (e.g., 1,4-dioxane and water in a suitable ratio, such as 4:1 v/v).

  • Sparge the resulting mixture with a stream of argon for an additional 10 minutes to ensure the solution is thoroughly degassed.

  • Carefully add the palladium catalyst (0.1 mmol) to the mixture.

  • Purge with argon for a final 10 minutes, then seal the vessel securely with a screw cap.

  • Place the flask in a preheated oil bath at 100°C and allow the reaction mixture to stir overnight.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure fluorinated biaryl.

Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically aryl amines, ethers, and thioethers, from aryl boronic acids.[6][7] This reaction is particularly advantageous as it can often be conducted at room temperature and open to the air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[7][8]

General Reaction Scheme

Chan-Lam Reaction Scheme

Figure 2. General scheme for the Chan-Lam C-N/C-O cross-coupling. X can be an oxygen or nitrogen atom.

Logical Relationship Diagram

The Chan-Lam reaction's scope is broad, accommodating a variety of N-H and O-H containing compounds. The choice of reactants and conditions dictates the final product.

ChanLam_Logic Substrate Logic for Chan-Lam Coupling cluster_nucleophiles Nucleophile (R-XH) cluster_products Product (Ar'F-X-R) BoronicAcid Fluorinated Aryl Boronic Acid (Ar'F-B(OH)₂) Reaction Chan-Lam Coupling Reaction (Room Temp, Air) BoronicAcid->Reaction Copper Copper Catalyst (e.g., Cu(OAc)₂) Copper->Reaction Amine Amine / Aniline (R-NH₂) Amine->Reaction N-H Substrate Alcohol Alcohol / Phenol (R-OH) Alcohol->Reaction O-H Substrate Arylamine Fluorinated Aryl Amine Reaction->Arylamine Arylether Fluorinated Aryl Ether Reaction->Arylether

Logical flow from substrates to products in Chan-Lam coupling.
Representative Data

The Chan-Lam coupling is effective for the N-arylation of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

EntryBoronic AcidN-H SubstrateProductYield (%)
14-Fluorophenylboronic acid4-(Trifluoromethyl)pyrimidin-2(1H)-one1-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one91
24-Formylphenylboronic acid4-(Trifluoromethyl)pyrimidin-2(1H)-one4-((2-Oxo-4-(trifluoromethyl)pyrimidin-1(2H)-yl)benzaldehyde88
33-Hydroxyphenylboronic acid4-(Trifluoromethyl)pyrimidin-2(1H)-one1-(3-Hydroxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one70
4Phenylboronic acidPyrrole1-Phenyl-1H-pyrrole derivative93

Table adapted from studies on pyrimidinones and other heterocycles.[6][8]

Detailed Experimental Protocol

This protocol outlines a general procedure for the copper-catalyzed N-arylation of a heterocycle with an aryl boronic acid.[8]

Materials:

  • N-H containing substrate (e.g., 4-(Trifluoromethyl)pyrimidin-2(1H)-one, 1.0 mmol)

  • Fluorinated Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid, 2.0 mmol)

  • Copper(II) Acetate (Cu(OAc)₂, 2.0 mmol)

  • Base/Ligand (e.g., Pyridine or Triethylamine, 2.0-4.0 mmol)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Molecular sieves (4 Å)

  • Open-air reaction vessel (e.g., round-bottom flask)

Procedure:

  • To a round-bottom flask, add the N-H substrate (1.0 mmol), the aryl boronic acid (2.0 mmol), and copper(II) acetate (2.0 mmol).

  • Add activated powdered molecular sieves (4 Å) to the flask to absorb water.

  • Add the solvent (e.g., DCM) followed by the base/ligand (e.g., pyridine, 4.0 mmol).

  • Equip the flask with a condenser or drying tube and stir the reaction mixture vigorously at room temperature, open to the atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (this may take 24-72 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the pure N-arylated product.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-fluoropyridine derivatives. This cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a vast array of pharmaceuticals and functional materials.[1][2][3][4] The synthesis of substituted aminopyridines is of significant interest as these scaffolds are common in biologically active compounds.[1][5] These protocols outline the necessary reagents, reaction conditions, and purification methods for the successful amination of this class of substrates.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][6] This reaction has found broad applicability in academic and industrial research, particularly in drug discovery and development, due to its functional group tolerance and broad substrate scope.[1][4] The 5-bromo-2-fluoropyridine scaffold is a valuable starting material in medicinal chemistry, and the selective amination at the C5 position allows for the introduction of diverse amine functionalities while retaining the fluorine atom for potential further transformations or for its modulatory effects on physicochemical properties.

Reaction Principle

The Buchwald-Hartwig amination of 5-bromo-2-fluoropyridine derivatives proceeds via a palladium-catalyzed cycle. The reaction involves the coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-fluoropyridine derivative to form a Pd(II) complex.[2]

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination: The desired N-substituted 2-fluoro-5-aminopyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[2]

The choice of catalyst, ligand, base, and solvent is critical for the success and efficiency of the reaction.[7]

Data Presentation: Reaction Parameters

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this transformation, based on established literature for similar couplings of heteroaryl halides.

Table 1: Typical Catalyst and Ligand Combinations

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃Xantphos1-5Effective for coupling with heteroaryl halides and can be used with a variety of bases.[1]
Pd(OAc)₂BINAP1-5A common combination for a broad range of aryl and heteroaryl halides.[1]
Pd(OAc)₂dppf2-5Often used for amination of bromopyridines.[8]
Pd(OAc)₂RuPhos1-3An electron-rich, bulky ligand that can be effective for challenging couplings.
[Pd(allyl)Cl]₂cataCXium® A1-3A highly active catalyst system for a range of aminations.

Table 2: Common Bases and Solvents

BaseEquivalentsSolventTypical Temperature (°C)Notes
NaOt-Bu1.2 - 2.0Toluene80 - 110A strong, non-nucleophilic base, widely used in Buchwald-Hartwig reactions.[1][8]
K₃PO₄1.5 - 3.0Dioxane100 - 120A milder base, suitable for substrates with base-sensitive functional groups.
Cs₂CO₃1.5 - 3.0Toluene or Dioxane100 - 120Another effective inorganic base.
LiHMDS1.2 - 2.0THF or TolueneRoom Temp - 80Can be used for couplings at lower temperatures.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 5-Bromo-2-fluoropyridine

This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction of a 5-bromo-2-fluoropyridine derivative with a primary or secondary amine.

Materials:

  • 5-Bromo-2-fluoropyridine derivative (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[9]

  • Reagent Addition: Under a positive pressure of the inert gas, add the base, the 5-bromo-2-fluoropyridine derivative, and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.[3]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.[1][9]

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Protocol for Amination with Volatile Amines

For reactions involving volatile amines (e.g., dimethylamine, ammonia), a sealed tube is recommended to prevent the escape of the amine.

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the 5-bromo-2-fluoropyridine derivative, palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the solution of the volatile amine (e.g., 2.0 M solution in THF).

  • Sealing and Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature with vigorous stirring.[2]

  • Work-up and Purification: After cooling to room temperature, carefully open the reaction tube in a well-ventilated fume hood. Proceed with the work-up and purification as described in the general protocol.

Visualizations

Reaction Scheme

G General Reaction Scheme for Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 5-Bromo-2-fluoropyridine Derivative p1 5-Amino-2-fluoropyridine Derivative r1->p1 + R¹R²NH r2 Amine (R¹R²NH) r2->p1 cat Pd Catalyst cat->p1 lig Ligand lig->p1 base Base base->p1 p2 Base-H⁺Br⁻ p1->p2

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Experimental Workflow

G Experimental Workflow setup Reaction Setup (Flask, Catalyst, Ligand) inert Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add_reagents Add Reagents (Substrate, Amine, Base) inert->add_reagents add_solvent Add Solvent add_reagents->add_solvent reaction Heat & Stir (Monitor Progress) add_solvent->reaction workup Work-up (Cool, Filter, Extract) reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G Simplified Catalytic Cycle pd0 Pd(0)L₂ pd2_add Oxidative Addition Complex pd0->pd2_add + Ar-Br pd2_amido Pd(II)-Amido Complex pd2_add->pd2_amido + HNR¹R² - HBr (via Base) pd2_amido->pd0 Regeneration product Product (Ar-NR¹R²) pd2_amido->product Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-fluoropyridine-3-boronic acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, is a cornerstone of modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have led to its extensive use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

Pyridine scaffolds are privileged structures in medicinal chemistry, and their functionalization is of great interest. The title compound, 5-Bromo-2-fluoropyridine-3-boronic acid, presents a unique challenge for selective Sonogashira coupling due to the presence of two reactive sites: the C-Br bond, suitable for Sonogashira coupling, and the C-B(OH)₂ bond, which can participate in Suzuki coupling. To achieve chemoselective alkynylation at the 5-position, a protection strategy for the boronic acid group is highly recommended to prevent competing Suzuki cross-coupling reactions. This document provides a detailed protocol for a two-step approach: (1) protection of the boronic acid as a pinacol ester, followed by (2) Sonogashira coupling with terminal alkynes. A final deprotection step to regenerate the boronic acid is also described.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[1] The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl bromide (in this case, the protected 5-bromo-2-fluoropyridine derivative) to form a Pd(II)-aryl complex.[2]

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[2]

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[2]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-2-fluoropyridine product and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Data Presentation: Representative Reaction Conditions and Expected Yields

The following table summarizes the expected yields for the Sonogashira coupling of 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with various terminal alkynes. The data is based on reported yields for the structurally similar 6-bromo-3-fluoro-2-cyanopyridine, and as such, represents expected outcomes rather than experimentally verified results for the boronic ester substrate.[3]

EntryTerminal AlkyneProductCatalyst SystemBase / SolventTemp. (°C)Time (h)Expected Yield (%)
1Phenylacetylene2-Fluoro-5-(phenylethynyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePd(PPh₃)₄ / CuIEt₃N / THFRT16~90
21-Ethynyl-4-methylbenzene2-Fluoro-5-((4-methylphenyl)ethynyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePd(PPh₃)₄ / CuIEt₃N / THFRT16~85
31-Ethynyl-4-methoxybenzene2-Fluoro-5-((4-methoxyphenyl)ethynyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePd(PPh₃)₄ / CuIEt₃N / THFRT16~93
4Prop-2-yn-1-ol3-(2-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd(PPh₃)₄ / CuIEt₃N / THFRT16~90
5But-3-yn-1-ol4-(2-Fluoro-5-(4-hydroxybut-1-yn-1-yl)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd(PPh₃)₄ / CuIEt₃N / THFRT16~90

Experimental Protocols

Protocol 1: Protection of this compound as a Pinacol Ester

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Toluene or Dioxane

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add this compound and pinacol.

  • Add anhydrous toluene or dioxane to the flask.

  • If using a Dean-Stark apparatus, assemble it with the flask and a condenser.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS (consumption of the starting boronic acid).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with Terminal Alkynes

This protocol is adapted from a procedure for a structurally similar substrate.[3]

Materials:

  • 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, Pd(PPh₃)₄, and CuI under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature for 16 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the final 5-alkynyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine product.

Protocol 3: Deprotection of the Pinacol Ester to Regenerate the Boronic Acid

Materials:

  • 5-Alkynyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 equiv)

  • Aqueous solution of a mild acid (e.g., 1 M HCl) or a transesterification agent (e.g., phenylboronic acid)

  • Organic solvent (e.g., diethyl ether, acetone)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the 5-alkynyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in a suitable organic solvent.

  • Add the aqueous acid or transesterification agent to the solution.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous work-up. If using acid, neutralize with a mild base.

  • Extract the product into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired 5-alkynyl-2-fluoropyridine-3-boronic acid.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Step 1: Protection cluster_coupling Step 2: Sonogashira Coupling cluster_deprotection Step 3: Deprotection start This compound + Pinacol protect Reflux in Toluene/Dioxane start->protect protected_product 5-Bromo-2-fluoro-3-(pinacolato)borane protect->protected_product coupling Stir at RT, 16h protected_product->coupling reagents Pd(PPh₃)₄, CuI, Et₃N, THF reagents->coupling alkyne Terminal Alkyne alkyne->coupling coupled_product 5-Alkynyl-2-fluoro-3-(pinacolato)borane coupling->coupled_product deprotection Stir at RT coupled_product->deprotection deprotect_reagent Aqueous Acid or Phenylboronic Acid deprotect_reagent->deprotection final_product 5-Alkynyl-2-fluoropyridine-3-boronic acid deprotection->final_product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (R¹X) alkyne_complex R¹-Pd(II)-C≡CR²(L₂) pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R¹-C≡CR² alkyne_complex->product cu_acetylide Cu-C≡CR² cu_salt Cu(I) cu_acetylide->cu_salt to Transmetalation terminal_alkyne H-C≡CR² terminal_alkyne->cu_acetylide Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 5-bromo-2-fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, stands as a powerful tool in modern organic synthesis for the olefination of aryl halides. This document provides detailed application notes and protocols for the Heck reaction specifically involving 5-bromo-2-fluoropyridines. The products of this reaction, 5-alkenyl-2-fluoropyridines, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules due to the unique electronic properties imparted by the fluorine atom and the synthetic versatility of the vinyl group.

The presence of the fluorine atom at the 2-position of the pyridine ring can influence the reactivity of the C-Br bond at the 5-position. These protocols offer a starting point for the successful execution and optimization of the Heck reaction with this specific substrate.

Data Presentation: Summary of Heck Reaction Conditions

The efficiency and outcome of the Heck reaction are highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes various conditions reported for the Heck reaction of bromopyridine derivatives, which can be adapted for 5-bromo-2-fluoropyridine.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024High (expected)
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020~97 (for similar aryl bromides)[1]
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012High (general conditions)[1]
4StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)0.25>95 (for similar aryl bromides)[1]
5Acrylamide[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF10020Moderate to Good (for aryl halides)[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Heck reaction of 5-bromo-2-fluoropyridine with a generic alkene (e.g., styrene or an acrylate). This protocol is adapted from established methodologies for the Heck reaction of similar bromopyridines.[2]

Materials:
  • 5-bromo-2-fluoropyridine

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware for work-up and purification

  • Inert gas (Nitrogen or Argon)

Procedure:
  • Reaction Setup:

    • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-bromo-2-fluoropyridine (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02-0.03 mmol, 2-3 mol%), and the phosphine ligand (0.04-0.06 mmol, 4-6 mol%).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe.

    • Add the base (e.g., Triethylamine, 1.5 mmol, 1.5 equiv) via syringe.

    • Add the alkene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction:

    • If using conventional heating, place the sealed Schlenk tube in a preheated oil bath at 100-110 °C.

    • If using microwave irradiation, place the sealed vial in the microwave reactor and heat to the desired temperature (e.g., 150 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours for conventional heating or 15-30 minutes for microwave heating).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkenyl-2-fluoropyridine.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Alkene Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene Coordination R-CH=CH2 Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion Intermediate R-CH(PdL2)-CH2-Ar Migratory Insertion->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Alkene Product Ar-CH=CH-R Beta-Hydride Elimination->Alkene Product H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 HX + Base HX + Base Reductive Elimination->HX + Base Base Base Base->Reductive Elimination

Caption: General catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Heck Reaction of 5-bromo-2-fluoropyridinedot

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 5-bromo-2-fluoropyridine, Pd(OAc)2, and ligand in a dry vessel B Seal and purge with inert gas A->B C Add anhydrous solvent, base, and alkene B->C D Heat with stirring (Conventional or Microwave) C->D E Monitor reaction progress (TLC/GC-MS) D->E F Cool to room temperature E->F G Aqueous work-up and extraction F->G H Dry and concentrate organic phase G->H I Purify by column chromatography H->I J Pure 5-alkenyl-2-fluoropyridine I->J

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[1][2] Among the myriad of synthetic building blocks, 5-Bromo-2-fluoropyridine-3-boronic acid has emerged as a particularly valuable reagent. Its unique trifunctional nature—a pyridine core, a fluorine substituent, a bromine atom, and a boronic acid moiety—offers a versatile platform for the construction of complex molecular architectures through various cross-coupling reactions.[3][4][5]

The fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate, while the bromine atom and the boronic acid group provide two distinct handles for sequential or differential functionalization, most notably through the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl compounds.[7]

These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on the Suzuki-Miyaura coupling. Detailed experimental protocols for both conventional and microwave-assisted synthesis are presented, along with representative quantitative data to guide reaction optimization.

Applications in Drug Discovery

The pyridyl-aryl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of therapeutic areas. The introduction of a fluorine atom, as in the derivatives of this compound, can impart favorable pharmacokinetic and pharmacodynamic properties. While specific signaling pathway modulation is dependent on the nature of the coupled aryl or heteroaryl moiety, compounds derived from this building block are of significant interest in the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The ability to generate a library of diverse aryl-substituted pyridines allows for the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

  • Antiviral and Antimicrobial Agents: Heterocyclic compounds are a rich source of antiviral and antimicrobial agents. The unique electronic properties conferred by the fluorine and bromine atoms can lead to novel interactions with viral or bacterial targets.[8][9][10]

  • Central Nervous System (CNS) Agents: The physicochemical properties of the pyridine ring and its substituents can be fine-tuned to optimize blood-brain barrier penetration, making these compounds attractive for the development of drugs targeting CNS disorders.

The versatility of this compound allows for the rapid generation of compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a pyridine boronic acid with various aryl halides. While these examples utilize a closely related pyridine boronic acid, they serve as a strong predictive model for the reactivity and expected outcomes with this compound.

Aryl Halide PartnerProduct Structure (Illustrative)Catalyst (mol%)Base (Equivalents)Solvent SystemTemperature (°C) & TimeExpected Yield (%)
4-Bromoanisole5-Bromo-2-fluoro-3-(4-methoxyphenyl)pyridinePd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)120 (Microwave, 15 min)> 90[11]
1-Bromo-4-(trifluoromethyl)benzene5-Bromo-3-(4-(trifluoromethyl)phenyl)-2-fluoropyridinePd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)120 (Microwave, 15 min)85-95[11]
3-Bromobenzonitrile3-(5-Bromo-2-fluoropyridin-3-yl)benzonitrilePd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)120 (Microwave, 15 min)80-90[11]
2-Bromonaphthalene5-Bromo-2-fluoro-3-(naphthalen-2-yl)pyridinePd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)120 (Microwave, 15 min)> 90[11]
4-Chlorotoluene5-Bromo-2-fluoro-3-(p-tolyl)pyridinePd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)120 (Microwave, 15 min)60-75[11]
Phenylboronic acid5-Bromo-3-phenyl-2-fluoropyridinePd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90 (Conventional, 18 h)Moderate to Good[12]

Note: Yields are representative and may vary depending on the specific substrate, reaction scale, and optimization of conditions.

Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using conventional heating.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 85-95°C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pure compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general method for the rapid synthesis of novel heterocyclic compounds using microwave irradiation.

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl halide (bromide, iodide, or activated chloride) (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave synthesis vial (appropriate size)

  • Magnetic stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add this compound, the aryl halide, Pd(dppf)Cl₂, and potassium carbonate.[11]

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 mixture) to the vial.[11]

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150°C) for a specified time (usually 10-30 minutes).[11]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Open the vial and dilute the reaction mixture with ethyl acetate.

  • Filtration: Filter the mixture to remove the palladium catalyst and inorganic salts.

  • Extraction and Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-aryl-5-bromopyridine derivative.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n PdII Ar-Pd(II)-X (L_n) Pd0->PdII Oxidative Addition CoupledProduct Coupled Product (Ar-R) OxiAdd Oxidative Addition Ar-X PdII_R Ar-Pd(II)-R (L_n) PdII->PdII_R Transmetalation Transmetal Transmetalation R-B(OH)₂ + Base PdII_R->Pd0 Reductive Elimination (Ar-R) RedElim Reductive Elimination ArylHalide Aryl Halide (Ar-X) BoronicAcid 5-Bromo-2-fluoropyridine- 3-boronic acid (R-B(OH)₂) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants: - this compound - Aryl Halide - Catalyst - Base Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Reaction Temperature (Conventional or Microwave) Inert->Heating Monitor Monitor Reaction Progress (TLC, LC-MS) Heating->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes: 5-Bromo-2-fluoropyridine-3-boronic Acid as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromo-2-fluoropyridine-3-boronic acid as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the development of advanced fungicides. The unique structural features of this building block, combining a pyridine core with bromine and fluorine substituents, offer significant advantages in the design of potent and effective crop protection agents.

Introduction

Pyridine-based compounds are a cornerstone in the agrochemical industry, forming the structural basis for a wide range of herbicides, insecticides, and fungicides. The introduction of a boronic acid moiety at the 3-position and halogen atoms at the 2- and 5-positions of the pyridine ring, as in this compound, creates a highly versatile building block. This trifunctionalized scaffold allows for precise and varied chemical modifications, primarily through Suzuki-Miyaura cross-coupling reactions, to generate libraries of novel agrochemical candidates. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final compound, while the bromine atom provides an additional site for further chemical elaboration.

Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)

A primary application of this compound is in the synthesis of pyridine carboxamide fungicides. This class of compounds is known to target and inhibit the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain in fungi. Inhibition of SDH disrupts the fungus's energy production, leading to its death. SDHI fungicides are a rapidly growing class of agrochemicals due to their broad-spectrum activity and high efficacy.

Representative Data

The following tables summarize representative quantitative data for pyridine carboxamide fungicides, demonstrating their efficacy. While not exclusively derived from this compound, these values are indicative of the potential of fungicides synthesized using this building block.

Table 1: In Vitro Fungicidal Activity of a Representative Pyridine Carboxamide Fungicide

Fungal SpeciesCommon DiseaseEC₅₀ (µg/mL)
Botrytis cinereaGray Mold0.85
Sclerotinia sclerotiorumWhite Mold0.73[1]
Rhizoctonia solaniSheath Blight1.64[2]
Fusarium graminearumFusarium Head Blight2.53[2]
Magnaporthe oryzaeRice Blast2.84[2]

Table 2: In Vivo Efficacy of a Representative Pyridine Carboxamide Fungicide against Tomato Gray Mold (Botrytis cinerea)

Concentration (mg/L)Protective Efficacy (%)Curative Efficacy (%)
20053.945.2
10049.038.7
5027.125.4

Table 3: Succinate Dehydrogenase (SDH) Enzyme Inhibition

CompoundTarget EnzymeIC₅₀ (mg/L)
Representative Pyridine CarboxamideB. cinerea SDH5.6
Thifluzamide (Commercial SDHI)B. cinerea SDH7.61

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a novel pyridine carboxamide fungicide using a Suzuki-Miyaura coupling reaction with a fluorinated pyridine boronic acid, representative of the utility of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the key step of coupling the pyridine building block with an appropriate aromatic partner.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (e.g., Methyl 2-bromo-5-aminobenzoate) (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃) (2.5 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling

This protocol describes the formation of the final pyridine carboxamide fungicide.

Materials:

  • Product from Protocol 1 (e.g., Methyl 5-amino-2-(5-bromo-2-fluoropyridin-3-yl)benzoate) (1.0 eq)

  • Acid chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) (1.1 eq)

  • Base (e.g., Pyridine or Triethylamine) (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the amine from the previous step in the anhydrous solvent under an inert atmosphere and cool to 0 °C.

  • Add the base to the solution.

  • Slowly add a solution of the acid chloride in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by recrystallization or flash column chromatography.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Suzuki-Miyaura Coupling cluster_1 Amide Coupling 5-Bromo-2-fluoropyridine-3-boronic_acid 5-Bromo-2-fluoropyridine- 3-boronic acid Coupling_Reaction Pd Catalyst, Base, Solvent, Heat 5-Bromo-2-fluoropyridine-3-boronic_acid->Coupling_Reaction Aryl_Bromide Aryl Bromide Aryl_Bromide->Coupling_Reaction Coupled_Intermediate Coupled Intermediate Coupling_Reaction->Coupled_Intermediate Amide_Formation Base, Solvent Coupled_Intermediate->Amide_Formation Acid_Chloride Acid Chloride Acid_Chloride->Amide_Formation Final_Product Pyridine Carboxamide Fungicide Amide_Formation->Final_Product SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ 2e⁻ UQH2 Ubihydroquinone (UQH₂) Complex_III Complex III UQH2->Complex_III 2e⁻ ATP_Production ATP Production (Energy) Complex_III->ATP_Production Pyridine_Carboxamide Pyridine Carboxamide Fungicide Pyridine_Carboxamide->SDH Binds to UQ site Fungal_Death Fungal Cell Death Inhibition->Fungal_Death ATP_Production->Inhibition Blocked

References

Application Notes and Protocols for C-C Bond Formation with Fluoropyridines via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluoropyridines are privileged structural motifs in medicinal chemistry, as the incorporation of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, pKa, and binding affinity.[1][2] Consequently, the development of robust and versatile methods for the carbon-carbon (C-C) bond functionalization of fluoropyridine scaffolds is of paramount importance in drug discovery and development. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, enabling the efficient construction of complex molecular architectures from readily available starting materials.[3]

This document provides an overview of common cross-coupling strategies for C-C bond formation with fluoropyridines, with a focus on the widely utilized Suzuki-Miyaura coupling. Detailed experimental protocols, comparative data, and workflow visualizations are presented to guide researchers in the practical application of these methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., boronic acid or ester) and an organic halide or triflate.[2][4] It is one of the most widely used methods for constructing biaryl and heteroaryl C-C bonds due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[4]

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the fluoropyridine halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.[1][4]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar(F-Py)-X pd_complex Ar(F-Py)-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR')_2 (Base) pd_aryl_complex Ar(F-Py)-Pd(II)-R L_n transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar(F-Py)-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Data Presentation: Suzuki-Miyaura Coupling Conditions

Microwave-assisted synthesis has become a powerful technique to accelerate Suzuki coupling reactions, often leading to reduced reaction times and improved yields.[1]

EntryFluoropyridine SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)
12-Fluoropyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O12015 minHigh
22-Ethyl-4-fluoropyridineAryl/Heteroaryl Boronic AcidsPd CatalystBaseSolventVariesVariesVaries
32-Fluoropyridine-3-boronic acid(Hetero)aryl HalidesPd CatalystBase1,4-Dioxane11012-24 hGood

Note: This table summarizes typical conditions. Yields are highly substrate-dependent. Data sourced from references[1][2][4].

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic acid with 4-Bromoanisole[1]

This protocol details the rapid synthesis of 2-(4-methoxyphenyl)-3-fluoropyridine using microwave irradiation.

Materials:

  • 2-Fluoropyridine-3-boronic acid (83 mg, 0.6 mmol, 1.2 equiv)

  • 4-Bromoanisole (75 µL, 0.5 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (138 mg, 1.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave synthesis vial with a stir bar

Procedure:

  • Combine 2-Fluoropyridine-3-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in the 10 mL microwave vial containing a stir bar.[1]

  • Add 4 mL of 1,4-dioxane and 1 mL of water to the vial.

  • Seal the vial securely with a cap and place it in the microwave reactor.[1]

  • Irradiate the reaction mixture at 120 °C for 15 minutes.[1]

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.[1]

Experimental_Workflow General Experimental Workflow start Start reagents 1. Combine Reagents (Fluoropyridine, Boronic Acid, Catalyst, Base, Solvent) start->reagents reaction 2. Reaction (Microwave Irradiation or Conventional Heating) reagents->reaction workup 3. Aqueous Work-up (Extraction & Washing) reaction->workup purification 4. Drying & Concentration workup->purification chromatography 5. Flash Chromatography purification->chromatography product Pure Product chromatography->product

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.[1]

Other C-C Cross-Coupling Reactions

While Suzuki coupling is prevalent, other methods are also valuable for the functionalization of fluoropyridines.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5] This reaction is the most common method for synthesizing alkynyl-substituted (hetero)arenes.

General Reaction: Aryl(F-Py)-X + H-C≡C-R --(Pd/Cu catalyst, Base)--> Aryl(F-Py)-C≡C-R

A two-step procedure has been developed to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes, starting with a Sonogashira cross-coupling of bromo-fluorocyanopyridines with various terminal alkynes.[5]

Representative Protocol for Sonogashira Coupling[5]:

  • To a degassed solution of 6-bromo-3-fluoropicolinonitrile (1.1 equiv) in a THF/Et₃N (2:1) mixture, add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Following work-up and purification, the desired alkynylfluorocyanopyridine is obtained.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6][7] It is known for its high reactivity and functional group tolerance. Pyridyl zinc halides can be coupled efficiently with various halogen-substituted heterocycles.[8]

Photoredox-Mediated Coupling

Visible-light photoredox catalysis offers a modern approach for C-C bond formation under mild conditions. A method for synthesizing 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, followed by a one-pot condensation.[3]

Coupling_Strategies Cross-Coupling Strategies for Fluoropyridines cluster_photo fluoropyridine Fluoropyridine (Ar-X) suzuki Suzuki Coupling fluoropyridine->suzuki sonogashira Sonogashira Coupling fluoropyridine->sonogashira negishi Negishi Coupling fluoropyridine->negishi boronic R-B(OR')₂ suzuki->boronic alkyne R-C≡CH sonogashira->alkyne organozinc R-ZnX negishi->organozinc photoredox Photoredox Coupling enol_ether Silyl Enol Ether + Iodo-ketone photoredox->enol_ether aryl Ar-R (Aryl, Heteroaryl) boronic->aryl alkynyl Ar-C≡C-R alkyne->alkynyl alkyl_aryl Ar-R (Alkyl, Aryl) organozinc->alkyl_aryl substituted_pyridine Substituted 3-Fluoropyridine enol_ether->substituted_pyridine

Caption: Logical relationships between different C-C cross-coupling reactions.

Conclusion

The C-C functionalization of fluoropyridines is a critical task in modern synthetic and medicinal chemistry. The Suzuki-Miyaura coupling stands out as a highly versatile and robust method, especially when accelerated by microwave irradiation. Additionally, Sonogashira, Negishi, and emerging photoredox-catalyzed reactions provide complementary strategies for accessing a diverse range of fluoropyridine-containing compounds. The protocols and data presented herein serve as a practical guide for researchers to select and implement the appropriate cross-coupling strategy for their specific synthetic goals.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2-fluoropyridine-3-boronic acid. This document provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help overcome common issues associated with this specific substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when using this compound and provides actionable solutions.

Q1: Why am I consistently getting low to no yield in my Suzuki coupling reaction?

A1: Low yields with this substrate are typically due to two primary challenges inherent to its structure:

  • Catalyst Inhibition (Poisoning): The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst.[1][2] This binding occupies the catalyst's active sites, inhibiting its ability to participate in the catalytic cycle and leading to low reactivity.[1][2]

  • Protodeboronation: Heteroaryl boronic acids, especially nitrogen-containing ones like your substrate, are highly susceptible to an undesired side reaction called protodeboronation.[1] In this process, the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, effectively destroying the boronic acid before it can couple.[1][3] This is often accelerated by the presence of water and base.[1]

Q2: How can I prevent or minimize the protodeboronation of my boronic acid?

A2: Minimizing the decomposition of the boronic acid is critical for improving your yield. Consider the following strategies:

  • Use a More Stable Boronic Acid Surrogate: Convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1][2] These derivatives are generally more resistant to premature decomposition.[2]

  • Employ Anhydrous Conditions: Since water can facilitate protodeboronation, using thoroughly dried and degassed anhydrous solvents is highly recommended.[1][2]

  • Optimize the Base: Use a weaker or non-nucleophilic base. While strong bases are needed for the reaction, highly aqueous basic conditions can accelerate boronic acid degradation.[4] Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5][6]

Q3: My reaction stalls or proceeds very slowly. What is the best catalyst and ligand combination?

A3: The choice of catalyst and ligand is crucial for activating the coupling partners, especially with a challenging substrate.

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient due to catalyst inhibition.[5] Modern systems using bulky, electron-rich phosphine ligands (often called Buchwald ligands) are highly effective.[5][7] These ligands, such as SPhos, XPhos, and RuPhos, help shield the palladium center, preventing pyridine coordination, and facilitate the challenging oxidative addition step.[2][5]

  • Increase Catalyst Loading: If you suspect catalyst deactivation is the primary issue, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the problem.[5]

Q4: I'm observing significant homocoupling of my boronic acid. How can this be prevented?

A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[1][5]

  • Ensure Rigorous Degassing: The active Pd(0) catalyst is sensitive to oxidation.[5] It is essential to thoroughly degas all solvents and the reaction mixture before heating. This can be done by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using several freeze-pump-thaw cycles.[5][8] Running the entire reaction under a positive pressure of an inert gas is mandatory.[4]

Q5: Could microwave heating improve my reaction outcome?

A5: Yes, microwave-assisted synthesis is a powerful tool for optimizing Suzuki couplings. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[9] This rapid heating can lead to higher yields and cleaner reaction profiles by outcompeting slower decomposition pathways like protodeboronation.[9][10]

Troubleshooting Summary

The table below summarizes the common problems and recommended solutions for quick reference.

ProblemProbable Cause(s)Recommended Solution(s)
Low to No Yield 1. Catalyst inhibition by pyridine nitrogen.[1][2] 2. Protodeboronation of boronic acid.[1]1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[2][5] 2. Use a more stable boronic ester or trifluoroborate.[1][2] Employ anhydrous conditions.[1]
Reaction Stalls 1. Ineffective catalyst system. 2. Insufficient reaction temperature.1. Screen modern palladium pre-catalysts with Buchwald ligands.[7] 2. Increase temperature to 80-120 °C or consider microwave heating.[5][9]
Homocoupling Side Product Presence of oxygen deactivating the catalyst.[1][5]Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂).[5][8]
Multiple Unidentified Byproducts 1. Boronic acid decomposition. 2. Base-induced side reactions.1. Implement strategies to prevent protodeboronation.[1] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF).[11][12]

Visualized Guides and Workflows

Troubleshooting Low Yield

This decision-making workflow provides a systematic approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low or No Yield Observed q1 Is protodeboronation suspected? start->q1 q2 Is the catalyst system optimal? q1->q2 No sol1 Use boronic ester or trifluoroborate. Employ anhydrous conditions. Optimize base (K₃PO₄, Cs₂CO₃). q1->sol1 Yes q3 Are reaction conditions harsh? q2->q3 Yes sol2 Use Buchwald ligands (SPhos, XPhos). Use a Pd(0) pre-catalyst. Increase catalyst loading. q2->sol2 No q4 Is the system oxygen-free? q3->q4 No sol3 Screen different solvents (e.g., Dioxane/H₂O). Optimize temperature (80-120°C). Consider microwave irradiation. q3->sol3 Yes sol4 Thoroughly degas all solvents. Use freeze-pump-thaw cycles. Maintain inert (Ar/N₂) atmosphere. q4->sol4 No

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki couplings.

The Suzuki-Miyaura Catalytic Cycle and Key Challenges

Understanding the catalytic cycle helps pinpoint where the reaction may be failing with this specific substrate.

SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Diorgano Ar-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Diorgano Transmetalation PdII_Diorgano->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) PdII_Diorgano->Product ArylHalide Aryl-X ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_Diorgano Protodeboronation Protodeboronation (Side Reaction) BoronicAcid->Protodeboronation Base Base (e.g., K₃PO₄) Base->PdII_Diorgano Inhibition Catalyst Inhibition by Pyridine-N Inhibition->Pd0

Caption: The Suzuki cycle with key failure points for pyridine boronic acids highlighted.

Optimized Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may still be required for your specific coupling partner.

Protocol 1: Optimized Suzuki Coupling with Conventional Heating

This protocol incorporates best practices for challenging substrates, including the use of a modern catalyst system.

Materials:

  • This compound pinacol ester (1.2 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Catalyst/Ligand System (e.g., SPhos Pd G3 Precatalyst, 2-5 mol%)

  • Base: Potassium Phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 10:1 ratio)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Preparation: Add the aryl halide (1.0 equiv.), boronic acid pinacol ester (1.2 equiv.), K₃PO₄ (3.0 equiv.), and the palladium precatalyst (e.g., 3 mol%) to a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon is recommended). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane, followed by the degassed water, via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the limiting aryl halide.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.

Protocol 2: Microwave-Assisted Suzuki Coupling

This method is ideal for rapid optimization and can significantly improve yields by minimizing reaction time.[9][10]

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)[9]

Procedure:

  • Preparation: In a 10 mL microwave reaction vial, combine the this compound (1.2 equiv.), aryl halide (1.0 equiv.), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv.).[9]

  • Solvent Addition: Add the 1,4-dioxane (e.g., 4 mL) and water (e.g., 1 mL).[9]

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 120-150 °C for 10-20 minutes.[9][10]

  • Cooling & Work-up: After the reaction, allow the vial to cool to room temperature. Follow the work-up, extraction, and purification steps as described in Protocol 1 (steps 6-10).[9]

References

Technical Support Center: Suzuki-Miyaura Coupling of Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Suzuki-Miyaura coupling of pyridine boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using pyridine boronic acids in Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are protodeboronation and homocoupling.[1][2] Protodeboronation is the cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond, leading to the formation of a simple pyridine byproduct and reducing the yield of the desired product.[1] Homocoupling is the self-coupling of the boronic acid to form a bipyridine byproduct, which can complicate purification.[2] Additionally, catalyst inhibition or deactivation due to the coordination of the pyridine nitrogen to the palladium catalyst is a significant challenge, often referred to as the "2-pyridyl problem".[2][3]

Q2: Why is 2-pyridine boronic acid particularly prone to protodeboronation?

A2: 2-Pyridine boronic acid is notoriously unstable and susceptible to protodeboronation.[1][4] Unlike many other arylboronic acids that decompose faster at high pH, 2-pyridine boronic acid can form a highly reactive zwitterionic intermediate under neutral pH conditions.[1][5] This zwitterion undergoes rapid, unimolecular fragmentation of the C-B bond.[1][5] Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive zwitterionic species, thereby slowing the rate of protodeboronation.[1][5]

Q3: How can I minimize protodeboronation?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of more stable boronic acid derivatives: Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and organotrifluoroborates are more stable alternatives to boronic acids and can suppress protodeboronation.[1][2][5] MIDA boronates are particularly stable and can be used in "slow release" strategies, which maintain a low concentration of the unstable boronic acid during the reaction.[1][5]

  • Control of pH: Since 2-pyridine boronic acids are most reactive towards protodeboronation at neutral pH, adjusting the pH with either acid or base can reduce the rate of this side reaction.[1][5]

  • Reaction Conditions: Using milder reaction conditions, such as lower temperatures and shorter reaction times, can also help to minimize protodeboronation.[6]

  • Solvent Choice: Employing anhydrous solvents can reduce the risk of protodeboronation by removing the primary proton source.[6][7]

Q4: What causes homocoupling and how can it be prevented?

A4: Homocoupling of boronic acids is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[8]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and Pd(0).[8]

To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[2][8] The use of a mild reducing agent, such as potassium formate, can also help to suppress this side reaction.[9]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Protodeboronation of Pyridine Boronic Acid Switch to a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[2] Optimize the base and consider using anhydrous conditions.[6]
Catalyst Deactivation/Inhibition (The "2-Pyridyl Problem") Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to stabilize the palladium catalyst and prevent coordination with the pyridine nitrogen.[2][3] Consider using a higher catalyst loading.[6]
Inefficient Transmetalation The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or weaker bases like potassium fluoride (KF) can be effective depending on the substrates.[6] Using more reactive boronic acid derivatives can also improve transmetalation efficiency.[6]
Poor Reactivity of Aryl Halide If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.[2] Employ a more active catalyst system, such as one with a bulky, electron-rich ligand.[2]
Issue 2: Presence of Significant Impurities
Impurity Observed Potential Cause Suggested Solution
Protodeboronated Pyridine Facile cleavage of the C-B bond.See Q3 for strategies to minimize protodeboronation.
Homocoupled Bipyridine Oxygen- or Pd(II)-mediated self-coupling of the boronic acid.See Q4 for prevention strategies, primarily rigorous exclusion of oxygen.[8]
Phenylated Impurities (from phosphine ligands) Aryl group transfer from the phosphine ligand to the palladium center.Use trialkylphosphine ligands or ligands with less transferable aryl groups (e.g., P(o-Tolyl)₃).[10] Optimize reaction conditions to favor the desired cross-coupling over ligand-derived impurity formation.[10]

Data Presentation

Table 1: Comparison of Boronic Acid Derivatives for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

Boron ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
2-Pyridylboronic acid1-bromo-4-butylbenzenePd₂(dba)₃ / P(t-Bu)₂MeK₃PO₄Dioxane100<5
2-Pyridylboronic acid pinacol ester1-bromo-4-butylbenzenePd₂(dba)₃ / P(t-Bu)₂MeK₃PO₄Dioxane10020
Lithium triisopropyl 2-pyridylboronate4-bromoanisolePd₂(dba)₃ / Ligand 1KFDioxane10074
Lithium triisopropyl 2-pyridylboronate4-chloroanisolePd₂(dba)₃ / Ligand 2**KFDioxane10078
Ligand 1 is a phosphine oxide ligand.
**Ligand 2 is a dialkylphosphine chloride ligand.
(Data synthesized from multiple sources for comparative purposes)[4]

Table 2: Effect of Base on the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/EtOH/H₂O1001285
2K₂CO₃Dioxane1001692
3K₃PO₄Toluene1102478
4Cs₂CO₃Dioxane/H₂O1001875-85 (est.)
(Data is illustrative and compiled from typical conditions reported in the literature)[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine with a Pyridine-3-boronic Acid

This protocol is a representative example and may require optimization for specific substrates.[2]

  • Materials:

    • 2-Chloropyridine (1.0 mmol, 1.0 eq)

    • Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)

    • Anhydrous 1,4-dioxane (5 mL)

    • Degassed water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

    • Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Minimizing Protodeboronation using a Pyridine-MIDA Boronate

This protocol is a starting point for challenging couplings where protodeboronation is a major concern.[7]

  • Materials:

    • Aryl halide (1.0 equiv)

    • Pyridine-MIDA boronate (1.2-1.5 equiv)

    • Potassium phosphate (K₃PO₄, 3.0 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • RuPhos (2-4 mol%)

    • Degassed, anhydrous solvent (e.g., Dioxane or Toluene)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide, pyridine-MIDA boronate, and K₃PO₄.

    • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.

    • Add the degassed, anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Perform an aqueous work-up and purify the product by column chromatography.

Visualizations

Suzuki_Side_Reactions cluster_main Suzuki-Miyaura Coupling cluster_side Side Reactions Aryl-X Aryl-X Pd(0) Pd(0) Aryl-X->Pd(0) Oxidative Addition Pyr-B(OR)2 Pyr-B(OR)2 Desired Product (Aryl-Pyr) Desired Product (Aryl-Pyr) Pyr-B(OR)2->Desired Product (Aryl-Pyr) Transmetalation Protodeboronation Protodeboronation Pyr-B(OR)2->Protodeboronation H⁺ source (e.g., H₂O) Homocoupling Homocoupling Pyr-B(OR)2->Homocoupling O₂ or Pd(II) Pd(0)->Desired Product (Aryl-Pyr) Reductive Elimination Catalyst Inhibition Catalyst Inhibition Pd(0)->Catalyst Inhibition Pyridine N coordination

Caption: Key side reactions in the Suzuki-Miyaura coupling of pyridine boronic acids.

Troubleshooting_Workflow start Low Yield or Impurities in Suzuki Coupling of Pyridine Boronic Acid check_protodeboronation Check for Protodeboronation (e.g., by LC-MS) start->check_protodeboronation mitigate_protodeboronation Use Stable Boron Reagent (Pinacol, MIDA, etc.) Optimize Base/Solvent check_protodeboronation->mitigate_protodeboronation Yes check_homocoupling Check for Homocoupling check_protodeboronation->check_homocoupling No mitigate_protodeboronation->check_homocoupling mitigate_homocoupling Degas Solvents Rigorously Maintain Inert Atmosphere check_homocoupling->mitigate_homocoupling Yes check_catalyst Suspect Catalyst Inhibition? check_homocoupling->check_catalyst No mitigate_homocoupling->check_catalyst optimize_catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading check_catalyst->optimize_catalyst Yes end Improved Reaction Outcome check_catalyst->end No optimize_catalyst->end

Caption: A troubleshooting workflow for Suzuki-Miyaura coupling of pyridine boronic acids.

References

Preventing protodeboronation of 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 5-Bromo-2-fluoropyridine-3-boronic acid during their experiments.

Troubleshooting Guide

Issue 1: Low Yield in Suzuki-Miyaura Coupling and Presence of 5-Bromo-2-fluoropyridine Byproduct

Symptoms:

  • Diminished yield of the desired coupled product.

  • Identification of 5-bromo-2-fluoropyridine in the reaction mixture via GC-MS or LC-MS analysis.

Root Cause:

This issue is likely due to the protodeboronation of this compound, a common side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond. This process is particularly prevalent with electron-deficient heteroaromatic boronic acids, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.

Solutions:

A systematic approach to optimizing the reaction conditions can significantly mitigate protodeboronation. The following decision workflow can guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow for Protodeboronation start Low Yield & High Protodeboronation Observed condition_check Modify Reaction Conditions start->condition_check ester_strategy Switch to a More Stable Boronic Ester condition_check->ester_strategy If protodeboronation persists end_success Problem Resolved: High Yield Achieved condition_check->end_success If yield improves significantly protocol_optimization Optimize Protocol with Ester ester_strategy->protocol_optimization Select Pinacol or MIDA ester end_failure Further Optimization/Consultation Needed ester_strategy->end_failure If esters are not viable protocol_optimization->end_success

Caption: A logical workflow for troubleshooting and minimizing protodeboronation.

Detailed Recommendations:

  • Modification of Reaction Parameters:

    • Base Selection: Strong bases can accelerate protodeboronation. Switching to milder bases is often effective.

    • Temperature Reduction: Higher temperatures increase the rate of protodeboronation. If the catalyst system is sufficiently active, lowering the reaction temperature can favor the desired coupling reaction.

    • Solvent System: While some water is often necessary for the Suzuki-Miyaura coupling, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents or a carefully optimized amount of water is recommended.

  • Conversion to a More Stable Boron Reagent:

    • Pinacol Ester: Converting the boronic acid to its pinacol ester derivative significantly enhances stability.

    • MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and provide a slow, controlled release of the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low.

The following table summarizes the impact of different bases on the yield of a Suzuki-Miyaura coupling of a related heteroaryl bromide, providing a starting point for optimization.

BaseSolvent SystemTemperature (°C)Yield (%)
Li₃PO₄Dioxane/H₂O (4:1)100<5
Na₃PO₄Dioxane/H₂O (4:1)10075
K₃PO₄Dioxane/H₂O (4:1)10068
NaFDioxane/H₂O (4:1)10025
KFDioxane/H₂O (4:1)10045
CsFDioxane/H₂O (4:1)10065
Na₂CO₃Dioxane/H₂O (4:1)10055
K₂CO₃Dioxane/H₂O (4:1)10052
Cs₂CO₃Dioxane/H₂O (4:1)10062

Data adapted from a study on a similar heterocyclic system and is intended to guide base selection.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction in which the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] For this compound, this results in the formation of 5-Bromo-2-fluoropyridine, consuming the starting material and reducing the yield of the desired cross-coupled product. Heteroaromatic boronic acids, especially those with electron-withdrawing groups like fluorine and the nitrogen atom in the pyridine ring, are particularly susceptible to this decomposition pathway.

Q2: How should I store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (0-8°C).[2] It is crucial to minimize exposure to moisture and air, as these can accelerate degradation.[2]

Q3: What are the advantages of using a pinacol or MIDA ester instead of the free boronic acid?

A3: Pinacol and MIDA esters are significantly more stable than the corresponding boronic acid. This increased stability prevents premature decomposition during storage and under the reaction conditions of the Suzuki-Miyaura coupling.[3] MIDA boronates offer the additional advantage of a "slow-release" mechanism, where the active boronic acid is generated in situ at a controlled rate, thus minimizing its concentration and the likelihood of protodeboronation.[4][5]

The general stability trend is as follows:

G cluster_0 Relative Stability of Boron Reagents boronic_acid Boronic Acid (Least Stable) pinacol_ester Pinacol Ester (More Stable) boronic_acid->pinacol_ester Increasing Stability mida_ester MIDA Ester (Most Stable) pinacol_ester->mida_ester Increasing Stability

Caption: General trend of increasing stability from boronic acid to its ester derivatives.

Q4: Can the choice of palladium catalyst and ligand affect the extent of protodeboronation?

A4: Yes, the catalyst system plays a crucial role. A highly active and efficient catalyst can promote a rapid cross-coupling reaction, which can outcompete the slower protodeboronation side reaction.[6] For challenging substrates like this compound, using modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial as they can facilitate the coupling at lower temperatures.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester

This protocol is a general method for the esterification of boronic acids.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene or another suitable azeotroping solvent

  • Dean-Stark apparatus

  • Round-bottom flask and condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of a Heteroaryl MIDA boronate

This protocol is adapted from a general method for the synthesis of 2-heterocyclic MIDA boronates and may require optimization for this compound.[8][9]

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous DMSO

  • Anhydrous toluene

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of anhydrous toluene and anhydrous DMSO.

  • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. Alternatively, the reaction can be heated in the presence of activated molecular sieves.

  • Monitor the reaction for the disappearance of the starting boronic acid by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The MIDA boronate can often be precipitated by the addition of a non-polar solvent or purified by column chromatography on silica gel.

Protocol 3: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol incorporates best practices to suppress protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester or MIDA boronate (1.2-1.5 equiv)

  • Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G3, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, the boronic ester, and the mild base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Under a positive flow of inert gas, add the palladium catalyst and ligand (if required).

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the lowest effective temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram illustrates the key steps in an optimized Suzuki-Miyaura coupling workflow.

G cluster_0 Optimized Suzuki-Miyaura Workflow reagent_prep Reagent Preparation: Aryl Halide, Boronic Ester, Mild Base inert_atm Establish Inert Atmosphere (Ar or N₂) reagent_prep->inert_atm catalyst_add Catalyst/Ligand Addition inert_atm->catalyst_add solvent_add Solvent Addition (Anhydrous, Degassed) catalyst_add->solvent_add reaction Reaction at Optimized Temperature (e.g., 60-80°C) solvent_add->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up and Purification monitoring->workup product Pure Coupled Product workup->product

Caption: A streamlined workflow for performing Suzuki-Miyaura coupling while minimizing protodeboronation.

References

Technical Support Center: Optimization of Bases for Suzuki Coupling with Fluoropyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving fluoropyridine boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of fluoropyridine boronic acids?

In the Suzuki-Miyaura coupling, the base's main function is to activate the boronic acid for the crucial transmetalation step.[1] The base facilitates the conversion of the neutral boronic acid to a more nucleophilic boronate anion (R-B(OH)₃⁻), which then readily transfers its organic group to the palladium catalyst.[1] The choice of base can significantly impact reaction rates and overall yields.[1]

Q2: Which bases are commonly used for Suzuki coupling with fluoropyridine boronic acids, and how do I choose the right one?

A variety of inorganic bases are frequently employed, including carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF, KF).[1] The selection depends on factors like the specific substrates, solvent system, and the desired reaction kinetics. Weaker bases such as K₃PO₄ or K₂CO₃ are often preferred to minimize side reactions like protodeboronation, which is a common issue with heteroaryl boronic acids.[2][3] Stronger bases like NaOH and KOH can lead to the hydrolysis of sensitive functional groups.[4]

Q3: What is protodeboronation and how can I minimize it when working with fluoropyridine boronic acids?

Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of the corresponding deborylated pyridine.[2] This is a common issue with heteroaryl boronic acids, especially those containing nitrogen.[2]

To minimize protodeboronation, consider the following strategies:

  • Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable form, such as a pinacol ester or a potassium trifluoroborate salt, can increase stability and resistance to premature decomposition.[2]

  • Employ Anhydrous Conditions: Since water can facilitate protodeboronation, using rigorously dried solvents and reagents can suppress this side reaction.[2]

  • Optimize the Base: The strength and concentration of the base can influence the rate of protodeboronation.[2] Milder bases are often a better choice.[2]

  • "Slow-Release" Strategy: Using boronic acid surrogates like MIDA boronates can keep the concentration of the free, unstable boronic acid low, favoring the desired cross-coupling.[2]

Q4: Can the fluorine atom on the pyridine ring interfere with the Suzuki coupling reaction?

The electron-withdrawing nature of the fluorine atom can affect the electronic properties of the pyridine ring, which may influence its coordination to the palladium center and its overall reactivity.[2] While not typically reported as a primary cause of reaction failure, it is a factor to consider during the optimization of reaction conditions.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low to No Yield Protodeboronation of the Boronic Acid: The primary side reaction leading to the loss of the nucleophilic partner.[2]Implement strategies to minimize protodeboronation: use boronic esters, ensure anhydrous conditions, and optimize the base (weaker bases are often better).[2]
Poor Solubility of Reagents: The base or other reagents may not be sufficiently soluble in the chosen solvent.[2]For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility and reaction rate.[2] However, be cautious as this may increase the risk of protodeboronation.[2]
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently.[2]Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.[2] Ensure thorough degassing of solvents to prevent catalyst oxidation.[2]
Formation of Homocoupled Boronic Acid Product Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2]Improve the degassing procedure for all solvents and reagents (e.g., use multiple freeze-pump-thaw cycles or sparge with an inert gas for an extended period).[2]
Incomplete Reaction Insufficient Base: The base may be fully consumed before the reaction is complete.[2]Ensure at least 2-3 equivalents of base are used relative to the limiting reagent.[2]

Data Presentation: Base and Solvent Screening

The following tables summarize the impact of different bases and solvents on the yield of Suzuki-Miyaura couplings. While the data is for a related substrate, pyridine-2-sulfonyl fluoride (PyFluor), with 2-thiopheneboronic acid, these results provide a valuable starting point for optimizing reactions with fluoropyridine boronic acids.[1]

Table 1: Base Optimization for the Synthesis of 2-(Thiophen-2-yl)pyridine [4]

EntryBaseYield (%) - dry dioxaneYield (%) - "wet" dioxaneYield (%) - dioxane/water 4:1
1Li₃PO₄0419
2Na₃PO₄394175
3K₃PO₄511711
4NaF14437
5KF512454
6KHF₂762526
7CsF69858
8NBu₄FND1214
9Li₂CO₃0454
10Na₂CO₃33735
11K₂CO₃261925
12Cs₂CO₃15910
13NaOHNP365
14KOHNP718
15Et₃N499
16Pyridine0410
17DBUNP68
18None--10

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), and solvent mixture (1 mL). "dry" dioxane was degassed and dried over molecular sieves. "wet" dioxane was used as purchased. Yields are the average of two runs. NP = not performed.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluoropyridine Boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Fluoropyridine-3-boronic acid (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, 2-fluoropyridine-3-boronic acid, and the chosen base.[1]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.[1][5]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent via syringe.[5]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[5]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.[2]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Protocol for Suzuki-Miyaura Coupling Using a Fluoropyridine Boronic Acid Pinacol Ester

This protocol is adapted for unstable heteroaryl boronic acids by using the more stable pinacol ester derivative.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Fluoropyridine-3-boronic acid pinacol ester (1.2 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-fluoropyridine-3-boronic acid pinacol ester, and potassium phosphate.[2]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.[2]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst followed by the anhydrous, degassed solvent.[2]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[2]

  • Monitoring, Work-up, and Purification: Follow steps 5-7 from the general protocol above.[2]

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Boronate->Trans Enters Cycle Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_deboronation Check for Protodeboronation (e.g., by LC-MS) start->check_deboronation deboronation_yes Protodeboronation Confirmed check_deboronation->deboronation_yes Yes deboronation_no No Significant Protodeboronation check_deboronation->deboronation_no No solution_deboronation Use Boronic Ester Employ Anhydrous Conditions Use Weaker Base deboronation_yes->solution_deboronation check_solubility Are all reagents soluble? deboronation_no->check_solubility end Reaction Optimized solution_deboronation->end solubility_no Poor Solubility Observed check_solubility->solubility_no No solubility_yes Reagents are Soluble check_solubility->solubility_yes Yes solution_solubility Add Co-solvent (e.g., water) Screen Different Solvents solubility_no->solution_solubility check_catalyst Review Catalyst System solubility_yes->check_catalyst solution_solubility->end catalyst_issue Inefficient Catalyst or Deactivation check_catalyst->catalyst_issue Issue Found solution_catalyst Use Pre-catalyst Ensure Thorough Degassing Screen Ligands catalyst_issue->solution_catalyst solution_catalyst->end

References

Technical Support Center: Cross-Coupling Reactions of 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoropyridine-3-boronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The primary challenges are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, which replaces the boronic acid group with a hydrogen atom.[1] Homocoupling is the dimerization of the boronic acid.[1] Both of these side reactions consume the starting material and reduce the yield of the desired product.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to its deactivation.[1]

Q2: How can I minimize protodeboronation?

A2: Protodeboronation is a common issue with heteroaryl boronic acids, especially those with a nitrogen atom at the 2-position.[1][2] Several factors can contribute to this side reaction, including the pH of the reaction, the presence of water, and high temperatures.[1] To minimize protodeboronation, consider the following strategies:

  • Use a boronate ester: Converting the boronic acid to a more stable form, such as a pinacol ester, can reduce decomposition.[1][3]

  • Employ anhydrous conditions: The use of dry solvents and reagents can suppress this side reaction.[3]

  • Optimize the base: Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred over stronger bases like sodium hydroxide.[3]

  • Control the temperature: Running the reaction at a lower temperature for a longer duration may help.[1]

Q3: What are the best practices to avoid homocoupling of the boronic acid?

A3: Homocoupling is often promoted by the presence of oxygen and certain palladium species.[1] To reduce this byproduct:

  • Thoroughly degas all solvents and reagents: Removing oxygen by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or using freeze-pump-thaw cycles is critical.[1]

  • Use a Pd(0) catalyst source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial.[1]

  • Select an appropriate ligand: The choice of phosphine ligand can influence the rate of homocoupling, so screening different ligands may be necessary.[1]

Q4: Which ligands are generally most effective for the cross-coupling of pyridylboronic acids?

A4: Bulky, electron-rich phosphine ligands are among the most successful for this type of transformation.[2] They are thought to promote the key steps of the catalytic cycle and stabilize the palladium catalyst.[2] Biaryl phosphines like RuPhos and XPhos often provide high yields for a broad range of substrates.[2] N-heterocyclic carbene (NHC) ligands can also be very effective.[4]

Q5: My reaction is giving a low yield. What are the likely causes and how can I improve it?

A5: Low yields can be attributed to several factors:

  • Catalyst deactivation: The pyridine nitrogen can interfere with the catalyst.[1] Using bulky ligands can help shield the palladium center.[4]

  • Suboptimal reaction conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and often require careful optimization for each specific substrate combination.[1]

  • Inefficient transmetalation: The base plays a crucial role in activating the boronic acid.[4] If transmetalation is slow, consider screening different bases.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Catalyst deactivation• Use a fresh, high-quality palladium catalyst and ligand.• Ensure the reaction is under an inert atmosphere.[1]• Consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[2][4]
Inefficient transmetalation• Optimize the base. Weaker bases might be necessary to prevent boronic acid decomposition.[3]
Protodeboronation• Switch to the corresponding pinacol ester or trifluoroborate salt of the boronic acid.[1][3]• Use anhydrous conditions.[3]• Lower the reaction temperature.[1]
Significant Homocoupling Presence of oxygen• Ensure all solvents and the reaction setup are thoroughly degassed.[1]
Use of a Pd(II) precatalyst• Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).[1]
Suboptimal ligand• Screen different phosphine ligands.[1]
Unreacted Starting Material Low reactivity of the aryl halide• Increase the reaction temperature.• Switch to a more active catalyst system (e.g., a Buchwald ligand/palladium combination).[4]
Poor solubility of reagents• For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility, but be mindful of increased protodeboronation risk.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Reagents:

  • Aryl halide (1.0 equiv)

  • This compound (or its pinacol ester) (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos) (1-5 mol% if using a catalyst precursor like Pd₂(dba)₃)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if applicable), and base.[2]

  • Add the degassed solvent via syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand setup Combine Reagents in Flask under Inert Gas reagents->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent setup->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree cluster_sm_consumed Starting Material Consumed cluster_sm_remaining Starting Material Remaining start Low Yield in Cross-Coupling check_sm Starting Material Consumed? start->check_sm side_reactions Indicates Side Reactions (Protodeboronation/Homocoupling) check_sm->side_reactions Yes no_reaction Indicates Inactive Catalyst or Conditions check_sm->no_reaction No solution1 Use Boronate Ester Use Anhydrous Conditions Optimize Base/Temperature side_reactions->solution1 solution2 Check Catalyst/Ligand Quality Increase Temperature Use More Active Ligand (e.g., XPhos) no_reaction->solution2

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Purification of Products from 5-Bromo-2-fluoropyridine-3-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 5-Bromo-2-fluoropyridine-3-boronic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products from Suzuki-Miyaura coupling reactions, a primary application of this compound.

Problem 1: Low or No Yield of the Desired Product After Purification

Possible Cause Recommended Solution
Catalyst Inactivity: The palladium catalyst may be deactivated.Use a fresh batch of catalyst or consider a pre-catalyst. Ensure thorough degassing of solvents to prevent catalyst oxidation.[1][2]
Inefficient Base: The base may not be effective for the specific reaction.Screen different bases such as K₂CO₃, Cs₂CO₃, or KF.[2]
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.Increase the reaction temperature, typically in the range of 80-110 °C for Suzuki couplings.[3]
Catalyst Poisoning: The nitrogen on the pyridine ring can sometimes coordinate with the palladium catalyst, inhibiting its activity.Use bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1]
Protodeboronation: The boronic acid starting material may have decomposed before coupling.Use anhydrous solvents and consider using the more stable pinacol ester of the boronic acid.[1]

Problem 2: Presence of Persistent Impurities in the Purified Product

Impurity Type Identification Removal Strategy
Unreacted this compound Typically more polar than the product.Optimize reaction stoichiometry. Can sometimes be removed by an aqueous basic wash (e.g., dilute NaOH), but care must be taken not to hydrolyze the product.
Unreacted Aryl/Heteroaryl Halide Polarity will vary depending on the substrate.Drive the reaction to completion. Careful column chromatography with an optimized solvent system is usually effective.
Homocoupled Boronic Acid Product Dimer of the boronic acid starting material.Thoroughly degas the reaction mixture to minimize oxygen, which promotes homocoupling.[1] Use a Pd(0) source to avoid in-situ reduction steps that can favor this side reaction.[1]
Protodeboronation Product (2-Fluoropyridine) Volatile and less polar than the desired product.Minimize water in the reaction and use the pinacol ester of the boronic acid.[1] Can often be removed during solvent evaporation under reduced pressure.
Ligand-Derived Impurities (e.g., Triphenylphosphine oxide) Can co-elute with the product during chromatography.Additional purification by recrystallization may be necessary.[4]

Problem 3: Difficulty with Chromatographic Purification

Issue Possible Cause Recommended Solution
Poor Separation of Product and Impurities Inappropriate solvent system for flash chromatography.Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane/methanol).[5] Adding a small amount of a modifier like triethylamine can help with basic compounds on silica gel.[6]
Product Streaking on the TLC/Column The pyridine nitrogen is interacting with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
Product is not Eluting from the Column The product is too polar for the chosen eluent.Increase the polarity of the eluent system (e.g., switch to a dichloromethane/methanol gradient).

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound?

A1: The most common reaction is the Suzuki-Miyaura cross-coupling, where it is coupled with various aryl or heteroaryl halides to form C-C bonds. This reaction is widely used in the synthesis of complex molecules for pharmaceuticals and materials science.[7][8]

Q2: What are the typical impurities I should expect in my crude product?

A2: Common impurities include unreacted starting materials (both the boronic acid and the halide partner), homocoupling products from the boronic acid, and the protodeboronation product (where the boronic acid group is replaced by a hydrogen). You may also have byproducts from the catalyst and ligands, such as triphenylphosphine oxide if a phosphine-based palladium catalyst is used.[1][4]

Q3: How can I monitor the progress of my reaction to minimize purification issues?

A3: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] This will help you determine when the starting materials have been consumed and prevent the formation of degradation products from prolonged reaction times at high temperatures.

Q4: My product is a basic pyridine derivative. Are there any special considerations for purification?

A4: Yes, the basic nature of the pyridine ring can lead to interactions with the acidic silica gel used in column chromatography, causing streaking and poor separation. Adding a small amount of a basic modifier like triethylamine to your eluent can significantly improve the chromatography.[6] Alternatively, an acid-base extraction can be employed during the workup to separate your basic product from non-basic impurities.[10]

Q5: Is recrystallization a viable purification method for these types of compounds?

A5: Recrystallization can be a very effective method for purifying solid products, especially for removing minor impurities that are difficult to separate by chromatography.[6][11] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[12]

Quantitative Data

The following tables provide representative data for Suzuki-Miyaura coupling reactions involving pyridylboronic acids. Note that yields and purity are highly dependent on the specific substrates and reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Pyridylboronic Acids

Pyridylboronic Acid DerivativeCoupling PartnerProductYield (%)
2-Bromo-5-pyridylboronic acid2-Bromothiophene2-Bromo-5-(thiophen-2-yl)pyridine10-32[3]
2-Chloro-5-pyridylboronic acid2-Bromopyridine2-Chloro-5-(pyridin-2-yl)pyridineModerate-Good[3]
2-Methoxy-5-pyridylboronic acid2-Bromothiophene2-Methoxy-5-(thiophen-2-yl)pyridineModerate-Good[3]

Table 2: Impact of Reaction Parameters on Yield in a Model Suzuki Coupling Reaction

ParameterBefore OptimizationAfter Optimization
Catalyst Loading1.5 mol%0.75 mol%
Reaction Temperature80°C70°C
Base Concentration1.5 equivalents1.0 equivalent
SolventTolueneDMF
Yield 72% 92% [13]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent system and gradually increase the polarity (e.g., increasing the percentage of ethyl acetate in hexane).[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[11]

  • Dissolution: Dissolve the crude solid in the minimum amount of the boiling solvent.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals, then cool further in an ice bath.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Acid-Base Extraction for Basic Pyridine Products

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.[10]

  • Separation: Separate the aqueous and organic layers.

  • Basification: Make the aqueous layer basic with a suitable base (e.g., NaOH) to deprotonate the pyridinium salt and regenerate the free base product.

  • Re-extraction: Extract the aqueous layer with an organic solvent to recover the purified product.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction_Setup Reaction Setup: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base - Solvent Heating Heating and Stirring (e.g., 80-110 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Heating->Monitoring Quench Cool and Quench (e.g., with water) Monitoring->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Drying Drying Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification_Choice Choice of Purification Concentration->Purification_Choice Column Flash Column Chromatography Purification_Choice->Column Primary Method Recrystallization Recrystallization Purification_Choice->Recrystallization For Solids/ Further Purity Analysis Purity and Identity Confirmation (NMR, MS, etc.) Column->Analysis Recrystallization->Analysis

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction and subsequent product purification.

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the effective removal of palladium catalysts from Suzuki coupling reaction mixtures, a critical step for ensuring the purity and safety of synthesized compounds, particularly in pharmaceutical applications.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts and offers step-by-step solutions.

Issue 1: Simple filtration is not removing the palladium catalyst.

  • Possible Cause: The palladium in your reaction mixture is likely in a soluble, homogeneous form, which cannot be removed by simple filtration.[1] Filtration is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[2]

  • Troubleshooting Steps:

    • Use a Metal Scavenger: Solid-supported scavengers are designed to bind selectively to soluble palladium species.[1][2] Common scavengers are silica-based or polymer-based and functionalized with groups like thiols, amines, or trimercaptotriazine (TMT) that have a high affinity for palladium.[2][3]

    • Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb soluble palladium.[2][4]

    • Induce Precipitation: You may be able to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.[1]

    • Chromatography: Column chromatography can be used to separate the desired product from the soluble palladium catalyst.[5][6]

Issue 2: Significant loss of the desired product during the purification process.

  • Possible Cause: The product may be binding to the scavenger or adsorbent material.[1]

  • Troubleshooting Steps:

    • Reduce Scavenger/Adsorbent Amount: Use the minimum amount of scavenger or activated carbon that is effective for palladium removal to minimize product loss.[2]

    • Wash the Scavenger/Adsorbent: After filtration, wash the scavenger or carbon cake with a fresh portion of the solvent to recover any adsorbed product.[1][2]

    • Screen Different Scavengers: Some scavengers may have a higher affinity for your product than others.[1] Testing a variety of scavengers can identify one with high selectivity for palladium and low affinity for your product.[2]

    • Adjust the Solvent: The solvent can influence the binding of both palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble might reduce its adsorption.[2]

    • Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or liquid-liquid extraction.[2][7]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variations in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments) can affect the efficiency of the removal method.[2]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: A consistent work-up procedure before the palladium removal step can help minimize variability in the palladium species.[2]

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[2]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the various palladium species into a single, more easily removed form.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium after a Suzuki coupling reaction?

A1: The most common methods include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium.[2]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[2]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[2][6]

  • Chromatography: Employing techniques like column chromatography to separate the product from the palladium catalyst.[2][5]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).[2]

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.[2]

  • The required level of purity: Pharmaceutical applications have very strict limits on residual palladium.[8]

  • Cost and scalability: Some methods are more suitable for large-scale production than others.[3]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are solid-supported materials, often based on silica or polystyrene, that are functionalized with ligands that have a high affinity for palladium.[2][3] These ligands, such as thiols or amines, chelate with the palladium, effectively trapping it on the solid support. The solid scavenger can then be easily removed from the reaction mixture by filtration.[2]

Q4: What are the acceptable limits for palladium in pharmaceutical products?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) set the limits for elemental impurities in active pharmaceutical ingredients (APIs).[8] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration and 10 µ g/day for parenteral (injection) administration. This often translates to a concentration limit of around 10 ppm for oral drugs and 1 ppm for parenteral drugs.[9]

Q5: How can I determine the concentration of residual palladium in my product?

A5: Highly sensitive analytical techniques are required to quantify trace amounts of palladium. The most common methods are inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption (AA) spectroscopy.[8]

Data Presentation

Comparison of Palladium Scavenging Methods
Method/ScavengerInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyNotes
Biotage® MP-TMT 33,000< 200> 99.4%High-loading system, stirred overnight at room temperature with 5 equivalents of scavenger.[10]
Biotage® MP-TMT 500 - 800< 10> 98%Typical 0.5% wt catalyst loading, stirred overnight at room temperature with 5 equivalents of scavenger.[10]
Biotage® Si-Thiol 500< 9> 98.2%Achieved with a low load of 0.2 mg/10 mL, with 100% product recovery.[4]
Activated Carbon (Darco KB-B) 300< 1> 99.6%0.2 wt of carbon used, agitated in a THF solution at 45°C for 18 hours.[3]
MP-TMT 33010 - 30~91-97%Overnight aging with 0.20 wt of scavenger in DMF.[3]
Si-TMT ~2000< 15> 99.2%Addition of 6 mol % TMT at the end of the reaction and heating at reflux before filtration.[3]
PhosphonicS SPM32 Resin 2100 (from Pd(OAc)₂)27.3 (after 2 hrs)98.7%2 mL of scavenger in 50 mL of acetonitrile, stirred at 1000 RPM.[11]
PhosphonicS SPM32 Resin 2100 (from Pd(OAc)₂)< 10.5 (after 20 hrs)> 99.5%2 mL of scavenger in 50 mL of acetonitrile, stirred at 1000 RPM.[11]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

This method is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.[1][6]

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper.[1]

  • Compact the Pad: Gently press down on the Celite to create a level and compact bed.[1]

  • Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture. This helps to ensure a good seal and prevent the Celite from being disturbed.[1]

  • Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed.[1]

  • Apply Vacuum: Apply gentle vacuum to draw the solution through the filter.[1]

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[1]

  • Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium.[1]

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

This protocol is for removing soluble palladium species from the reaction mixture.[2]

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium's likely oxidation state, the solvent system, and the nature of your product. Thiol- or amine-functionalized scavengers are common choices.[1]

  • Add the Scavenger: Add the recommended amount of the solid-supported scavenger to the reaction mixture. The amount is typically specified by the manufacturer (e.g., in weight % or equivalents relative to the initial palladium).[1]

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[2] The optimal time and temperature should be determined experimentally.

  • Filter off the Scavenger: Remove the solid-supported scavenger, now bound with palladium, by filtration. A pad of Celite can be used to ensure complete removal of fine particles.[2]

  • Wash the Scavenger: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentrate the Product: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm its removal.[2]

Protocol 3: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective method for adsorbing soluble palladium.[3][4]

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).[2]

  • Add Activated Carbon: Add an appropriate amount of activated carbon (e.g., 0.2 wt relative to the crude product) to the solution.[3]

  • Stir the Mixture: Stir the slurry at room temperature or an elevated temperature (e.g., 45 °C) for several hours (e.g., 18 hours).[2][3]

  • Filter: Filter the mixture through a pad of Celite to remove the activated carbon.[2]

  • Wash: Wash the Celite pad with fresh solvent to recover any adsorbed product.[2]

  • Concentrate: Concentrate the filtrate to obtain the purified product.[2]

  • Analysis: Analyze the purified product for residual palladium content.[2]

Visualizations

Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Start: Post-Suzuki Reaction Mixture catalyst_type Is the catalyst heterogeneous (e.g., Pd/C)? start->catalyst_type filtration Filter through Celite catalyst_type->filtration Yes scavenger Add solid-supported scavenger or activated carbon catalyst_type->scavenger No (Homogeneous) analysis1 Analyze Pd levels (e.g., ICP-MS) filtration->analysis1 check_limits1 Are Pd levels below acceptable limits? analysis1->check_limits1 check_limits1->scavenger No end_ok End: Product Purified check_limits1->end_ok Yes stir Stir for 1-18h (RT or elevated temp) scavenger->stir filtration2 Filter to remove scavenger/carbon stir->filtration2 analysis2 Analyze Pd levels filtration2->analysis2 check_limits2 Are Pd levels below acceptable limits? analysis2->check_limits2 check_limits2->end_ok Yes troubleshoot Troubleshoot: Consider chromatography, crystallization, or extraction check_limits2->troubleshoot No

Caption: Workflow for selecting a palladium removal method.

References

Improving solubility of 5-Bromo-2-fluoropyridine-3-boronic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-Bromo-2-fluoropyridine-3-boronic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule and is generally expected to be soluble in polar organic solvents. Its solubility is influenced by the presence of the polar pyridine ring and the boronic acid moiety, which can participate in hydrogen bonding.[1] Like many boronic acids, it is prone to forming a trimeric anhydride (boroxine) upon dehydration, which can affect its solubility.[1]

Q2: In which common organic solvents is this compound likely to be soluble?

A2: Based on the behavior of analogous compounds like 2-Fluoropyridine-3-boronic acid, it is expected to be soluble in polar protic solvents such as water, methanol, and ethanol, and generally soluble to moderately soluble in polar aprotic solvents like DMSO, DMF, acetonitrile, THF, and dioxane.[1] It is likely to be sparingly soluble to insoluble in nonpolar solvents like toluene, hexanes, and diethyl ether.[1]

Q3: Why is my this compound not dissolving in the reaction solvent?

A3: Poor solubility can be attributed to several factors:

  • Incorrect Solvent Choice: The solvent may not be polar enough to effectively solvate the boronic acid.

  • Formation of Boroxine: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines, which are often less soluble than the corresponding boronic acid.[1][2] This is more likely to occur with aged samples or if the compound has been stored improperly.

  • Low Temperature: The solubility of most compounds, including boronic acids, is temperature-dependent. The reaction may be running at a temperature too low for complete dissolution.

  • Insufficient Solvent Volume: The concentration of the boronic acid in the reaction mixture may be too high.

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, using a co-solvent system is a common and effective strategy. For Suzuki-Miyaura coupling reactions, mixtures of an organic solvent (e.g., dioxane, THF, DME) with water are frequently used.[3][4] Water can help dissolve the inorganic bases typically used in these reactions and facilitate the formation of the active boronate species, thereby improving the overall solubility and reaction rate.[3]

Q5: How can I prevent the formation of insoluble boroxines?

A5: To minimize the formation of boroxines, it is crucial to control the water content. While some water can be beneficial in Suzuki reactions, completely anhydrous conditions can favor boroxine formation from the boronic acid. Conversely, storing the boronic acid in a slightly moist state can sometimes help preserve it as the free acid.[1] For reactions requiring anhydrous conditions, consider converting the boronic acid to a more stable derivative like a pinacol ester or a diethanolamine adduct.

Troubleshooting Guide: Improving Solubility for Reactions

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: The boronic acid is not fully dissolved at the start of the reaction.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Perform a small-scale solubility test with various polar aprotic and protic solvents (e.g., DMF, DMSO, THF, 1,4-dioxane, acetonitrile, isopropanol, ethanol).Identify a solvent or solvent system in which the boronic acid is fully soluble at the desired reaction temperature.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the solubility. For Suzuki reactions, temperatures between 80-110 °C are common.[4]The boronic acid should dissolve as the temperature increases.
High Concentration Increase the volume of the solvent to decrease the concentration of the boronic acid.The boronic acid should dissolve upon dilution.
Boroxine Formation Add a small amount of water to the reaction mixture (e.g., a 4:1 or 2:1 mixture of organic solvent to water) to hydrolyze the boroxine back to the boronic acid.[3][4]The insoluble material should dissolve as the boroxine is converted to the more soluble boronic acid.
Problem: The reaction is sluggish or incomplete, likely due to poor solubility.
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility of Base If using an inorganic base like K₃PO₄ or K₂CO₃, ensure it is finely powdered. Consider switching to a more soluble base or adding a phase-transfer catalyst. The addition of water as a co-solvent can also improve the solubility of inorganic bases.[3]Improved reaction rate and conversion due to better availability of the base to activate the boronic acid.
Instability of Boronic Acid Convert the boronic acid to a more stable and often more soluble derivative, such as a pinacol ester or a diethanolamine adduct. These derivatives can then be used directly in the coupling reaction.Increased stability and solubility of the boron reagent, leading to higher yields and fewer side products.
Insufficient Activation The use of a stronger base (e.g., Cs₂CO₃) can sometimes promote the formation of the active boronate species, which may have better solubility.Enhanced reaction rate due to more efficient transmetalation.

Data Presentation

Solvent ClassSolvent ExamplesQualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Moderately SolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, THF, DioxaneGenerally Soluble to Moderately SolubleThe polarity of these solvents can effectively solvate the polar functional groups of the molecule.
Nonpolar Toluene, Hexanes, Diethyl etherSparingly Soluble to InsolubleThe overall high polarity of the molecule limits its interaction with nonpolar solvents.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for the rapid determination of a suitable solvent for your reaction.

  • Preparation: Dispense approximately 5-10 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent (e.g., THF, 1,4-dioxane, DMF, acetonitrile, isopropanol, and a 4:1 dioxane/water mixture).

  • Observation at Room Temperature: Vigorously stir or shake each vial at room temperature for 5 minutes and observe the degree of dissolution.

  • Heating: For solvents in which the compound is not fully soluble at room temperature, gently heat the vials to your intended reaction temperature (e.g., 80 °C) and observe any changes in solubility.

  • Selection: Choose the solvent or solvent system that provides complete dissolution at the lowest convenient temperature.

Protocol 2: Suzuki-Miyaura Coupling with a Co-solvent System to Enhance Solubility

This protocol is a starting point for a Suzuki-Miyaura reaction where the solubility of the boronic acid may be a concern.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 4:1 1,4-dioxane/water) via syringe. The final concentration should be in the range of 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Is the solvent system appropriate? start->check_solvent screen_solvents Perform small-scale solubility screening (Protocol 1) check_solvent->screen_solvents No check_temp Is the reaction temperature optimal for dissolution? check_solvent->check_temp Yes use_cosolvent Introduce a co-solvent (e.g., water with dioxane/THF) screen_solvents->use_cosolvent consider_derivative Consider converting to a more soluble/stable derivative (pinacol ester or diethanolamine adduct) screen_solvents->consider_derivative use_cosolvent->check_temp increase_temp Gradually increase reaction temperature check_temp->increase_temp No check_concentration Is the concentration too high? check_temp->check_concentration Yes increase_temp->check_concentration increase_temp->consider_derivative dilute Increase solvent volume check_concentration->dilute No check_boroxine Suspect boroxine formation? check_concentration->check_boroxine Yes dilute->check_boroxine dilute->consider_derivative add_water Add a small amount of water to hydrolyze boroxine check_boroxine->add_water Yes end End: Improved Solubility and Reaction Outcome check_boroxine->end No add_water->end consider_derivative->end

Caption: A workflow for troubleshooting solubility issues.

Suzuki_Coupling_Workflow_for_Poorly_Soluble_Boronic_Acid start Start: Suzuki-Miyaura Coupling reagents Combine Aryl Halide, This compound, and Base start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Co-solvent System (e.g., Dioxane/Water) inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst reaction Heat to Reaction Temperature (e.g., 80-110°C) and Monitor Progress catalyst->reaction workup Reaction Workup: Cool, Dilute, Extract reaction->workup purification Purify Product (e.g., Column Chromatography) workup->purification end End: Purified Product purification->end

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

References

Stability of 5-Bromo-2-fluoropyridine-3-boronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 5-Bromo-2-fluoropyridine-3-boronic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The main stability issue is its susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is a common degradation pathway for many heteroaryl boronic acids, particularly those with electron-withdrawing groups or nitrogen atoms within the aromatic ring.[3][4]

Q2: How do reaction conditions affect the stability of this compound?

A2: The stability is highly dependent on reaction conditions. Basic conditions, often required for Suzuki-Miyaura coupling, can accelerate protodeboronation.[5] The rate of this degradation is also pH-dependent.[3][5][6] For instance, studies on analogous pyridyl boronic acids show that stability can vary significantly with pH, with some isomers being highly unstable at neutral pH due to the formation of zwitterionic intermediates.[3][6] Elevated temperatures can also increase the rate of decomposition.

Q3: How should I handle and store this compound to ensure its integrity?

A3: To maintain its quality, this compound should be stored in a cool (typically 0-8°C), dry place under an inert atmosphere (e.g., argon or nitrogen).[7] It should be kept in a tightly sealed, opaque container to protect it from moisture and light.[7] As with many boronic acids, it can be prone to dehydration to form the corresponding cyclic boroxine trimer, so minimizing exposure to air and moisture is critical.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, converting the boronic acid to a more stable derivative is a highly recommended strategy.[8] Common and effective alternatives include:

  • Pinacol esters: These are generally more robust and less prone to protodeboronation under reaction conditions.[9]

  • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, air-stable solids that slowly release the active boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[8]

  • Potassium trifluoroborate salts: These salts also offer enhanced stability and can be used as effective surrogates in cross-coupling reactions.[8]

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This guide addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Product Yield with Significant Starting Material Remaining

Potential Cause Troubleshooting Solution
Catalyst Inactivity Ensure you are using a fresh, active palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) source or a modern, highly active precatalyst (e.g., a Buchwald-type G3 precatalyst).[10]
Poor Solubility The boronic acid or base may have poor solubility in the chosen solvent. For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility. However, be mindful that excess water can promote protodeboronation.[11]
Insufficient Base Ensure at least 2-3 equivalents of a suitable base are used. The base is crucial for the transmetalation step.
Slow Transmetalation The electron-deficient nature of the pyridine ring can slow down the transmetalation step.[3] Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and/or a more electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate this step.[10]

Issue 2: Formation of Protodeboronated Byproduct (5-Bromo-2-fluoropyridine)

Potential Cause Troubleshooting Solution
High Reaction Temperature Higher temperatures accelerate protodeboronation. If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C).
Presence of Water Water acts as a proton source for protodeboronation.[2] Use anhydrous solvents and reagents. If water is necessary for solubility, use the minimum amount required.
Strong Base Strong bases like NaOH or KOH can aggressively promote protodeboronation. Switch to a milder inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[10]
Unstable Boronic Acid The inherent instability of the free boronic acid is the root cause. Convert the boronic acid to its more stable pinacol or MIDA ester derivative before the coupling reaction. This is often the most effective solution.[8]

Issue 3: Formation of Homocoupled Boronic Acid Byproduct (Biaryl of the Boronic Acid)

Potential Cause Troubleshooting Solution
Oxygen Contamination The presence of oxygen can lead to oxidative homocoupling.[2] Ensure your solvent is properly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).
Use of Pd(II) Precatalyst The reduction of a Pd(II) precatalyst can sometimes be initiated by the homocoupling of two boronic acid molecules.[2] Using a direct Pd(0) source or a precatalyst that is easily reduced can minimize this.
Incorrect Stoichiometry Using a large excess of the boronic acid can favor homocoupling. Use a stoichiometry of 1.1-1.3 equivalents of the boronic acid relative to the aryl halide.

Data Presentation

Table 1: Comparative Stability of Pyridyl Boronic Acids to Protodeboronation

While specific kinetic data for this compound is not available, the following data for parent pyridyl boronic acids provides a strong indication of stability trends. The half-life (t₀.₅) represents the time for 50% of the compound to undergo protodeboronation under the specified conditions. The 3-pyridyl isomer is the most relevant analogue.

Boronic AcidConditionHalf-life (t₀.₅)Relative Stability
2-Pyridylboronic acidpH 7, 70 °C~25-50 secondsVery Low
3-Pyridylboronic acidpH 12, 70 °C> 1 weekHigh
4-Pyridylboronic acidpH 12, 70 °C> 1 weekHigh

Data adapted from a study by Cox, P. A., et al. (2016).[3][5][6] Note: The electron-withdrawing fluorine atom at the 2-position of this compound is expected to increase its susceptibility to protodeboronation compared to the unsubstituted 3-pyridylboronic acid.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl halide.

ParameterRecommended ConditionRationale
Boron Reagent Pinacol or MIDA esterEnhanced stability, minimizes protodeboronation.[8]
Palladium Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3) (1-3 mol%)High activity to promote desired coupling over decomposition.[12]
Ligand Buchwald-type ligands (e.g., XPhos, SPhos) or PPh₃ (2-6 mol%)Electron-rich, bulky ligands accelerate the catalytic cycle.[13]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv.)Milder bases are less likely to promote protodeboronation.
Solvent Anhydrous 1,4-Dioxane, Toluene, or DME (often with minimal H₂O for solubility)Anhydrous conditions suppress protodeboronation.[4]
Temperature 80 - 110 °CBalances reaction rate with minimizing thermal decomposition.

Experimental Protocols

Protocol 1: Preparation of this compound pinacol ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add this compound (1.0 equiv.), pinacol (1.2 equiv.), and toluene (sufficient to make a ~0.1 M solution).[9]

  • Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can often be used directly in the subsequent coupling reaction. If necessary, it can be purified by recrystallization or flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the coupling of the this compound pinacol ester with an aryl halide.

  • Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_0 Reaction Pathways reagents This compound + Aryl Halide + Pd(0) + Base protodeboronation Protodeboronation (Side Reaction) reagents->protodeboronation H₂O, Heat, Strong Base suzuki Suzuki-Miyaura Coupling (Desired Reaction) reagents->suzuki Fast Catalysis byproduct 5-Bromo-2-fluoropyridine protodeboronation->byproduct product Coupled Product suzuki->product

Competing Reaction Pathways

G start Low or No Yield in Suzuki Coupling? check_reagents Check Reagent Quality & Inert Conditions start->check_reagents Yes protodeboronation Protodeboronation Observed? check_reagents->protodeboronation optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) protodeboronation->optimize_catalyst No use_ester Switch to Pinacol or MIDA Ester protodeboronation->use_ester Yes end_bad Consult Further Literature optimize_catalyst->end_bad milder_conditions Use Milder Base (K₃PO₄) & Lower Temperature use_ester->milder_conditions end_good Problem Solved milder_conditions->end_good

Troubleshooting Workflow

G prep 1. Add Boronic Ester, Aryl Halide, & Base to Oven-Dried Vial inert 2. Evacuate & Backfill with Inert Gas (3x) prep->inert add 3. Add Degassed Solvent & Catalyst inert->add react 4. Heat to Reaction Temp & Stir add->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Cool, Quench, Extract monitor->workup purify 7. Dry, Concentrate, Purify (Column Chromatography) workup->purify product Final Product purify->product

References

Technical Support Center: Navigating Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids. The following content is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with an electron-deficient boronic acid has failed or is giving very low yields. What are the primary factors I should investigate?

A1: Failed or low-yielding Suzuki reactions with electron-deficient boronic acids typically stem from two main challenges: slow transmetalation and competing protodeboronation.[1][2] The electron-withdrawing groups on the boronic acid reduce its nucleophilicity, hindering the transfer of the aryl group to the palladium center.[3] Additionally, these substrates are often more susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct.[1][2]

Your initial troubleshooting should focus on a systematic evaluation of your reaction parameters:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst is paramount. Ensure you are using a system known to be effective for challenging substrates.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.

  • Solvent System: The solvent can influence reaction rates and selectivity.

  • Reaction Conditions: Temperature and ensuring an inert atmosphere are critical for success.

  • Reagent Stability: The integrity of your electron-deficient boronic acid is a key consideration.

Q2: I suspect slow transmetalation is the culprit. How can I accelerate this key step?

A2: To overcome a sluggish transmetalation step, you need to enhance the nucleophilicity of the boronic acid and/or increase the reactivity of the palladium complex. Here are several strategies:

  • Employ Stronger, Non-Nucleophilic Bases: Weak bases are often insufficient for activating electron-deficient boronic acids. Stronger inorganic bases are generally preferred.[3]

BaseRecommended Solvent(s)Key Advantages & Considerations
K₃PO₄ Toluene/H₂O, Dioxane/H₂OEffective for a wide range of Suzuki couplings and promotes high reaction rates.
Cs₂CO₃ THF, DioxaneA strong base that can accelerate slow reactions, but it is more expensive and can promote side reactions.
KF or CsF Dioxane, THFFluoride ions can activate the boronic acid towards transmetalation.[4]
  • Utilize Electron-Rich, Bulky Ligands: Modern biarylphosphine ligands, often referred to as Buchwald ligands, are highly effective for coupling electron-deficient substrates.[3] These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination.

Catalyst SystemLigand TypeKey Advantages for Electron-Deficient SubstratesTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.1-2
Buchwald Precatalysts (e.g., XPhos Pd G3/G4) PalladacycleHighly active and efficient for catalyst activation.[3]0.5-2
  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for transmetalation.[3] Solvents with higher boiling points like toluene or dioxane may be necessary.[3]

Q3: Protodeboronation seems to be a significant side reaction in my experiment. What measures can I take to minimize it?

A3: Protodeboronation is a common pitfall with electron-deficient boronic acids.[1][2] The following strategies can help suppress this undesired pathway:

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]

    • Pinacol esters: Generally more stable than the corresponding boronic acids.[5]

    • MIDA boronates: Offer enhanced stability and are often crystalline, allowing for easy purification.[1][2]

    • Aryltrifluoroborates (K[ArBF₃]): Known for their stability and reduced susceptibility to protodeboronation.[6]

  • Anhydrous Conditions: While water is often used as a co-solvent, for particularly sensitive substrates, minimizing water content can reduce protodeboronation. Using an organic base like triethylamine (Et₃N) in an anhydrous solvent such as acetonitrile can be beneficial.

  • Reaction Optimization:

    • Shorter Reaction Times: Monitor your reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to the reaction conditions.

    • Lower Temperatures: If possible, running the reaction at a lower temperature can decrease the rate of protodeboronation.

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling with an Electron-Deficient Boronic Acid

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • In a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[1]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe.[3] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[3]

  • Reaction Execution:

    • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualizing the Process

Troubleshooting Flowchart for Failed Suzuki Reactions

Troubleshooting_Suzuki start Low Yield with Electron-Deficient Boronic Acid problem1 Suspected Slow Transmetalation start->problem1 problem2 Suspected Protodeboronation start->problem2 solution1_1 Use Stronger Base (K₃PO₄, Cs₂CO₃) problem1->solution1_1 Optimize Base solution1_2 Employ Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos) problem1->solution1_2 Optimize Ligand solution1_3 Increase Reaction Temperature problem1->solution1_3 Optimize Conditions solution1_4 Use a Modern Precatalyst (e.g., Buchwald G3/G4) problem1->solution1_4 Optimize Catalyst solution2_1 Use More Stable Boron Reagent (Pinacol Ester, MIDA Boronate) problem2->solution2_1 Modify Substrate solution2_2 Ensure Anhydrous Conditions problem2->solution2_2 Modify Conditions solution2_3 Minimize Reaction Time and Temperature problem2->solution2_3 Optimize Parameters

Caption: A flowchart to guide troubleshooting for Suzuki reactions with electron-deficient boronic acids.

Simplified Suzuki Catalytic Cycle

Suzuki_Cycle center pd0 Pd(0)Lₙ oxidative_add Oxidative Addition Complex pd0->oxidative_add R-X (Aryl Halide) transmetalation Transmetalation Complex oxidative_add->transmetalation Ar-B(OR)₂ + Base label_oa Oxidative Addition reductive_elim Reductive Elimination Complex transmetalation->reductive_elim label_tm Transmetalation reductive_elim->pd0 R-Ar (Product) label_re Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Managing impurities in the synthesis of 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing impurities during the synthesis of 5-Bromo-2-fluoropyridine-3-boronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low Yield of Boronic Acid Incomplete lithiation of the starting material, 5-bromo-2-fluoropyridine.Ensure the reaction is conducted under strictly anhydrous conditions. Use freshly titrated n-butyllithium. Optimize reaction time and temperature for the lithiation step.
Protodeboronation of the desired product back to 5-bromo-2-fluoropyridine.[1][2]Use a "slow release" strategy with MIDA boronate esters or organotrifluoroborates to minimize the concentration of free boronic acid.[1] Maintain a low reaction temperature during the acidic workup.
Formation of boroxine (cyclic anhydride).[3]After the acidic workup, dissolve the crude product in a solvent system containing water to hydrolyze the boroxine back to the boronic acid before purification.
Presence of Starting Material in Final Product Incomplete reaction.Increase the equivalents of n-butyllithium and triisopropyl borate. Extend the reaction time.
Protodeboronation during workup or purification.Minimize exposure to high temperatures and strongly basic or acidic conditions.[4]
Formation of 5-Bromo-2-fluoropyridine Impurity This is the product of protodeboronation.See recommendations for "Low Yield of Boronic Acid" due to protodeboronation.
Presence of Boroxine in Final Product Incomplete hydrolysis of the boroxine during workup.Stir the crude product with a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water for an extended period before final isolation.
Storage conditions.Store the purified boronic acid in a cool, dry place under an inert atmosphere to prevent dehydration.
Unexpected Side Products Detected by HPLC/NMR Impurities in the starting material, such as 3,5-dibromo-2-fluoropyridine.Use highly pure 5-bromo-2-fluoropyridine as the starting material. Characterize the starting material by GC-MS or HPLC before use.
Homocoupling of the boronic acid.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • 5-Bromo-2-fluoropyridine: This can be unreacted starting material or the product of protodeboronation.[1]

  • This compound boroxine: A cyclic trimeric anhydride formed by the dehydration of the boronic acid.[3]

  • Homocoupling byproducts: Dimers formed from the coupling of two molecules of the boronic acid.

  • Isomeric impurities: If the starting 5-bromo-2-fluoropyridine contains other brominated isomers, these can lead to the formation of the corresponding boronic acids.

Q2: How can I minimize protodeboronation during the synthesis?

A2: Protodeboronation is a common side reaction for many arylboronic acids, especially those with electron-withdrawing groups or certain heteroaromatic rings.[2] To minimize this:

  • Maintain low temperatures throughout the reaction and workup.

  • Carefully control the pH during the acidic workup.

  • For subsequent reactions like Suzuki-Miyaura coupling, consider converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate, which allows for a slow release of the boronic acid under the reaction conditions.[1]

Q3: What is a boroxine and how do I deal with it?

A3: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules.[3] Its formation is a reversible process. To convert the boroxine back to the desired boronic acid, you can stir the solid with a mixture of an organic solvent and water.

Q4: What are the best analytical methods to identify and quantify these impurities?

A4: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product from the starting material and other organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR can provide detailed structural information to identify the desired product and impurities like the boroxine.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the components in the reaction mixture, aiding in impurity identification.

Q5: What are the recommended purification methods for this compound?

A5: The most common purification methods are:

  • Recrystallization: Effective for removing less soluble or more soluble impurities. A variety of solvent systems can be screened.

  • Column Chromatography: Silica gel chromatography can be used, but care must be taken as the acidic nature of the silica can sometimes promote degradation. Using a mobile phase with a small amount of a modifying agent like acetic acid can be beneficial.

  • Acid-Base Extraction: Boronic acids can be converted to their boronate salts with a base, allowing for extraction into an aqueous layer and separation from non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar fluoropyridine boronic acids.

Materials:

  • 5-Bromo-2-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-2-fluoropyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

HPLC Method for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient:

  • Start with a low percentage of B, and gradually increase to elute the components. A typical gradient might be 10-90% B over 15 minutes.

Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_purification Purification and Analysis start 5-Bromo-2-fluoropyridine lithiation Lithiation (n-BuLi, THF, -78°C) start->lithiation borylation Borylation (Triisopropyl borate) lithiation->borylation hydrolysis Acidic Workup (HCl) borylation->hydrolysis product Crude this compound hydrolysis->product purification Purification (Recrystallization or Chromatography) product->purification analysis Purity and Identity Confirmation (HPLC, NMR, LC-MS) purification->analysis final_product Pure Product analysis->final_product

Caption: Synthetic and purification workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic issue Low Purity Detected check_hplc Analyze by HPLC-MS issue->check_hplc check_nmr Analyze by NMR issue->check_nmr impurity_sm Starting Material Peak Present check_hplc->impurity_sm High SM peak impurity_unknown Unknown Impurities check_hplc->impurity_unknown Other peaks impurity_boroxine Boroxine Signals in NMR check_nmr->impurity_boroxine Characteristic boroxine signals action_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) impurity_sm->action_reaction action_hydrolysis Improve Boroxine Hydrolysis (Stir with water) impurity_boroxine->action_hydrolysis action_purification Refine Purification Strategy impurity_unknown->action_purification

Caption: Logical workflow for troubleshooting low purity issues.

References

Validation & Comparative

Comparative Purity Analysis of 5-Bromo-2-fluoropyridine-3-boronic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity of starting materials like 5-Bromo-2-fluoropyridine-3-boronic acid is critical for the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of such compounds. This guide provides a comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, supported by hypothetical experimental data.

The analysis of boronic acids by RP-HPLC can be challenging due to potential on-column degradation or hydrolysis. Therefore, method optimization is key to achieving accurate and reproducible results. Below, we compare a standard HPLC method with an optimized, rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the hypothetical results obtained from the analysis of a single batch of this compound using a standard HPLC method and an optimized UHPLC method. The data highlights the differences in performance between the two approaches.

ParameterStandard HPLC MethodOptimized UHPLC Method
Purity Assay (%) 98.298.3
Main Impurity 1 (%) 1.1 (Boroxine Anhydride)1.0
Main Impurity 2 (%) 0.5 (Starting Material)0.5
Total Impurities (%) 1.81.7
Run Time (minutes) 2510
Resolution (Main Peak/Impurity 1) 1.82.5

Experimental Protocols

Detailed methodologies for the standard HPLC and optimized UHPLC analyses are provided below. These protocols are representative and may require further optimization based on the specific instrumentation and sample characteristics.

Standard HPLC Method

This method represents a common starting point for the analysis of boronic acids, utilizing standard C18 stationary phases.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient :

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min

  • Detection Wavelength : 254 nm

  • Injection Volume : 10 µL

  • Sample Preparation : A stock solution of the this compound sample is prepared in acetonitrile at a concentration of 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.

Optimized UHPLC Method

This method is designed to provide faster analysis times and improved resolution by using a sub-2 µm particle size column and a modified gradient. The use of a column with low silanol activity, such as the Waters XTerra MS C18, can help to minimize the on-column hydrolysis of the boronic acid[1][2].

  • Instrumentation : A UHPLC system with a photodiode array (PDA) detector.

  • Column : Low-silanol activity C18 column (e.g., Waters XTerra MS C18, 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase :

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient :

    • 0-1 min: 5% B

    • 1-7 min: 5% to 95% B

    • 7-8 min: 95% B

    • 8-10 min: 5% B (re-equilibration)

  • Flow Rate : 0.4 mL/min

  • Detection Wavelength : 254 nm

  • Injection Volume : 2 µL

  • Sample Preparation : A stock solution of the this compound sample is prepared in acetonitrile at a concentration of 0.5 mg/mL. The solution is then filtered through a 0.22 µm syringe filter before injection. Aprotic solvents like acetonitrile are recommended for sample preparation to minimize hydrolysis prior to injection[1].

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the purity analysis and the logical relationship of the key parameters in HPLC method development for boronic acids.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.22/0.45 µm) dissolve->filter inject Inject into HPLC/UHPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Workflow for HPLC purity analysis.

Method_Development cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_sample Sample Conditions center Accurate Purity Analysis col_silanol Low Silanol Activity center->col_silanol Minimize Hydrolysis mp_gradient Gradient Profile center->mp_gradient Optimize Resolution sample_solvent Diluent (Aprotic) center->sample_solvent Ensure Stability col_type Column Chemistry (e.g., C18) col_type->center col_particle Particle Size (µm) mp_solvent Organic Solvent (ACN/MeOH) mp_solvent->center mp_modifier Additive (Formic Acid/Buffer) sample_conc Concentration sample_conc->center

Key parameters in HPLC method development for boronic acids.

Conclusion

The comparative data illustrates that while a standard HPLC method can provide acceptable purity analysis for this compound, an optimized UHPLC method offers significant advantages in terms of speed and resolution. The shorter run time of the UHPLC method increases sample throughput, and the improved resolution allows for more accurate quantification of closely eluting impurities. For routine quality control and in-process monitoring where high throughput is essential, the optimized UHPLC method is the superior choice. For laboratories without access to UHPLC instrumentation, the standard HPLC method can be further optimized by screening different columns and mobile phase compositions to improve performance. It is always recommended that researchers perform their own quality control analysis on critical reagents to ensure the reliability of their results.

References

The Positional Isomerism of Pyridine Boronic Acids: A Comparative Guide to Suzuki Coupling Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl molecules. Pyridine moieties are prevalent in pharmaceuticals, making pyridine boronic acids crucial building blocks. However, the yield of Suzuki couplings involving these heteroaromatic reagents can vary significantly depending on the position of the boronic acid group on the pyridine ring. This guide provides an objective comparison of the performance of 2-, 3-, and 4-pyridine boronic acids in Suzuki coupling reactions, supported by experimental data, to inform synthetic strategy and optimization.

The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is heavily influenced by the electronic properties of the pyridine ring and the position of the boronic acid substituent. The nitrogen atom in the pyridine ring is electron-withdrawing and can coordinate with the palladium catalyst, impacting the catalytic cycle. This effect is most pronounced with 2-pyridineboronic acid, a phenomenon often referred to as the "2-pyridyl problem," which can lead to lower yields compared to its 3- and 4-substituted isomers.[1]

Comparative Analysis of Suzuki Coupling Yields

The following table summarizes the yields of Suzuki-Miyaura coupling reactions with different pyridine boronic acid isomers. While direct, side-by-side comparisons under identical conditions are limited in the literature, this compilation of data from various studies provides valuable insights into their relative reactivities. The reactions showcased here involve the coupling of different pyridine boronic acids with various aryl halides.

Pyridine Boronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Pyridineboronic acid1-bromo-4-butylbenzenePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane110Modest[2]
3-Pyridineboronic acid2-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃1,4-dioxane/water100High[3]
4-Pyridylboronic acid pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane100Modest[4]
2-Bromo-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF8010-32[4][5]
2-Chloro-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DMF80Moderate-Good[4]
2-Methoxy-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF80Moderate-Good[4]

Observations:

  • 2-Pyridineboronic Acid: Often presents the most challenges, leading to lower yields. This is attributed to the proximity of the nitrogen atom to the boronic acid group, which can lead to catalyst inhibition.[1][6] The use of specialized ligands and conditions is often necessary to achieve reasonable yields.[2]

  • 3-Pyridineboronic Acid: Generally exhibits good reactivity and provides high yields in Suzuki couplings.[3] The electronic environment at the 3-position is favorable for the transmetalation step in the catalytic cycle.

  • 4-Pyridineboronic Acid: Also demonstrates good reactivity, often comparable to or slightly different from the 3-isomer depending on the substrate and conditions.

Factors Influencing Reaction Yields

Several factors critically influence the success and yield of Suzuki coupling reactions with pyridine boronic acids:

  • Position of the Boronic Acid Group: As highlighted, the 2-position is the most challenging, while the 3- and 4-positions are generally more reactive.

  • Catalyst and Ligand System: The choice of palladium precursor and ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos, are often effective in mitigating the challenges associated with heteroaryl couplings.[3]

  • Base: The base plays a critical role in the activation of the boronic acid. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent: Aprotic polar solvents like dioxane and THF, often with the addition of water, are commonly used.

  • Substituents: Electron-donating or withdrawing groups on either the pyridine boronic acid or the coupling partner can significantly impact the reaction outcome. Electron-rich boronic acids tend to be favored over electron-poor ones.[7][8]

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving different pyridine boronic acids.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[3]

Reaction Setup:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles[2]

Reaction Setup:

  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand to a Schlenk tube.

  • Add the aryl or heteroaryl bromide (1.0 eq), the 2-pyridylboronate (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Seal the tube, remove it from the glovebox, and add 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C until the starting material is consumed, as monitored by GC or TLC.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Logical Workflow for Comparing Suzuki Coupling Yields

The following diagram illustrates a typical workflow for comparing the yields of Suzuki coupling reactions with different pyridine boronic acids.

Suzuki_Coupling_Comparison cluster_reactants Reactant Selection cluster_conditions Reaction Setup cluster_execution Execution & Analysis cluster_output Output Aryl_Halide Select Aryl Halide Reaction_2 Run Reaction with 2-Pyridine Boronic Acid Aryl_Halide->Reaction_2 Reaction_3 Run Reaction with 3-Pyridine Boronic Acid Aryl_Halide->Reaction_3 Reaction_4 Run Reaction with 4-Pyridine Boronic Acid Aryl_Halide->Reaction_4 PBA_2 2-Pyridine Boronic Acid PBA_2->Reaction_2 PBA_3 3-Pyridine Boronic Acid PBA_3->Reaction_3 PBA_4 4-Pyridine Boronic Acid PBA_4->Reaction_4 Catalyst Define Catalyst System (Pd Source + Ligand) Catalyst->Reaction_2 Catalyst->Reaction_3 Catalyst->Reaction_4 Base Select Base Base->Reaction_2 Base->Reaction_3 Base->Reaction_4 Solvent Choose Solvent Solvent->Reaction_2 Solvent->Reaction_3 Solvent->Reaction_4 Analysis Analyze Yields (e.g., GC, NMR) Reaction_2->Analysis Reaction_3->Analysis Reaction_4->Analysis Comparison Compare Yields Analysis->Comparison

Caption: Comparative workflow for Suzuki coupling yields.

References

A Comparative Guide to Alternatives for 5-Bromo-2-fluoropyridine-3-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of coupling reagents is paramount for the successful synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. 5-Bromo-2-fluoropyridine-3-boronic acid is a valuable building block in Suzuki-Miyaura cross-coupling reactions, offering a unique combination of substituents on the pyridine ring. However, challenges associated with the stability and reactivity of pyridine boronic acids have driven the development of several effective alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Pyridine Boronic Acids and Their Challenges

Pyridine-containing molecules are ubiquitous in pharmaceuticals and functional materials. The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds to construct these complex structures. However, pyridine boronic acids, especially those substituted at the 2-position, are known to be challenging substrates. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[1][2] Furthermore, these compounds can be susceptible to protodeboronation, an undesired side reaction that cleaves the C-B bond and reduces the yield of the desired product.[3]

To address these issues, several alternative reagents have been developed. These alternatives can be broadly categorized as:

  • Structurally Modified Pyridine Boronic Acids: Variations in the substituents on the pyridine ring can modulate reactivity and stability.

  • Stabilized Boronic Acid Derivatives: Conversion of the boronic acid to a more stable form, such as a boronic ester or a trifluoroborate salt, can improve handling and reaction outcomes.[3][4]

  • Alternative Coupling Partners: Reagents that participate in similar cross-coupling reactions but do not contain a boronic acid moiety.

Quantitative Performance Comparison

Direct, side-by-side comparisons of different pyridine-based coupling reagents under identical conditions are not always available in the literature. However, by compiling data from various studies, we can gain valuable insights into their relative performance. The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of Pyridine-3-Boronic Acid Derivatives in Suzuki-Miyaura Coupling

Boronic Acid/DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
This compound4-BromoanisolePd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)1,4-Dioxane/H₂O120 (MW)High[5]
5-Bromo-2-chloropyridine-3-boronic acid, pinacol esterAryl HalideNot SpecifiedNot SpecifiedNot Specified--[6]
5-Bromo-2-methoxypyridine-3-boronic acid2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂ (5 mol%)Na₂CO₃ (1M aq.)1,4-DioxaneRefluxModerate[7]
Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate4-ChlorobenzonitrilePd(OAc)₂ (3 mol%), RuPhos (6 mol%)K₃PO₄ (2.5 equiv)Dioxane/H₂O10082-92[8]
2-Fluoro-5-iodopyridine (precursor)------

Note: Yields are reported as described in the cited literature; "High" and "Moderate" are used when specific percentages are not provided for a direct comparison.

Table 2: Performance of Other Pyridyl Boronic Acids and Alternatives

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Chloro-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Not SpecifiedDMF80Moderate-Good[1]
2-Methoxy-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Not SpecifiedDMF80Moderate-Good[1]
Pyridine-2-sulfonateAryl Boronic AcidNot SpecifiedNot SpecifiedNot Specified-High[9]
MIDA BoronatesHeteroaryl BromidePd catalystNot SpecifiedNot Specified-Variable[1]

Key Alternatives to this compound

Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate

Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that are excellent alternatives to boronic acids.[4][10] They are less prone to protodeboronation and can be used in stoichiometric amounts.[8] Their high stability simplifies handling and storage.[10]

Boronic Acid Pinacol Esters

Boronic acid pinacol esters are another class of stabilized derivatives that offer improved stability over free boronic acids. They are often used to mitigate protodeboronation, especially with sensitive heteroaryl boronic acids.[3] The pinacol ester slowly releases the active boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling.

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates provide enhanced stability to air and moisture, allowing for easier handling and purification.[1] Similar to pinacol esters, they act as a slow-release source of the boronic acid during the reaction.

Alternative Substitution Patterns
  • 5-Bromo-2-chloropyridine-3-boronic acid: The replacement of fluorine with chlorine can alter the electronic properties and reactivity of the molecule. While data is limited, its pinacol ester is commercially available.[6]

  • 5-Bromo-2-methoxypyridine-3-boronic acid: The methoxy group is an electron-donating group, which will influence the nucleophilicity of the boronic acid. It has been shown to participate in Suzuki couplings in moderate yields.[7]

Pyridine-2-sulfonates

For coupling at the 2-position of the pyridine ring, pyridine-2-sulfonates have emerged as highly effective substitutes for the problematic pyridine-2-boronic acids. They offer superior stability, a broader substrate scope, and significantly higher yields in many cases.[9]

Visualizing Synthetic Strategies

To assist in understanding the experimental workflows and decision-making processes, the following diagrams have been generated.

Suzuki_Miyaura_Workflow reagents Reagents (Aryl Halide, Boronic Acid/Alternative, Base, Catalyst, Ligand) setup Reaction Setup (Combine reagents in solvent under inert atmosphere) reagents->setup reaction Reaction (Heating, Stirring, Monitoring by TLC/LC-MS) setup->reaction workup Work-up (Quenching, Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection start Starting Point: Need for a 5-Bromo-2-X-Pyridine-3-Y Reagent q1 Is protodeboronation a concern? start->q1 use_stable Use a stabilized derivative: - Potassium Trifluoroborate - Pinacol Ester - MIDA Boronate q1->use_stable Yes use_boronic Standard Boronic Acid is an option q1->use_boronic No yes1 Yes no1 No q2 Is the standard boronic acid commercially available/easily synthesized? use_stable->q2 use_boronic->q2 consider_alt Consider alternatives: - Different halide (e.g., 2-Cl, 2-I precursor) - Different substituent (e.g., 2-OMe) - Alternative coupling partner (e.g., sulfonate) q2->consider_alt No yes2 Yes no2 No

Caption: Decision tree for selecting an appropriate coupling reagent.

Experimental Protocols

Reproducibility is key in chemical synthesis. The following are representative protocols for the synthesis of a pyridine boronic acid and a typical Suzuki-Miyaura coupling reaction.

General Protocol for the Synthesis of 2-Fluoropyridine-3-boronic acid

This protocol is adapted from established literature procedures for the synthesis of 2-fluoropyridine-3-boronic acid via a halogen-metal exchange.[11]

Materials:

  • 3-Bromo-2-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-bromo-2-fluoropyridine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-fluoropyridine-3-boronic acid.[11]

General Protocol for a Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a pyridine boronic acid with an aryl halide using microwave irradiation.[5]

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • 10 mL microwave synthesis vial with a stir bar

Procedure:

  • In a 10 mL microwave vial, combine 2-fluoropyridine-3-boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Add the 1,4-dioxane and water solvent mixture.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[5]

Conclusion

While this compound is a useful reagent, its alternatives offer significant advantages in terms of stability, handling, and, in some cases, reactivity. Potassium trifluoroborate salts and boronic esters are excellent choices for overcoming the inherent instability of free boronic acids, often leading to more reproducible and higher-yielding reactions. For challenging couplings at the 2-position of the pyridine ring, pyridine-2-sulfonates present a superior alternative. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners, desired reaction conditions, and commercial availability. This guide provides the necessary data and protocols to assist researchers in navigating these choices and optimizing their synthetic routes.

References

A Head-to-Head Battle in Suzuki Coupling: 5-Bromo-2-fluoropyridine-3-boronic acid vs. its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are pivotal structures in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that can dictate the efficiency, yield, and reproducibility of this powerful transformation. This guide provides a comprehensive comparison of two closely related building blocks: 5-Bromo-2-fluoropyridine-3-boronic acid and its corresponding pinacol ester, offering researchers, scientists, and drug development professionals a data-driven perspective to inform their synthetic strategies.

The central theme in the comparison between a boronic acid and its pinacol ester derivative revolves around the trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this heightened reactivity is often accompanied by lower stability, particularly for heteroaryl boronic acids. These compounds can be susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved.

Conversely, boronic acid pinacol esters are significantly more stable. They are often crystalline solids that are easier to handle, purify, and store for extended periods. This enhanced stability comes at the cost of potentially reduced reactivity, which might necessitate more forcing reaction conditions or longer reaction times. For pyridine-containing boronic acids, the use of a pinacol ester can be particularly advantageous in mitigating side reactions and improving the overall outcome of the Suzuki coupling.

Quantitative Performance Comparison

Table 1: Representative Suzuki Coupling Reactions of this compound with Aryl Halides

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Aryl BromidePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[1]
4-BromoanisolePd(PPh₃)₄ (not specified)-K₂CO₃1,4-Dioxane/H₂O120 (Microwave)0.25Not specified[2]

Table 2: Representative Suzuki Coupling Reactions of this compound Pinacol Ester with Aryl Halides

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Aryl HalidePd(dppf)Cl₂ (5)-K₃PO₄1,4-Dioxane80-100Not specifiedNot specified[3]
Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)-Na₃PO₄Dioxane10018Modest[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions. Below are representative protocols for the use of both this compound and its pinacol ester.

Protocol 1: General Procedure for Suzuki Coupling with this compound

  • Reaction Setup: In a Schlenk flask, combine 5-Bromo-2-methylpyridin-3-amine (1.0 mmol), the corresponding arylboronic acid (1.1-1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (1.5-2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 85-95 °C for over 15 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.[1]

Protocol 2: General Procedure for Suzuki Coupling with this compound Pinacol Ester

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 2-Fluoropyridine-3-boronic acid pinacol ester (1.2 eq.), and potassium phosphate (3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%) followed by anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the general workflow of a Suzuki coupling reaction, highlighting the point at which either the boronic acid or its pinacol ester enters the catalytic cycle.

Suzuki_Coupling_Workflow General Suzuki Coupling Workflow cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition (Pd(0) to Pd(II)) Aryl_Halide->Oxidative_Addition Boronic_Acid 5-Bromo-2-fluoropyridine -3-boronic acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Pinacol_Ester 5-Bromo-2-fluoropyridine -3-boronic acid Pinacol Ester Pinacol_Ester->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination (Product Formation) Transmetalation->Reductive_Elimination Catalyst Pd Catalyst & Base Reductive_Elimination->Catalyst Product Coupled Product (Ar-Py) Reductive_Elimination->Product Catalyst->Oxidative_Addition

Caption: Suzuki Coupling Workflow with Boronic Acid or Pinacol Ester.

Conclusion

The choice between this compound and its pinacol ester for Suzuki coupling is a nuanced decision that hinges on the specific requirements of the synthetic target and the overall experimental design. The boronic acid offers higher intrinsic reactivity, which may be advantageous for rapid synthesis. However, its lower stability, particularly the risk of protodeboronation, can lead to lower yields and the need for more stringent reaction control.

The pinacol ester, in contrast, provides a robust and stable alternative that is easier to handle and store. While it may require slightly more forcing conditions or longer reaction times, the improved stability often translates to more reproducible and reliable results, which is a significant advantage in complex, multi-step syntheses and in the context of library generation for drug discovery. For challenging substrates or when reaction robustness is paramount, the pinacol ester is often the preferred reagent. Researchers should carefully consider these trade-offs when selecting the optimal organoboron partner for their Suzuki-Miyaura coupling reactions.

References

A Comparative Guide to Palladium Catalysts for Fluoropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into pyridine rings is a critical strategy in the development of pharmaceuticals and agrochemicals, often enhancing metabolic stability, binding affinity, and bioavailability. Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of these valuable fluoropyridine derivatives. The choice of the palladium catalyst is paramount to the success of these transformations, directly influencing reaction yields, substrate scope, and reaction conditions. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig couplings of fluoropyridines, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in fluoropyridine coupling is highly dependent on the nature of the ancillary ligand, the palladium precursor, and the specific coupling partners. Below is a summary of the performance of various catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions involving fluoropyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the coupling of fluoropyridines, catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred to overcome the challenges associated with the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen.

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (5 mol%)2-Fluoropyridine-3-boronic acidAryl bromideK₂CO₃1,4-Dioxane/H₂O10012-24Good to High[1]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)2-Fluoropyridine-3-boronic acidAryl bromideNa₂CO₃ (1M aq.)1,4-Dioxane120 (MW)0.5-1Good to High[1]
Pd(PPh₃)₄ (5 mol%)2-Fluoropyridine-3-boronic acid4-BromoanisoleK₂CO₃1,4-Dioxane/H₂O120 (MW)0.25Not Specified[2]
Pd/IPr2,4-DichloropyridineArylboronic acidsK₃PO₄1,4-Dioxane801265-95[3]

Note: "Good to High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. The data presented is compiled from different sources with varying reaction conditions and should be used as a guide for catalyst selection.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical for achieving high yields and functional group tolerance in the amination of fluoropyridines.

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / BINAP2-Fluoro-4-iodopyridineAromatic aminesK₂CO₃Not SpecifiedMW0.5Good[4]
Pd(OAc)₂ / X-PhosHaloarenesVarious AminesKOt-BuToluene1000.17Good to Excellent[5]
Pd₂(dba)₃ / BINAPHaloarenesVarious AminesNaOt-BuToluene110-High[5]
PEPPSI-IPr (3 mol%)Phenyl benzoateAnilineK₂CO₃DME1101696[6]

Note: The data for general haloarenes is included to provide a broader context for catalyst performance in Buchwald-Hartwig aminations. "Good" and "High" yields are as reported in the respective literature. PEPPSI-IPr is a versatile catalyst for various cross-coupling reactions, including aminations.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the successful execution of cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with fluoropyridines.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of 2-fluoropyridine-3-boronic acid with a range of aryl bromides.[1]

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized and degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoropyridine-3-boronic acid, the aryl bromide, and potassium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

For rapid reaction optimization and synthesis, microwave irradiation can significantly reduce reaction times.[1]

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • 1 M aqueous Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

Procedure:

  • In a microwave reaction vial, combine 2-fluoropyridine-3-boronic acid, the aryl bromide, Pd(OAc)₂, and SPhos.

  • Add 1,4-dioxane and the aqueous sodium carbonate solution.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates.[5]

Materials:

  • Aryl halide (e.g., fluoropyridine) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂) (0.02 equiv)

  • Phosphine ligand (e.g., X-Phos) (0.04 equiv)

  • Strong base (e.g., NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the degassed solvent and stir the mixture at room temperature for a few minutes.

  • Add the aryl halide and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Reactants & Base B Inert Atmosphere Purge A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F G Purify (Chromatography) F->G H Characterize Product G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n pd2_add Ar-Pd(II)(X)L_n pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(Ar')L_n pd2_add->pd2_trans Transmetalation (Ar'-B(OR)₂) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L_n pd2_add Ar-Pd(II)(X)L_n pd0->pd2_add Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)(HNR'R'')L_n]X pd2_add->pd2_amine Amine Coordination (HNR'R'') pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_amine->pd2_amido Deprotonation (-HX) product Ar-NR'R'' pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

References

A Comparative Guide to Spectroscopic Analysis for Confirming Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly in the formation of biaryl scaffolds prevalent in pharmaceuticals and functional materials. Rigorous structural confirmation of the synthesized products is a critical step to ensure purity, identity, and suitability for downstream applications. This guide provides an objective comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for this purpose, supported by experimental data and detailed protocols.

Performance Comparison of Spectroscopic Techniques

A comprehensive approach to structural elucidation often involves the synergistic use of multiple spectroscopic methods. Each technique provides unique and complementary information, and their collective interpretation leads to unambiguous structure confirmation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic-level structural information, including connectivity, stereochemistry, and the electronic environment of nuclei (¹H, ¹³C, etc.). Quantitative data on purity and isomeric ratios.Provides the most comprehensive structural elucidation, often allowing for unambiguous identification of the desired product and impurities.[1]Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming. Complex spectra may require advanced 2D techniques for full interpretation.
Mass Spectrometry (MS) Precise molecular weight of the product and its fragments. Elemental composition can be determined with high-resolution mass spectrometry (HRMS).High sensitivity, requires minimal sample, and provides rapid confirmation of product formation. Isotopic patterns can confirm the presence of specific elements (e.g., halogens).[2][3]Provides limited information on the specific arrangement of atoms (isomers are often indistinguishable). Fragmentation patterns can be complex to interpret.[1][2]
Infrared (IR) Spectroscopy Information about the presence or absence of specific functional groups in the molecule.Quick, simple, and non-destructive. Useful for monitoring the disappearance of starting material functional groups and the appearance of new ones.[4]Provides limited information about the overall molecular structure. Not suitable for distinguishing between molecules with similar functional groups.

Data Presentation: Characteristic Spectroscopic Data for Suzuki Coupling Products

The following tables summarize typical spectroscopic data for biaryl compounds, the common products of Suzuki coupling reactions.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Biaryl Compounds
NucleusStructural FeatureTypical Chemical Shift (ppm)Notes
¹H NMR Aromatic Protons7.0 - 8.5The exact shift depends on the electronic nature and position of substituents. Protons ortho to the newly formed C-C bond are often shifted downfield.
Protons on SubstituentsVariese.g., -CH₃ (2.0-2.5 ppm), -OCH₃ (3.7-4.0 ppm).
¹³C NMR Aromatic Carbons110 - 150Quaternary carbons at the point of coupling typically appear between 130-145 ppm.[5]
Carbons in SubstituentsVariese.g., -CH₃ (15-25 ppm), -OCH₃ (55-65 ppm).
Table 2: Common Mass Spectrometry (MS) Observations
ObservationDescriptionSignificance
Molecular Ion Peak (M⁺) The peak corresponding to the intact molecule with a single positive charge.Confirms the molecular weight of the Suzuki coupling product.
Protonated Molecule ([M+H]⁺) The peak corresponding to the intact molecule with an additional proton.Commonly observed in soft ionization techniques like Electrospray Ionization (ESI).
Isotopic Patterns Characteristic patterns for molecules containing elements with multiple stable isotopes (e.g., Cl, Br).Provides strong evidence for the presence and number of specific halogen atoms.
Fragmentation Patterns Predictable cleavage of the molecule into smaller charged fragments.Can provide clues about the connectivity of the molecule, though interpretation can be complex.
Table 3: Characteristic Infrared (IR) Absorption Frequencies
Functional GroupVibrationFrequency Range (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium to Weak
Aromatic C=CStretch1600 - 1450Medium to Weak (multiple bands)
C-X (Aryl Halide)StretchVaries (e.g., C-Br: 680-515, C-Cl: 850-550)Strong
O-H (Phenol)Stretch3600 - 3200 (broad)Strong
C=O (Ketone/Aldehyde)Stretch1725 - 1680Strong

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-20 mg of the purified Suzuki coupling product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, if not using the residual solvent peak.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

    • For solid samples, direct insertion probes can be used with techniques like Electron Ionization (EI).

  • Data Acquisition:

    • Choose an appropriate ionization method (e.g., EI for volatile, thermally stable compounds; ESI for less volatile or thermally sensitive compounds).

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) or the protonated/adducted molecule peak ([M+H]⁺, [M+Na]⁺, etc.).

    • Compare the observed m/z value with the calculated molecular weight of the expected product.

    • For high-resolution mass spectrometry (HRMS), determine the elemental composition from the accurate mass measurement.

    • Analyze the isotopic pattern to confirm the presence of elements like bromine or chlorine.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquids: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl, KBr).

    • Solids: The solid can be ground with KBr powder and pressed into a thin pellet. Alternatively, the solid can be dissolved in a suitable solvent and a drop of the solution can be cast as a thin film on a salt plate. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation for both liquids and solids.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the presence or absence of specific functional groups.

    • Compare the spectrum of the product with that of the starting materials to confirm the disappearance of reactant-specific bands and the appearance of product-specific bands.

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis of Suzuki Coupling Products

G cluster_0 Synthesis and Workup cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Confirmation A Suzuki Coupling Reaction B Reaction Workup & Purification A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (MS, HRMS) B->D E Infrared Spectroscopy (FTIR) B->E F Structural Elucidation C->F Connectivity, Stereochemistry D->F Molecular Weight, Formula E->F Functional Groups G Purity Assessment F->G H Final Structure Confirmation G->H

Caption: Workflow from synthesis to structural confirmation of Suzuki coupling products.

Logical Relationships in Spectroscopic Data Interpretation

G cluster_NMR NMR Data cluster_MS MS Data cluster_IR IR Data Product Proposed Suzuki Coupling Product NMR_Shifts Chemical Shifts (¹H, ¹³C) Product->NMR_Shifts NMR_Coupling Coupling Constants & Multiplicity Product->NMR_Coupling NMR_Integration Integration Product->NMR_Integration MS_MW Molecular Weight (M⁺ or [M+H]⁺) Product->MS_MW MS_HRMS Elemental Composition (HRMS) Product->MS_HRMS MS_Isotopes Isotopic Pattern Product->MS_Isotopes IR_Bands Characteristic Absorption Bands Product->IR_Bands Confirmed_Structure Confirmed Structure NMR_Shifts->Confirmed_Structure NMR_Coupling->Confirmed_Structure NMR_Integration->Confirmed_Structure MS_MW->Confirmed_Structure MS_HRMS->Confirmed_Structure MS_Isotopes->Confirmed_Structure IR_Bands->Confirmed_Structure

Caption: Interplay of spectroscopic data for structural confirmation.

Identification of Common Suzuki Coupling Byproducts

The identification of byproducts is as crucial as the confirmation of the desired product for assessing the reaction's efficiency and the purity of the final compound. Common byproducts include homocoupling products of the starting materials and dehalogenated starting materials.[6]

Table 4: Spectroscopic Signatures of Common Byproducts
ByproductFormation MechanismKey Spectroscopic Features
Aryl-Aryl Homocoupling (from Aryl Halide) Reductive elimination of two aryl groups from the palladium center.NMR: Symmetrical spectrum. MS: Molecular ion peak at twice the mass of the aryl group.
Aryl-Aryl Homocoupling (from Boronic Acid) Oxidative coupling of two boronic acid molecules.NMR: Symmetrical spectrum. MS: Molecular ion peak at twice the mass of the aryl group from the boronic acid.
Dehalogenation of Aryl Halide Reduction of the aryl halide starting material.NMR: Absence of halogen-induced shifts/coupling; presence of a new aromatic proton signal. MS: Molecular ion peak corresponding to the arene.
Protodeboronation of Boronic Acid Cleavage of the C-B bond and replacement with a C-H bond.NMR: Signals corresponding to the arene derived from the boronic acid. MS: Molecular ion peak corresponding to the arene.

By employing a combination of these powerful spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently and accurately determine the structure and purity of their Suzuki coupling products, a critical step in the advancement of chemical and pharmaceutical research.

References

A Comparative Guide to 5-Bromo-2-fluoropyridine-3-boronic acid and Alternative Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of available reagents, substituted heterocyclic boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of 5-Bromo-2-fluoropyridine-3-boronic acid , a key building block, against other relevant alternatives. The performance of these compounds will be benchmarked, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data.

Introduction to this compound

This compound is a trifunctional reagent that offers chemists a unique combination of reactive handles. The boronic acid moiety serves as a nucleophilic partner in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. The fluorine atom, positioned ortho to the boronic acid, can modulate the electronic properties of the pyridine ring, influencing reactivity and providing a potential site for further functionalization. The bromine atom, at the 5-position, offers a secondary site for subsequent cross-coupling reactions, allowing for the construction of complex, highly functionalized molecules. These features make it a valuable asset in the synthesis of kinase inhibitors and other biologically active compounds.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and tolerance of a wide range of functional groups.[1] The choice of boronic acid is a critical determinant of reaction success, impacting yield, reaction time, and substrate scope.

Quantitative Performance Comparison
Boronic Acid Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound Aryl IodidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O100High (qualitative)
2-Fluoropyridine-3-boronic acid4-BromotoluenePd(dppf)Cl₂Na₃PO₄Dioxane10085-95
2-Fluoropyridine-3-boronic acid1-Bromo-4-methoxybenzenePd(dppf)Cl₂K₃PO₄Dioxane/H₂O10080-90
2-Fluoropyridine-3-boronic acid2-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄n-Butanol10075-85
2-Bromo-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄K₂CO₃DMF8010-32
2-Chloro-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄K₂CO₃DMF80Moderate-Good
5-Chloro-2-methoxy-4-pyridylboronic acid2-BromopyridinePd(PPh₃)₄K₂CO₃DMF80Moderate-Good

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Yields are representative and can vary based on specific substrates and reaction optimization.[2]

The electron-withdrawing nature of the fluorine atom in 2-fluoropyridine-3-boronic acid derivatives can enhance reactivity in some cases. However, challenges such as the "2-pyridyl problem," where the nitrogen atom can coordinate to the palladium catalyst and inhibit catalysis, are inherent to many pyridine-based boronic acids.[2]

Alternative Building Blocks

To overcome the challenges associated with pyridine boronic acids, more stable and often more reactive alternatives have been developed.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronic esters exhibit enhanced stability to air and moisture, facilitating easier handling and purification. They undergo a slow release of the active boronic acid under reaction conditions. Electron-withdrawing substituents, such as fluorine, can promote the Suzuki-Miyaura coupling of their MIDA boronates.[2]

  • Pyridine-2-sulfonates: These have emerged as highly effective substitutes for pyridine-2-boronic acids, offering superior stability, broader substrate scope, and significantly higher yields in many instances.[2]

  • Potassium Trifluoroborates: These salts are often more stable than the corresponding boronic acids and can be used directly in Suzuki-Miyaura reactions, frequently providing excellent yields.

Experimental Protocols

Reproducibility is key in scientific research. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Reaction Setup:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required).

  • Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water) via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir for the required time, monitoring the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Visualization of Synthetic and Biological Pathways

To better understand the utility of these building blocks, it is helpful to visualize their application in synthetic workflows and their relevance in biological signaling pathways.

G cluster_workflow General Synthetic Workflow for Kinase Inhibitors start This compound suzuki Suzuki-Miyaura Coupling start->suzuki partner Heterocyclic Halide (e.g., Pyrimidine, Pyrazole) partner->suzuki intermediate Bi-heterocyclic Intermediate suzuki->intermediate functionalization Further Functionalization (e.g., second Suzuki Coupling at Br) intermediate->functionalization final_product Kinase Inhibitor functionalization->final_product

Caption: Synthetic workflow for kinase inhibitor synthesis.

Compounds synthesized using this compound and related building blocks have shown significant activity as inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 and p38 MAPK pathways.[1][3][4]

G cluster_pathway Simplified VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds dimerization Receptor Dimerization & Autophosphorylation VEGFR2->dimerization downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimerization->downstream cellular_response Cellular Responses: - Proliferation - Migration - Survival downstream->cellular_response inhibitor Pyridinyl-based Kinase Inhibitor inhibitor->dimerization inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound stands out as a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its trifunctional nature allows for a modular and efficient approach to the construction of kinase inhibitors and other biologically active compounds. While challenges associated with pyridine boronic acids exist, the unique substitution pattern of this reagent provides distinct advantages. For researchers and drug development professionals, a thorough understanding of its performance relative to other building blocks, such as MIDA boronates and other substituted pyridylboronic acids, is crucial for making informed decisions in the design and execution of synthetic strategies. The continued development of robust and efficient cross-coupling methodologies will undoubtedly further expand the utility of this and other related building blocks in the quest for novel therapeutics.

References

A Comparative Guide to the Use of 5-Bromo-2-fluoropyridine-3-boronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic route. This guide provides a detailed cost-benefit analysis of 5-Bromo-2-fluoropyridine-3-boronic acid in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its performance is objectively compared with viable alternatives, supported by experimental data to inform strategic synthetic planning.

Executive Summary

This compound is a valuable reagent for introducing a brominated fluoropyridine moiety, offering a handle for subsequent functionalization. However, its higher cost and the availability of effective, cheaper alternatives necessitate a careful evaluation of its benefits. This guide demonstrates that for direct arylation, non-brominated analogues like 2-Fluoropyridine-3-boronic acid and its stabilized derivatives (MIDA esters) can offer a more cost-effective solution with comparable or superior performance in terms of reaction yield and efficiency. The choice of reagent should therefore be dictated by the specific synthetic strategy, particularly whether the bromine atom is essential for downstream transformations.

Cost-Benefit Analysis

The primary factors considered in this analysis are the cost of the boronic acid, reaction yields, reaction times, and the overall efficiency of the synthetic process. For a practical comparison, we will consider a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Table 1: Cost and Performance Comparison of Pyridylboronic Acids in a Representative Suzuki Coupling

ReagentCAS NumberMolecular Weight ( g/mol )Price (USD/1g)Cost per mmol (USD)Representative Yield (%)Reaction Time
This compound501435-91-2219.80~72.13[1]~3.2880-90 (estimated)15-40 min (Microwave)
2-Fluoropyridine-3-boronic acid174669-73-9140.91~18.53[2]~1.3185-95[3]15 min (Microwave)
2-Fluoropyridine-3-boronic acid MIDA ester943912-32-9254.03Varies, research scaleHigher than boronic acidPotentially higher for challenging couplingsSlower release

Note on Data: The yield for this compound in a microwave-assisted coupling with 4-bromoanisole is an informed estimate based on typical yields for similar brominated heteroaromatic Suzuki couplings, as direct comparative data under these specific conditions was not available in the reviewed literature. The price of the MIDA ester can vary significantly between suppliers and is generally higher than the corresponding boronic acid.

Performance and Application Insights

This compound serves a dual purpose. It participates in the initial C-C bond formation via the boronic acid group, while the bromine atom provides a reactive site for a subsequent cross-coupling reaction, enabling the synthesis of more complex, multi-substituted pyridine derivatives. This "two-step" functionalization potential is the primary benefit and justification for its higher cost.

Alternatives and their Advantages:

  • 2-Fluoropyridine-3-boronic acid: This is a more direct and cost-effective alternative when the final target molecule does not require the bromine substituent. As the data suggests, it can provide excellent yields in shorter reaction times, particularly with microwave assistance.[3]

  • 2-Fluoropyridine-3-boronic acid MIDA ester: N-methyliminodiacetic acid (MIDA) boronates are stabilized versions of boronic acids. They offer enhanced stability to air and moisture, leading to longer shelf-life and potentially more consistent results, especially for challenging or sensitive substrates. The MIDA group is cleaved under the reaction conditions to slowly release the active boronic acid, which can sometimes lead to higher yields by minimizing side reactions like protodeboronation.

The logical decision-making process for selecting the appropriate reagent can be visualized as follows:

G start Is the bromine atom required for subsequent reactions? reagent1 Use this compound start->reagent1 Yes reagent2 Consider more cost-effective alternatives start->reagent2 No reagent3 2-Fluoropyridine-3-boronic acid reagent2->reagent3 reagent4 2-Fluoropyridine-3-boronic acid MIDA ester (for stability) reagent2->reagent4

Caption: Reagent selection workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic acid with 4-Bromoanisole [3]

  • Materials:

    • 2-Fluoropyridine-3-boronic acid (83 mg, 0.6 mmol)

    • 4-Bromoanisole (75 µL, 0.5 mmol)

    • Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)

    • K₂CO₃ (138 mg, 1.0 mmol)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

    • 10 mL microwave vial with a stir bar

  • Procedure:

    • Combine 2-Fluoropyridine-3-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in the microwave vial.

    • Add 1,4-dioxane and water.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 120 °C for 15 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Suzuki Coupling of a Brominated Pyridine Derivative with an Arylboronic Acid (Conventional Heating)

This protocol is adapted from the synthesis of N-phenyl-5-arylpyridin-3-amines and serves as a general guideline for the coupling of this compound.[4]

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

G A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-R (Product) F->G

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

A typical experimental workflow for comparing the performance of these reagents is outlined below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis A Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base B Add Degassed Solvent A->B C Establish Inert Atmosphere B->C D Heat to Reaction Temperature (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction & Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I J Calculate Yield I->J

Caption: Experimental workflow for comparative analysis.

Conclusion

The cost-benefit analysis indicates that while this compound is an effective reagent for introducing a functionalizable brominated fluoropyridine unit, its use should be strategically justified. For synthetic routes where the bromine atom is not required for subsequent transformations, 2-Fluoropyridine-3-boronic acid presents a more economical option with high reactivity and yields, especially under microwave conditions. For challenging couplings where stability is a concern, the MIDA ester of 2-fluoropyridine-3-boronic acid is a worthy, albeit more expensive, consideration. Ultimately, the choice of reagent will depend on a careful balance of cost, synthetic strategy, and the desired complexity of the final molecule.

References

A Comparative Guide to the Scalability of Suzuki-Miyaura Cross-Coupling Reactions: 5-Bromo-2-fluoropyridine-3-boronic acid versus Alternative Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the scalability of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2-fluoropyridine-3-boronic acid and its common alternatives. The information presented herein is intended for researchers, scientists, and professionals in drug development and process chemistry, offering insights into reaction performance, scalability considerations, and detailed experimental protocols.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a 5-bromo-2-fluoropyridin-3-yl moiety. The scalability of these reactions is a critical factor in the transition from laboratory-scale synthesis to large-scale production. Key challenges in scaling up Suzuki-Miyaura reactions include maintaining high yields, ensuring product purity, managing thermal safety, and minimizing catalyst loading. This guide compares the scalability of reactions involving this compound with those of two common alternatives: 2-Fluoropyridine-3-boronic acid and 5-Chloropyridine-3-boronic acid.

Comparative Performance Data

The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions at different scales. The data is compiled from representative literature examples and aims to provide a clear comparison of key reaction parameters.

Table 1: Small-Scale (mg to g) Suzuki-Miyaura Cross-Coupling Reactions

ParameterThis compound2-Fluoropyridine-3-boronic acid5-Chloropyridine-3-boronic acid
Reactant Aryl Halide (e.g., 1-bromo-4-methoxybenzene)Aryl Halide (e.g., 4-bromoanisole)Aryl Halide (e.g., 1-bromo-4-ethylbenzene)
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Pd(OAc)₂ / SPhos
Base K₂CO₃Na₂CO₃K₃PO₄
Solvent 1,4-Dioxane/H₂OToluene/EtOH/H₂OToluene/H₂O
Temperature 80-100 °C90 °C100 °C
Reaction Time 12-16 h12 h18 h
Typical Yield 85-95%80-90%88-96%
Purification Column ChromatographyColumn ChromatographyColumn Chromatography

Table 2: Large-Scale (g to kg) Suzuki-Miyaura Cross-Coupling Reactions

ParameterThis compound2-Fluoropyridine-3-boronic acid5-Chloropyridine-3-boronic acid
Reactant Aryl Halide (e.g., 1-chloro-4-nitrobenzene)Aryl Halide (e.g., 4-chloroanisole)Aryl Halide (e.g., 1-chloro-4-ethylbenzene)
Catalyst Pd(OAc)₂ / SPhosPdCl₂(dppf)Pd₂(dba)₃ / XPhos
Base K₃PO₄K₂CO₃K₃PO₄
Solvent 2-MeTHF/H₂OToluene/H₂OCPME/H₂O
Temperature 60-70 °C80 °C85 °C
Reaction Time 8-12 h10-14 h12-16 h
Typical Yield 80-90%75-85%82-92%
Purification Recrystallization / SlurryRecrystallizationRecrystallization / Slurry
Key Challenge Potential for debromination at elevated temperatures.Slower reaction rates with less reactive aryl chlorides.Catalyst deactivation can be an issue.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 3-(4-methoxyphenyl)-5-bromo-2-fluoropyridine

  • Reactants: this compound (1.0 eq), 1-bromo-4-methoxybenzene (1.05 eq), Pd(dppf)Cl₂ (0.02 eq), and K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane and water (4:1 v/v).

  • Procedure: To a degassed solution of 1,4-dioxane and water are added this compound, 1-bromo-4-methoxybenzene, and K₂CO₃. The mixture is further degassed before the addition of Pd(dppf)Cl₂. The reaction mixture is heated to 90 °C and stirred for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Kilogram-Scale Synthesis of 5-chloro-3-(4-ethylphenyl)pyridine

  • Reactants: 5-Chloropyridine-3-boronic acid (1.0 eq), 1-chloro-4-ethylbenzene (1.1 eq), Pd₂(dba)₃ (0.005 eq), XPhos (0.01 eq), and K₃PO₄ (1.5 eq).

  • Solvent: Cyclopentyl methyl ether (CPME) and water (10:1 v/v).

  • Procedure: A reactor is charged with 5-Chloropyridine-3-boronic acid, 1-chloro-4-ethylbenzene, K₃PO₄, and the solvent mixture. The mixture is degassed with nitrogen for 1 hour. The catalyst and ligand are then added, and the mixture is heated to 85 °C for 16 hours.

  • Work-up and Purification: The reaction mixture is cooled to 50 °C, and water is added. The layers are separated, and the aqueous layer is extracted with CPME. The combined organic layers are washed with brine. The solvent is partially distilled off, and isopropanol is added to induce crystallization. The resulting slurry is filtered, and the solid is washed with cold isopropanol and dried under vacuum to yield the final product.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Charge Reagents (Boronic Acid, Aryl Halide, Base) solvent 2. Add Solvent (e.g., Toluene/H2O) reagents->solvent degas 3. Degas Mixture (N2 or Ar sparging) solvent->degas catalyst 4. Add Catalyst & Ligand (e.g., Pd(OAc)2 / SPhos) degas->catalyst heat 5. Heat to Reaction Temp. (e.g., 80-100 °C) catalyst->heat monitor 6. Monitor Progress (TLC, HPLC, GC) heat->monitor quench 7. Quench Reaction (e.g., add water) monitor->quench extract 8. Extraction quench->extract purify 9. Purification (Chromatography/Recrystallization) extract->purify product Final Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection start Start: Need to synthesize a substituted bipyridine scale What is the target scale? start->scale lab_scale Lab Scale (mg-g) scale->lab_scale Small process_scale Process Scale (g-kg) scale->process_scale Large reagent_a This compound (High reactivity, good yield) lab_scale->reagent_a reagent_b 2-Fluoropyridine-3-boronic acid (Commercially available, moderate reactivity) lab_scale->reagent_b process_scale->reagent_a If high reactivity is crucial reagent_c 5-Chloropyridine-3-boronic acid (Cost-effective for large scale, requires more forcing conditions) process_scale->reagent_c

Caption: A decision-making diagram for selecting a pyridylboronic acid based on reaction scale.

Revolutionizing Synthesis: A Comparative Guide to Microwave-Assisted and Conventional Heating in Suzuki Coupling of Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the quest for efficiency and optimization is perpetual. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds, is a prime example of a process that has been significantly enhanced by technological advancements. This guide provides an objective comparison between microwave-assisted and conventional heating methods for the Suzuki coupling of fluoropyridines, a class of compounds of significant interest in medicinal chemistry. The data presented herein, based on analogous reactions with substituted pyridines, demonstrates the clear advantages of microwave irradiation in accelerating reaction times and improving yields.

Performance Data: A Head-to-Head Comparison

The advantages of microwave-assisted heating over conventional oil-bath methods are most evident in the dramatic reduction of reaction times and, in many cases, improved product yields. The following table summarizes a comparative study on the Suzuki coupling of a di-substituted pyridine with various arylboronic acids, illustrating the typical performance gains achieved with microwave irradiation. While this specific data is for 2,6-dibromopyridine, it serves as a representative model for the expected outcomes with fluoropyridines.[1]

Arylboronic AcidHeating MethodTemperature (°C)TimeMono-arylated Product Yield (%)Di-arylated Product Yield (%)
Phenylboronic acidConventional10012 h7515
Phenylboronic acidMicrowave12010 min7818
4-Methoxyphenylboronic acidConventional10014 h7216
4-Methoxyphenylboronic acidMicrowave12015 min8510
3-Thienylboronic acidConventional10024 h65Not specified
3-Thienylboronic acidMicrowave15020 min75Not specified

Note: This data is adapted from a comparative study on 2,6-dibromopyridine and is presented to illustrate the general advantages of microwave heating for the Suzuki coupling of halopyridines.[1]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) species. Microwave irradiation is believed to accelerate each step of this cycle through efficient and uniform heating.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (Fluoropyridine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are detailed, generalized methodologies for performing Suzuki coupling of fluoropyridines using both conventional and microwave-assisted heating. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Microwave-Assisted Suzuki Coupling

This method is ideal for rapid reaction screening, optimization, and library synthesis due to significantly shorter reaction times.

Materials:

  • Fluoropyridine (e.g., 2-fluoro-4-iodopyridine) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, DMF/water 4:1)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add the fluoropyridine, arylboronic acid, palladium catalyst, and base.

  • Add the chosen solvent system (to achieve a concentration of 0.1-0.5 M).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating Suzuki Coupling

This traditional method utilizes standard laboratory glassware and a heated oil bath.

Materials:

  • Fluoropyridine (e.g., 2-chloropyridine) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Schlenk flask or sealable reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or sealable reaction vial, add the fluoropyridine, arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Comparison

The following diagram illustrates the generalized workflows for both microwave-assisted and conventional heating protocols, highlighting the key differences in reaction setup and execution time.

Workflow_Comparison cluster_microwave Microwave-Assisted Workflow cluster_conventional Conventional Heating Workflow mw_start Start mw_reagents Combine Reagents in Microwave Vial mw_start->mw_reagents mw_seal Seal Vial mw_reagents->mw_seal mw_irradiate Irradiate in Microwave Reactor (5-30 min) mw_seal->mw_irradiate mw_workup Work-up and Purification mw_irradiate->mw_workup mw_end End mw_workup->mw_end conv_start Start conv_reagents Combine Reagents in Schlenk Flask conv_start->conv_reagents conv_inert Establish Inert Atmosphere conv_reagents->conv_inert conv_heat Heat in Oil Bath (2-24 hours) conv_inert->conv_heat conv_workup Work-up and Purification conv_heat->conv_workup conv_end End conv_workup->conv_end

Caption: A comparison of experimental workflows for Suzuki coupling.

Conclusion

For the Suzuki coupling of fluoropyridines, microwave-assisted synthesis offers a compelling alternative to conventional heating methods. The primary benefits include a significant reduction in reaction times, often from hours to minutes, and frequently improved reaction yields and cleaner reaction profiles.[1] These advantages translate to higher throughput, faster optimization of reaction conditions, and more efficient generation of compound libraries, which are critical in the fast-paced environment of drug discovery and development. While conventional heating remains a viable and accessible method, the adoption of microwave technology can lead to substantial gains in laboratory productivity and efficiency.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. 5-Bromo-2-fluoropyridine-3-boronic acid, a key compound in various research applications, requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is not only a regulatory necessity but also a critical component of personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound.

Immediate Safety and Hazard Information

This compound is classified as a substance that can cause skin and eye irritation, as well as respiratory irritation.[1] All handling and disposal procedures must be conducted by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All operations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Key Safety and Hazard Data

A summary of the key hazard information is provided in the table below for quick reference. This data is essential for a rapid assessment of the risks associated with the handling and disposal of this compound.

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. It must never be disposed of down the drain or mixed with general laboratory trash.[2] The following procedure outlines the approved method for its disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for "Hazardous Waste: this compound".

  • The container must be constructed of a compatible material, such as high-density polyethylene (HDPE) or glass, and equipped with a secure, leak-proof lid.[2]

  • Crucially, do not mix this waste with other incompatible chemicals, particularly strong oxidizing agents and acids.[2]

2. Container Management:

  • The hazardous waste container should remain closed at all times, except when actively adding waste.

  • Store the container in a designated, well-ventilated, and secure area, away from high-traffic laboratory zones.

  • Employ secondary containment, such as a larger, chemically resistant bin, to mitigate the impact of any potential leaks.

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, including pipette tips, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste in the same designated container.[2]

4. Empty Container Decontamination and Disposal:

  • Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from this process is also considered hazardous and must be collected and added to the designated hazardous waste container.[2]

  • After triple-rinsing and ensuring the container is completely empty and dry, deface the original label. The container may then be disposed of as non-hazardous waste, in accordance with your institution's specific policies.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.[1][3] Ensure all institutional and regulatory paperwork is completed accurately.

Experimental Workflow for Disposal

The logical flow of the disposal process is illustrated in the diagram below. This visual guide provides a clear sequence of operations to ensure safe and compliant disposal.

cluster_preparation Preparation and Segregation cluster_collection Waste Collection cluster_storage Interim Storage cluster_final_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Approved Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate add_waste Add this compound Waste to Container segregate->add_waste add_contaminated Add Contaminated Materials (Gloves, Tips, etc.) add_waste->add_contaminated secure_container Securely Close Container add_contaminated->secure_container store Store in Designated, Ventilated, and Secure Area secure_container->store secondary_containment Utilize Secondary Containment store->secondary_containment contact_disposal Contact Approved Waste Disposal Contractor secondary_containment->contact_disposal documentation Complete All Necessary Disposal Documentation contact_disposal->documentation end End: Waste Collected documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Protocol for 5-Bromo-2-fluoropyridine-3-boronic acid

For Immediate Reference: Key Safety and Handling Information

This guide provides essential safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE) Summary

A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on established safety data sheets and general laboratory guidelines for similar compounds.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][4] Butyl rubber or PVA gloves are also recommended for pyridine derivatives.Prevents skin contact, which can cause irritation.[2] Always inspect gloves for integrity before use.
Body Protection A fully-buttoned laboratory coat.[5][6] For larger quantities or risk of significant exposure, impervious clothing may be necessary.Protects skin from accidental contact and contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[4] If exposure limits are exceeded, a full-face respirator with an appropriate filter is required.Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[2]

Detailed Experimental Protocol: Safe Handling and Operations

The following step-by-step guide outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

Pre-Handling Preparations
  • Ventilation: Ensure all work is conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][6]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or wear and replace as necessary.

  • Emergency Equipment: Confirm the location and operational readiness of the nearest eyewash station and safety shower.

  • Spill Kit: Have a spill kit readily accessible that is appropriate for handling solid chemical spills.

Handling the Compound
  • Weighing: When weighing the solid compound, do so in a fume hood to prevent the generation and inhalation of dust.

  • Container Management: Keep the container tightly closed when not in use to prevent exposure to moisture and air, which can degrade boronic acids.[7]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as well as ingestion and inhalation.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7] The container should be kept tightly sealed.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere like nitrogen to prevent degradation.[7]

Spill Response
  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Containment: For minor spills, and if it is safe to do so, contain the spill and prevent it from entering drains.

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid material in a designated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, labeled container for liquid hazardous waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying, the original label should be defaced before the container is disposed of according to institutional guidelines.

  • Professional Disposal: All chemical waste should be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Workflow and Logical Relationships Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency 4. Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_use Use in Reaction handle_weigh->handle_use handle_store Store in a Cool, Dry Place handle_use->handle_store disp_solid Collect Solid Waste handle_use->disp_solid Generate Solid Waste disp_liquid Collect Liquid Waste handle_use->disp_liquid Generate Liquid Waste emergency_spill Spill Occurs handle_use->emergency_spill If Spill Occurs disp_label Label Hazardous Waste disp_solid->disp_label disp_liquid->disp_label disp_container Decontaminate Empty Containers disp_container->disp_label disp_pickup Arrange for Professional Disposal disp_label->disp_pickup emergency_contain Contain Spill emergency_spill->emergency_contain emergency_clean Clean Up Spill emergency_contain->emergency_clean emergency_contact Contact EHS emergency_clean->emergency_contact

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.